MMP-9-IN-9
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33,34)24-14-12-23(35-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNMBFWQBKEBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Tactics of MMP-9-IN-1: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of MMP-9-IN-1, a selective inhibitor of Matrix Metalloproteinase-9 (MMP-9). Designed for researchers, scientists, and drug development professionals, this document elucidates the core inhibitory mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved.
Core Mechanism of Action: Targeting the Hemopexin Domain
MMP-9-IN-1 distinguishes itself from many traditional MMP inhibitors by selectively targeting the hemopexin (PEX) domain of MMP-9, rather than the highly conserved catalytic domain.[1][2][3] This specificity is crucial as the PEX domain is unique to each MMP family member, offering a promising avenue for developing highly selective inhibitors with potentially fewer off-target effects.[4]
The hemopexin domain of MMP-9 is not merely a structural component; it plays a critical role in substrate recognition and mediates protein-protein interactions that are essential for its biological functions.[5] Specifically, the PEX domain is involved in the homodimerization of proMMP-9 and its interaction with cell surface receptors such as CD44 and α4β1 integrin.[4] These interactions are pivotal for activating downstream signaling pathways, including the EGFR-MAP kinase pathway, which promotes cell migration and invasion.[4]
MMP-9-IN-1 functions by binding to the PEX domain, thereby disrupting these critical interactions. By preventing proMMP-9 homodimerization and its association with cell surface receptors, MMP-9-IN-1 effectively blocks the initiation of downstream signaling cascades that are crucial for cancer cell migration and metastasis.[4] This allosteric inhibition mechanism, which does not directly interfere with the catalytic activity of the enzyme, represents a novel and sophisticated approach to modulating MMP-9 function.
Quantitative Data Summary
| Parameter | Value | Compound | Target | Assay Method | Reference |
| Binding Affinity (Kd) | 0.32 µM | Compound 3c | proMMP-9 PEX domain | Tryptophan Fluorescence | [4] |
| IC50 (Cell Migration) | ~10 µM | MMP-9-IN-1 | Endogenous MMP-9 | Transwell Migration Assay | [1] |
Signaling Pathways and Inhibitory Mechanism
The following diagrams, generated using the DOT language, illustrate the MMP-9 signaling pathway and the mechanism of inhibition by MMP-9-IN-1.
Experimental Protocols
The characterization of MMP-9-IN-1 involves a series of in vitro and cell-based assays to determine its binding affinity, selectivity, and functional effects.
Hemopexin Domain Binding Assay (Tryptophan Fluorescence)
This biophysical assay is employed to determine the binding affinity of inhibitors to the proMMP-9 PEX domain.
Methodology:
-
Recombinant proMMP-9 is purified and diluted to a final concentration of 1 µM in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, 5 mM CaCl2, pH 7.5).
-
The inhibitor is titrated into the protein solution at increasing concentrations.
-
The intrinsic tryptophan fluorescence of proMMP-9 is monitored using a fluorometer with an excitation wavelength of 295 nm and an emission scan from 300 to 400 nm.
-
Binding of the inhibitor to the PEX domain induces a conformational change, leading to a shift in the tryptophan fluorescence emission spectrum.
-
The dissociation constant (Kd) is calculated by fitting the change in fluorescence intensity to a one-site binding model.[4]
Cell Migration Assay (Transwell Chamber)
This assay assesses the ability of an inhibitor to block cancer cell migration, a key process regulated by MMP-9.
Methodology:
-
Cancer cells with endogenous MMP-9 expression (e.g., HT-1080, MDA-MB-435) are cultured to sub-confluency.
-
Cells are serum-starved for 24 hours prior to the assay.
-
Transwell inserts with an 8 µm pore size are coated with an appropriate extracellular matrix protein (e.g., fibronectin).
-
A suspension of 5 x 10^4 cells in serum-free media, with or without various concentrations of MMP-9-IN-1, is added to the upper chamber of the Transwell insert.
-
The lower chamber is filled with media containing a chemoattractant (e.g., 10% fetal bovine serum).
-
The plate is incubated for 12-24 hours at 37°C to allow for cell migration.
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The percentage of migration inhibition is calculated relative to the vehicle control.[6]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a selective MMP-9 PEX domain inhibitor.
Conclusion
MMP-9-IN-1 represents a promising class of MMP inhibitors that achieve selectivity by targeting the hemopexin domain. This mechanism of allosteric inhibition, which disrupts pro-MMP-9 dimerization and its interaction with cell surface receptors, effectively abrogates downstream signaling pathways responsible for cell migration and invasion. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and development of this and other selective MMP-9 inhibitors for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach [frontiersin.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to MMP-9-IN-9 (CAS: 206549-55-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components.[1][2] Under physiological conditions, MMP-9 is involved in processes such as tissue remodeling, wound healing, and angiogenesis. However, its dysregulation is implicated in a wide range of pathologies, including cancer metastasis, neuroinflammatory diseases, and arthritis, making it a significant therapeutic target.[3][4][5][6]
MMP-9-IN-9 is a potent and selective inhibitor of MMP-9. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, experimental protocols for its evaluation, and its role in relevant signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Biochemical Profile and Mechanism of Action
This compound, with the chemical name 2-((N-Benzyl-4-methoxyphenyl)sulfonamido)-5-((diethylamino)methyl)-N-hydroxy-3-methylbenzamide, is a hydroxamate-based inhibitor.[7] The hydroxamate group is a key pharmacophore that chelates the active site zinc ion essential for the catalytic activity of MMPs. The sulfonamide scaffold and associated hydrophobic groups contribute to the inhibitor's potency and selectivity by interacting with the S1' pocket of the enzyme.[8][9]
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of MMP-9. By binding to the active site, it prevents the breakdown of ECM proteins like type IV collagen, a major component of basement membranes.[2][4] This inhibition can effectively block cellular processes that rely on ECM remodeling, such as tumor cell invasion and immune cell migration.[1][10]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 206549-55-5 | [7] |
| Molecular Formula | C27H33N3O5S | [7] |
| Molecular Weight | 511.6 g/mol | [7] |
Inhibitory Activity and Selectivity
This compound demonstrates high potency against MMP-9 and selectivity over other matrix metalloproteinases and TNF-α converting enzyme (TACE).[7]
| Target Enzyme | IC50 | Reference |
| MMP-9 | 5 nM | [7] |
| MMP-1 | 1,050 nM | [7] |
| MMP-13 | 113 nM | [7] |
| TACE | 0.54 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapted from general methods for the synthesis of N-benzyl-4-methylbenzenesulfonamides and related hydroxamates.[11][12][13]
Workflow for the Synthesis of this compound
Caption: A plausible multi-step synthesis of this compound.
Detailed Protocol:
-
Sulfonamide Formation: To a solution of 2-amino-5-((diethylamino)methyl)-3-methylbenzoic acid in a suitable solvent (e.g., pyridine or dichloromethane), add 4-methoxybenzenesulfonyl chloride at 0°C. Allow the reaction to stir at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Benzylation: The product from the previous step is dissolved in an appropriate solvent like dimethylformamide (DMF). A base such as potassium carbonate is added, followed by benzyl bromide. The mixture is stirred, typically at an elevated temperature, until the reaction is complete.
-
Hydroxamate Formation: The resulting carboxylic acid is activated using a coupling agent (e.g., EDC, HOBt) in a solvent like DMF. Hydroxylamine hydrochloride, often with a base like N-methylmorpholine, is then added, and the reaction is stirred until the formation of the final product, this compound.
-
Purification: The final compound is purified using standard techniques such as column chromatography on silica gel.
MMP-9 Activity Assay (Gelatin Zymography)
Gelatin zymography is a widely used method to detect the activity of gelatinases like MMP-9.[1][2]
Experimental Workflow for Gelatin Zymography
Caption: Workflow for detecting MMP-9 activity via gelatin zymography.
Detailed Protocol:
-
Sample Preparation: Collect samples (e.g., cell culture supernatants, tissue homogenates) and determine protein concentration. Mix samples with non-reducing sample buffer.
-
Electrophoresis: Load samples onto a polyacrylamide gel co-polymerized with gelatin. Run the gel under non-reducing conditions.
-
Renaturation and Incubation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature. Incubate the gel in a developing buffer containing Ca2+ and Zn2+ at 37°C for 24-48 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.
MMP-9 Inhibitor Screening Assay (Fluorometric)
Fluorometric assays provide a high-throughput method for screening MMP-9 inhibitors.[14]
Workflow for Fluorometric MMP-9 Inhibitor Screening
Caption: High-throughput screening of MMP-9 inhibitors.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human MMP-9, a fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), and various concentrations of this compound.
-
Assay Setup: In a 96-well plate, add MMP-9 enzyme to wells containing different concentrations of the inhibitor or vehicle control.
-
Pre-incubation: Incubate the plate for a defined period to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation and Measurement: Add the fluorogenic substrate to all wells to start the reaction. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode.
-
Data Analysis: The rate of substrate cleavage is proportional to the fluorescence increase. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
TNF-α Converting Enzyme (TACE) Activity Assay
The activity of TACE can also be measured using a fluorometric assay.[15]
Detailed Protocol:
-
Sample Preparation: Prepare cell lysates or membrane fractions containing TACE.
-
Assay Procedure: Use a commercially available TACE activity assay kit that includes a specific fluorogenic substrate for TACE.
-
Inhibition Study: Incubate the TACE-containing sample with varying concentrations of this compound before adding the substrate.
-
Measurement and Analysis: Measure the fluorescence signal over time and calculate the IC50 value for TACE inhibition.
Signaling Pathways
MMP-9 is a key downstream effector in several signaling pathways that are crucial in cancer and neuroinflammation.
MMP-9 in Cancer Invasion and Metastasis
In cancer, various growth factors and cytokines can induce the expression of MMP-9, which then facilitates tumor cell invasion and metastasis by degrading the ECM.[1][4]
MMP-9 Signaling in Cancer Metastasis
Caption: Role of MMP-9 in cancer invasion and metastasis.
MMP-9 in Neuroinflammation
In the central nervous system, pro-inflammatory stimuli can lead to the upregulation of MMP-9 in glial cells and neurons.[3][10] Active MMP-9 contributes to the breakdown of the blood-brain barrier (BBB) and the activation of inflammatory signaling cascades.
MMP-9 Signaling in Neuroinflammation
Caption: MMP-9's role in the progression of neuroinflammation.
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of MMP-9 in health and disease. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the therapeutic potential of MMP-9 inhibition. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies involving this promising inhibitor. Further research will be instrumental in fully characterizing its pharmacological profile and exploring its potential for clinical development.
References
- 1. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bethunecollege.ac.in [bethunecollege.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of selective MMP-9 inhibitors through multiple e-pharmacophore, ligand-based pharmacophore, molecular docking, and density functional theory approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Microglia and Matrix Metalloproteinases Involvement in Neuroinflammation and Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-hydroxy-2-[[4-methoxybenzenesulfonyl](benzyl)amino]propionamide | C17H20N2O5S | CID 15296597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NB-64-25444-500ug | MMP-9 Inhibitor I [206549-55-5] Clinisciences [clinisciences.com]
The Evolving Landscape of Selective MMP-9 Inhibition: A Technical Overview
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of the extracellular matrix (ECM) and is implicated in a multitude of physiological and pathological processes.[1] Its role in tissue remodeling, inflammation, angiogenesis, and cell migration has made it a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] However, the development of MMP inhibitors has been fraught with challenges, primarily due to the high degree of structural similarity among the MMP family members, leading to off-target effects and clinical trial failures.[2] This has spurred the pursuit of highly selective MMP-9 inhibitors that can offer a more favorable therapeutic window. This technical guide provides an in-depth overview of the core principles and methodologies involved in the research and development of selective MMP-9 inhibitors. While specific data for a compound designated "MMP-9-IN-9" is not publicly available, this document will utilize illustrative data from known selective MMP-9 inhibitors to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Rationale for Selective MMP-9 Inhibition
MMP-9's multifaceted role in disease progression underscores the therapeutic potential of its inhibition. In cancer, elevated MMP-9 expression is associated with increased invasion and metastasis.[3] In neuroinflammatory diseases like multiple sclerosis, MMP-9 contributes to the breakdown of the blood-brain barrier.[2] Broad-spectrum MMP inhibitors, while effective at blocking MMP activity, often lead to adverse effects due to the inhibition of other MMPs that are crucial for normal physiological functions.[2] Selective MMP-9 inhibitors aim to mitigate these risks by specifically targeting MMP-9, thereby offering a more precise therapeutic intervention.
Mechanisms of Selective MMP-9 Inhibition
The pursuit of selectivity has led to the exploration of various inhibitory mechanisms beyond the traditional active-site binding. These include:
-
Allosteric Inhibition: Targeting sites on the enzyme other than the active site to induce a conformational change that reduces its catalytic activity. This approach can offer high selectivity as allosteric sites are often less conserved across the MMP family.[2]
-
Inhibition of Zymogen Activation: Preventing the conversion of the inactive pro-MMP-9 (zymogen) to its active form.[2] This is a highly specific approach as the activation mechanism can be unique to MMP-9.
-
Exosite Inhibition: Targeting substrate-binding sites outside of the catalytic domain (exosites) that are unique to MMP-9.[4][5]
Key Experimental Protocols for Characterizing Selective MMP-9 Inhibitors
The development and characterization of selective MMP-9 inhibitors involve a series of well-defined experimental protocols to assess their potency, selectivity, and efficacy.
In Vitro Enzymatic Assays
Objective: To determine the inhibitory activity of a compound against purified MMP-9 and other MMPs to establish its potency and selectivity profile.
Typical Protocol:
-
Recombinant human MMP-9 is activated from its pro-form using a suitable activator, such as p-aminophenylmercuric acetate (APMA).
-
The activated MMP-9 is incubated with a fluorogenic substrate in the presence of varying concentrations of the test inhibitor.
-
The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time using a fluorescence plate reader.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
-
The same assay is performed with a panel of other MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-13) to determine the selectivity of the inhibitor.
Gelatin Zymography
Objective: To assess the effect of an inhibitor on the gelatinolytic activity of MMP-9 in complex biological samples, such as cell culture supernatants or tissue lysates.
Typical Protocol:
-
Protein samples are separated by SDS-PAGE on a gel containing gelatin.
-
The gel is then incubated in a renaturing buffer to allow the enzymes to renature.
-
The gel is subsequently incubated in a developing buffer, which allows the gelatinases to digest the gelatin in the gel. The inhibitor can be included in this buffer.
-
The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin.
-
Gelatinolytic activity appears as clear bands on a blue background. The intensity of the bands corresponding to MMP-9 is quantified to assess the inhibitory effect.
Cell-Based Invasion Assays
Objective: To evaluate the ability of an inhibitor to block MMP-9-mediated cell invasion through an extracellular matrix barrier.
Typical Protocol:
-
A Boyden chamber assay is used, where the upper and lower chambers are separated by a porous membrane coated with a layer of Matrigel (a reconstituted basement membrane).
-
Cancer cells, known to express and secrete MMP-9, are seeded in the upper chamber in serum-free media containing the test inhibitor.
-
The lower chamber contains a chemoattractant, such as fetal bovine serum.
-
After a suitable incubation period, the non-invading cells on the upper surface of the membrane are removed.
-
The invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
A reduction in the number of invading cells in the presence of the inhibitor indicates its efficacy in blocking cell invasion.
Quantitative Data on Selective MMP-9 Inhibitors
The following tables summarize publicly available data for representative selective MMP-9 inhibitors, illustrating the type of quantitative information that is crucial for their characterization.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. Other MMPs | Reference |
| JNJ0966 | proMMP-9 Activation | Not an active site inhibitor | No inhibition of active MMP-9 or MMP-3 | [2] |
| GS-5745 (AB0046) | mMMP-9 | 0.36 | >1000-fold vs. MMP-1, -2, -3, -7, -8, -10, -12, -13, -14 | [6] |
| Compound 7 | MMP-9 | 125 µM (EC50) | Data on other MMPs not provided | [7] |
| Compound 9 | MMP-9 | 132 µM (EC50) | Data on other MMPs not provided | [7] |
Note: Data for compounds 7 and 9 are presented as EC50 values from a cell-based assay.
| Inhibitor | Assay | Cell Line | Effect | Reference |
| GS-5745 | DSS-induced colitis model | In vivo (mice) | Reduced disease activity index | [6] |
| GS-5745 | AOM/DSS colorectal cancer model | In vivo (mice) | Reduced tumor burden | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is essential for a clear understanding of selective MMP-9 inhibition.
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
MMP-9-IN-9: A Technical Guide to its IC50 Value and Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Matrix Metalloproteinase-9 (MMP-9) inhibitor, MMP-9-IN-9, with a focus on its half-maximal inhibitory concentration (IC50) value. This document details the quantitative inhibitory data, the experimental protocols for its determination, and the relevant biological pathways, offering a valuable resource for researchers in the fields of oncology, inflammation, and neurodegenerative diseases.
Quantitative Inhibitory Profile of this compound
This compound is a potent and selective inhibitor of MMP-9. Its inhibitory activity has been quantified to determine its efficacy and selectivity against its primary target and other related metalloproteinases.
| Inhibitor | Target | IC50 Value | Selectivity Notes |
| This compound | MMP-9 | 5 nM[1] | Selective for MMP-9 over MMP-1 and MMP-13.[1] |
Experimental Protocols for IC50 Determination
The determination of the IC50 value for MMP-9 inhibitors like this compound typically involves in vitro enzyme inhibition assays. The most common methods are fluorometric and colorimetric assays, often utilizing Fluorescence Resonance Energy Transfer (FRET) technology.
Principle of the Fluorometric FRET-based Assay
This assay provides a sensitive method for measuring MMP-9 activity and its inhibition. The core of this assay is a specific peptide substrate for MMP-9 that is labeled with a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. When MMP-9 cleaves the peptide, the donor and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Experimental Workflow
Experimental workflow for determining the IC50 value of this compound.
Detailed Methodological Steps:
-
Reagent Preparation : All reagents, including the MMP-9 assay buffer, the lyophilized MMP-9 enzyme, the FRET-based MMP-9 substrate, and the test inhibitor (this compound), are prepared according to the assay kit's instructions. The inhibitor is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then serially diluted.[2]
-
Assay Plate Setup : In a 96-well microplate, different control and test wells are set up. This includes wells for background fluorescence (buffer only), enzyme control (enzyme without inhibitor), and the test inhibitor at various concentrations.[2]
-
Enzyme Inhibition Reaction : The MMP-9 enzyme is pre-incubated with the different concentrations of this compound to allow for binding.
-
Reaction Initiation and Measurement : The enzymatic reaction is initiated by adding the FRET substrate to all wells. The fluorescence intensity is then measured over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm or 490/520 nm).[2][3]
-
Data Analysis : The initial reaction rates are calculated from the kinetic data. The percentage of inhibition for each concentration of this compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Role of MMP-9 in Signaling Pathways
MMP-9 is a critical enzyme involved in the degradation of the extracellular matrix (ECM), a process essential for various physiological and pathological events, including tissue remodeling, inflammation, and cancer metastasis. Its activity is tightly regulated and integrated into complex signaling networks.
General MMP-9 Activation and Regulation Pathway
MMP-9 is secreted as an inactive zymogen (pro-MMP-9) and requires proteolytic cleavage for activation. This activation can be triggered by other proteases, such as MMP-3 or plasmin. Once active, MMP-9 can cleave various components of the ECM. Its activity is in turn regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs).
Simplified diagram of MMP-9 activation and inhibition.
MMP-9 in Pro-inflammatory Signaling
MMP-9 plays a significant role in inflammatory processes. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), can induce the expression of MMP-9 through the activation of transcription factors like NF-κB and AP-1. The subsequent increase in active MMP-9 contributes to tissue remodeling and the migration of inflammatory cells.
MMP-9's role in the pro-inflammatory signaling cascade.
References
The Potent and Selective MMP-9 Inhibitor, JNJ0966, Demonstrates Significant Anti-Inflammatory Effects in a Preclinical Model of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a pivotal role in the breakdown of the extracellular matrix. Its dysregulation is implicated in a variety of pathological conditions, particularly those with an inflammatory component. Elevated MMP-9 activity contributes to tissue damage and the migration of immune cells to sites of inflammation. Consequently, the development of selective MMP-9 inhibitors represents a promising therapeutic strategy for a range of inflammatory diseases. This technical guide focuses on the anti-inflammatory properties of JNJ0966, a highly selective, allosteric inhibitor of MMP-9 zymogen activation. While the user's request specified "MMP-9-IN-9," this appears to be a non-publicly recognized compound name. Therefore, this report details the characteristics and effects of JNJ0966 as a representative and well-documented selective MMP-9 inhibitor.
Quantitative Data on the Inhibitory and Anti-Inflammatory Effects of JNJ0966
The inhibitory potential and anti-inflammatory efficacy of JNJ0966 have been quantified in both biochemical and in vivo settings.
| Parameter | Method | Result | Reference |
| IC50 for pro-MMP-9 Activation | pro-MMP-9 activation assay with catMMP-3 | 440 nM | [1] |
| IC50 for pro-MMP-9 Activation | pro-MMP-9 activation assay with trypsin | 429 nM | [1] |
| In Vivo Efficacy | Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Significant diminution of the clinical disease score | [2][3] |
Table 1: Summary of Quantitative Data for JNJ0966
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols used to assess the anti-inflammatory effects of JNJ0966.
In Vitro Pro-MMP-9 Activation Assay
This assay is fundamental to determining the inhibitory activity of compounds against the activation of the MMP-9 zymogen.
Objective: To quantify the inhibition of pro-MMP-9 activation by JNJ0966.
Materials:
-
Recombinant human pro-MMP-9
-
Catalytic domain of MMP-3 (catMMP-3) or Trypsin (as activating enzymes)
-
JNJ0966 (or test compound)
-
Fluorescent substrate: DQ-gelatin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare solutions of pro-MMP-9, catMMP-3 (or trypsin), and JNJ0966 in assay buffer.
-
In a 96-well plate, combine pro-MMP-9 and the activating enzyme (catMMP-3 or trypsin) in the presence of varying concentrations of JNJ0966 or vehicle control.
-
Incubate the mixture for a predetermined time (e.g., 1-2 hours) at 37°C to allow for zymogen activation.
-
Add the DQ-gelatin substrate to each well.
-
Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation/emission wavelengths appropriate for the fluorophore (e.g., 485/520 nm for fluorescein).
-
Record fluorescence intensity over time. The rate of fluorescence increase is proportional to the amount of active MMP-9.
-
Calculate the percentage of inhibition for each JNJ0966 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the JNJ0966 concentration and fitting the data to a dose-response curve.[1]
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used preclinical model for multiple sclerosis and other neuroinflammatory conditions.[4]
Objective: To evaluate the in vivo anti-inflammatory efficacy of JNJ0966.
Animal Model:
-
Female C57BL/6 mice (8-12 weeks old)
Induction of EAE:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Anesthetize the mice and administer a subcutaneous injection of the MOG35-55/CFA emulsion at two sites on the flank.
-
Administer an intraperitoneal injection of pertussis toxin on the day of immunization and 48 hours later.
JNJ0966 Administration:
-
Dosing: The specific dose and formulation for JNJ0966 in the published EAE study are proprietary. However, a typical approach would involve dissolving the compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.
-
Route of Administration: Oral gavage.[5]
-
Frequency: Daily, starting from the day of immunization or at the onset of clinical signs.
Assessment of Disease Severity:
-
Monitor the mice daily for clinical signs of EAE and record the clinical score based on a standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Moribund
-
5: Death
-
-
Record the body weight of each mouse daily.
Analysis of Inflammatory Markers (at study endpoint):
-
Euthanize the mice and perfuse with saline.
-
Collect brain and spinal cord tissues.
-
Histology: Process tissues for hematoxylin and eosin (H&E) staining to assess immune cell infiltration and for Luxol fast blue staining to evaluate demyelination.
-
Immunohistochemistry: Stain tissue sections for specific immune cell markers (e.g., CD4 for T-helper cells, Iba1 for microglia/macrophages).
-
Cytokine Analysis: Homogenize a portion of the CNS tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex bead arrays.[6][7][8]
Signaling Pathways and Mechanism of Action
JNJ0966 employs a unique allosteric mechanism of inhibition, targeting the activation of the MMP-9 zymogen rather than the active enzyme itself.[1][2] This confers a high degree of selectivity for MMP-9 over other MMPs.
The downstream signaling pathways affected by the inhibition of MMP-9 activation in the context of neuroinflammation are multifaceted. By preventing the generation of active MMP-9, JNJ0966 is hypothesized to interfere with the following processes:
-
Disruption of the Blood-Brain Barrier (BBB): Active MMP-9 degrades components of the basal lamina, leading to increased BBB permeability and facilitating the infiltration of peripheral immune cells into the central nervous system (CNS).[9] Inhibition of MMP-9 activation would be expected to maintain BBB integrity.
-
Modulation of Cytokine and Chemokine Activity: MMP-9 can process and activate various pro-inflammatory cytokines and chemokines. By inhibiting MMP-9, the levels of their active forms are likely reduced, dampening the inflammatory cascade.
-
T-cell Trafficking: The migration of pathogenic T-cells into the CNS is a critical step in the development of EAE. This process is dependent on the activity of MMPs, including MMP-9.
Conclusion
JNJ0966 represents a significant advancement in the development of MMP-9 inhibitors due to its high selectivity achieved through an allosteric mechanism of action. The available data demonstrates its potent inhibition of MMP-9 zymogen activation and its efficacy in a preclinical model of neuroinflammation. This technical guide provides a summary of the quantitative data and detailed experimental protocols that form the basis of our current understanding of the anti-inflammatory effects of JNJ0966. Further research is warranted to fully elucidate the downstream signaling pathways modulated by this compound and to explore its therapeutic potential in a broader range of inflammatory disorders.
References
- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Anti-inflammatory mechanisms and pharmacological actions of phycocyanobilin in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis [frontiersin.org]
- 7. Serum pro-inflammatory and anti-inflammatory cytokines and the pathogenesis of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of cytokine mRNA expression in the central nervous system of mice with experimental autoimmune encephalomyelitis reveals that IL-10 mRNA expression correlates with recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Neuroprotective Potential of Selective MMP-9 Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical mediator of extracellular matrix remodeling. Under pathological conditions in the central nervous system (CNS), such as ischemic stroke and traumatic brain injury, the upregulation and aberrant activity of MMP-9 contribute significantly to neuronal damage and blood-brain barrier dysfunction. Consequently, selective inhibition of MMP-9 has emerged as a promising therapeutic strategy for neuroprotection. This technical guide provides an in-depth analysis of the neuroprotective properties of potent and selective MMP-9 inhibitors, with a primary focus on the well-characterized compound SB-3CT. We will explore the quantitative data supporting its efficacy, detail the experimental protocols used in key preclinical studies, and visualize the intricate signaling pathways involved in its mechanism of action.
Introduction to MMP-9 in Neurological Damage
In the healthy brain, MMP-9 is expressed at low levels and is involved in physiological processes like synaptic plasticity and development. However, following an insult such as ischemia or trauma, a surge in MMP-9 activity is observed.[1] This heightened activity contributes to the breakdown of the blood-brain barrier (BBB), promotion of edema and inflammation, and direct neuronal apoptosis.[1][2] The detrimental effects of MMP-9 are multifaceted, including the degradation of essential extracellular matrix proteins like laminin, which is crucial for neuronal survival.[2] Therefore, targeted inhibition of MMP-9 presents a viable approach to mitigate secondary injury cascades and preserve neurological function.
Quantitative Data on the Efficacy of SB-3CT
SB-3CT is a potent and selective inhibitor of gelatinases, with a significantly higher affinity for MMP-2 and MMP-9 over other MMPs.[3][4] Its efficacy in neuroprotection has been demonstrated in various preclinical models.
| Parameter | Value | Species/Model | Reference |
| Inhibition Constant (Ki) for MMP-9 | 600 nM | In vitro | [3] |
| Inhibition Constant (Ki) for MMP-2 | 13.9 nM | In vitro | [3] |
| Effective Dose (Ischemic Stroke) | 25 mg/kg, i.v. | Mice (tMCAO) | [1] |
| Effective Dose (Traumatic Brain Injury) | 50 mg/kg, i.p. | Rats | [5] |
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This model is widely used to mimic ischemic stroke.
-
Animal Model: Male C57BL/6 mice are typically used.[2]
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.[2]
-
Occlusion: The middle cerebral artery (MCA) is occluded for 60-120 minutes using an intraluminal filament.[1][2]
-
Reperfusion: The filament is withdrawn to allow for blood flow restoration.[2]
-
Inhibitor Administration: SB-3CT (25 mg/kg) is administered intravenously at the time of or shortly after reperfusion.[1]
-
Outcome Measures: Neurological deficits are scored, and infarct volume is measured at 24-72 hours post-tMCAO.[1][2] Histological analysis for neuronal apoptosis and laminin degradation is also performed.[2]
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury (TBI) in Mice
This model produces a focal brain injury.
-
Animal Model: Adult male mice are utilized.[6]
-
Anesthesia: Anesthesia is maintained throughout the surgical procedure.[6]
-
Craniotomy: A craniotomy is performed over the desired cortical region.[6]
-
Impact: A pneumatic or electromagnetic impactor is used to deliver a controlled cortical impact.[6]
-
Inhibitor Administration: SB-3CT (e.g., 50 mg/kg) is administered intraperitoneally at specific time points post-injury (e.g., 30 minutes, 6 hours, 12 hours).[5]
-
Outcome Measures: Behavioral tests (e.g., Morris water maze, beam-walk) are conducted to assess motor and cognitive function.[5] Histological analysis is performed to evaluate lesion volume, neuronal loss, and glial activation.[5][6]
Signaling Pathways and Mechanisms of Neuroprotection
The neuroprotective effects of MMP-9 inhibition are mediated through several key pathways.
Preservation of the Blood-Brain Barrier and Extracellular Matrix
MMP-9 directly degrades components of the basal lamina and tight junction proteins, leading to BBB breakdown.[7] By inhibiting MMP-9, SB-3CT prevents the degradation of crucial proteins like laminin, thereby maintaining the integrity of the neurovascular unit and reducing vasogenic edema.[2]
Caption: SB-3CT inhibits MMP-9, preventing laminin degradation and preserving BBB integrity.
Modulation of Astrocytic Lipid Metabolism
Recent studies have revealed a novel mechanism of SB-3CT-mediated neuroprotection involving the modulation of astrocyte lipid metabolism.[1] Following ischemic stroke, SB-3CT treatment was shown to restrain astrocytic cholesterol metabolism, leading to a reduction in harmful ceramide accumulation and an increase in neuroprotective hexosylceramides.[1] This shift in lipid profiles contributes to enhanced neuronal survival.
Caption: MMP-9 inhibition by SB-3CT alters astrocyte lipid metabolism, promoting neuronal survival.
Experimental Workflow for Preclinical Evaluation of MMP-9 Inhibitors
The preclinical assessment of a novel MMP-9 inhibitor for neuroprotection typically follows a structured workflow.
Caption: A typical preclinical workflow for evaluating the neuroprotective potential of MMP-9 inhibitors.
Conclusion
The selective inhibition of MMP-9 holds significant promise as a neuroprotective strategy for acute neurological injuries and potentially for chronic neurodegenerative diseases. The compound SB-3CT serves as a robust example of a potent, selective, and brain-penetrant MMP-9 inhibitor with demonstrated efficacy in preclinical models of ischemic stroke and traumatic brain injury. Its multifaceted mechanism of action, which includes preserving the blood-brain barrier, protecting the extracellular matrix, and modulating astrocytic lipid metabolism, underscores the therapeutic potential of targeting this key enzyme. Further research and development of selective MMP-9 inhibitors are warranted to translate these promising preclinical findings into effective therapies for patients suffering from a range of debilitating neurological disorders.
References
- 1. MMP-9 inhibitor SB-3CT improves neurological outcomes in ischemic stroke mice by modulation of astrocytic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Gelatinase Inhibitor Neuroprotective Agents Cross the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMP-9 inhibitor SB-3CT attenuates behavioral impairments and hippocampal loss after traumatic brain injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Matrix Metalloproteinase-9 Attenuates Secondary Damage Resulting from Severe Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP-9 Inhibition: a Therapeutic Strategy in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MMP-9-IN-9 in Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical mediator of extracellular matrix (ECM) degradation and remodeling. Its dysregulation is implicated in a multitude of pathological processes, including tumor invasion, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth overview of MMP-9-IN-9, a potent and selective small-molecule inhibitor of MMP-9, and its role in the modulation of ECM remodeling. This document will detail its mechanism of action, summarize key quantitative data, provide experimental methodologies, and visualize associated signaling pathways.
Introduction to MMP-9 and Extracellular Matrix Remodeling
The extracellular matrix is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. The remodeling of the ECM is essential for physiological processes such as development, wound healing, and tissue repair. Matrix metalloproteinases (MMPs) are the primary enzymes responsible for the degradation of ECM components, including collagens, laminins, and proteoglycans.[1]
MMP-9, also known as gelatinase B, plays a significant role in ECM remodeling by degrading type IV and V collagens, which are major components of basement membranes.[1] The activity of MMP-9 is tightly regulated at multiple levels, including transcription, secretion of the inactive zymogen (pro-MMP-9), and activation by other proteases. Aberrant MMP-9 activity contributes to the breakdown of tissue barriers, facilitating cell migration and invasion, and is a hallmark of various diseases.[1][2] Therefore, the development of selective MMP-9 inhibitors is a promising therapeutic strategy.
This compound: A Selective Inhibitor of MMP-9
This compound, also identified as compound 4f, is a potent and selective inhibitor of MMP-9.[3][4] It belongs to a class of anthranilic acid-based inhibitors and has demonstrated significant potential in preclinical studies for its anti-inflammatory, neuroprotective, and anticancer activities.[3][5]
Mechanism of Action
This compound functions as a competitive inhibitor, targeting the active site of the MMP-9 enzyme. The inhibitor's structure allows it to bind to the catalytic zinc ion and interact with key residues within the enzyme's active site, thereby preventing the binding and cleavage of natural MMP-9 substrates.[2] This inhibition of proteolytic activity helps to maintain the integrity of the ECM and mitigates the pathological consequences of excessive MMP-9 activity.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound, providing insights into its potency, selectivity, and cellular effects.
Table 1: In Vitro Inhibitory Activity of this compound [3][6][7]
| Target | IC50 (nM) |
| MMP-9 | 5 |
| MMP-1 | 1050 |
| MMP-13 | 113 |
| TNF-α converting enzyme (TACE) | 540 |
Table 2: Anticancer Activity of this compound (Compound 4f) [5][8]
| Cell Line | Assay | Result |
| A549 (Human Lung Cancer) | Cytotoxicity (IC50) | 1.59 - 7.48 µM |
| A549 (Human Lung Cancer) | MMP-9 Inhibition | 75.08% at 100 µg/mL |
| A549 (Human Lung Cancer) | Apoptosis Induction | Higher than cisplatin |
| A549 (Human Lung Cancer) | Mitochondrial Membrane Depolarization | Significant |
| A549 (Human Lung Cancer) | Caspase-3 Activation | Significant |
Signaling Pathways Modulated by MMP-9 Inhibition
Inhibition of MMP-9 by this compound can impact several downstream signaling pathways that are crucial for cell behavior and tissue remodeling.
References
- 1. mdpi.com [mdpi.com]
- 2. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. NB-64-25444-500ug | MMP-9 Inhibitor I [206549-55-5] Clinisciences [clinisciences.com]
- 8. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Selective MMP-9 Inhibitor JNJ-0966: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective Matrix Metalloproteinase-9 (MMP-9) inhibitor, JNJ-0966, as a research tool for studying neurodegenerative diseases. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Introduction to MMP-9 in Neurodegeneration
Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the remodeling of the extracellular matrix. In the central nervous system (CNS), dysregulated MMP-9 activity is implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). Its detrimental effects are largely attributed to its roles in neuroinflammation, blood-brain barrier disruption, and direct neuronal damage.[1][2]
JNJ-0966: A Selective Allosteric Inhibitor of MMP-9 Zymogen Activation
JNJ-0966 is a highly selective, brain-penetrant small molecule inhibitor of MMP-9. Unlike traditional active-site inhibitors, JNJ-0966 functions through a novel allosteric mechanism by binding to a structural pocket near the zymogen cleavage site of pro-MMP-9. This binding prevents the conversion of the inactive zymogen into the catalytically active enzyme, thereby specifically inhibiting MMP-9 activity.[1][3] This unique mechanism of action confers high selectivity for MMP-9 over other MMPs.[1]
Quantitative Data for JNJ-0966
The following tables summarize the key in vitro and in vivo quantitative data for JNJ-0966.
Table 1: In Vitro Potency and Selectivity of JNJ-0966 [1][4][5][6][7]
| Parameter | Value | Description |
| IC₅₀ for pro-MMP-9 Activation | 440 nM | Concentration required to inhibit 50% of pro-MMP-9 activation. |
| Selectivity | No significant inhibition of pro-MMP-1, -2, and -3 activation at 10 µM | Demonstrates high selectivity for MMP-9 zymogen. |
| Catalytic Activity Inhibition | No effect on the catalytic activity of active MMP-1, -2, -3, -9, or -14 | Does not inhibit already activated MMPs. |
| Cell Invasion Inhibition (HT-1080) | IC₅₀ = 1 µM | Inhibits cancer cell invasion in a Matrigel assay. |
Table 2: In Vivo Pharmacokinetics of JNJ-0966 in Mice [1][6]
| Dose (Oral Gavage) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain/Plasma Ratio |
| 10 mg/kg | 77.5 ± 31.1 | 481.6 ± 162.5 | 6.2 |
| 30 mg/kg | 293.6 ± 118.4 | 1394.0 ± 649.1 | 4.7 |
Table 3: In Vivo Efficacy of JNJ-0966 in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE) [1][8]
| Treatment Group | Onset of Motor Disability | Disease Course |
| Vehicle | - | - |
| JNJ-0966 (10 mg/kg, twice daily) | Delayed | Significantly Reduced |
| JNJ-0966 (30 mg/kg, twice daily) | Delayed | Significantly Reduced |
| Dexamethasone (1 mg/kg, positive control) | Delayed | Significantly Reduced |
Note: Detailed daily clinical scores were not available in the reviewed literature. The data indicates a significant therapeutic effect of JNJ-0966 in this neuroinflammatory model.
Signaling Pathways and Experimental Workflows
MMP-9 Signaling in Neuroinflammation
The following diagram illustrates the central role of MMP-9 in neuroinflammatory processes and the mechanism of inhibition by JNJ-0966. Pro-inflammatory stimuli lead to the activation of transcription factors that drive the expression of pro-MMP-9. Once activated, MMP-9 contributes to neuroinflammation by degrading the extracellular matrix, disrupting the blood-brain barrier, and activating cytokines. JNJ-0966 intervenes by preventing the activation of pro-MMP-9.
Preclinical Experimental Workflow for an MMP-9 Inhibitor
This diagram outlines a typical preclinical workflow for evaluating a selective MMP-9 inhibitor like JNJ-0966 for its therapeutic potential in a neurodegenerative disease model.
Detailed Experimental Protocols
In Vitro MMP-9 Activity Assay (DQ-Gelatin Zymography)
This protocol is adapted for the analysis of MMP-9 activity in tissue homogenates.[9][10]
Materials:
-
DQ™ Gelatin (e.g., from Thermo Fisher Scientific)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween 20
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation/Emission: ~495/515 nm)
-
Tissue homogenates
-
MMP-9 inhibitor (e.g., JNJ-0966)
-
Broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control for inhibition
Procedure:
-
Sample Preparation: Prepare tissue homogenates in a suitable lysis buffer and determine the protein concentration.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of tissue homogenate to the appropriate wells.
-
For inhibitor testing, pre-incubate the tissue homogenate with the desired concentration of JNJ-0966 or control inhibitor for 30 minutes at 37°C.
-
-
Substrate Addition: Prepare a working solution of DQ™ Gelatin at 10 µg/mL in assay buffer. Add 40 µL of the DQ™ Gelatin working solution to each well.
-
Incubation: Incubate the plate at 37°C in the dark. The incubation time will need to be optimized depending on the MMP-9 activity in the samples (typically 1-4 hours).
-
Measurement: Measure the fluorescence intensity at various time points using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no tissue homogenate) from all readings. Plot the fluorescence intensity over time to determine the rate of gelatin degradation. Compare the rates between untreated and inhibitor-treated samples to calculate the percent inhibition.
In Vivo Administration of JNJ-0966 via Oral Gavage in Mice
This protocol provides a general guideline for the oral administration of a small molecule inhibitor.[11][12]
Materials:
-
JNJ-0966
-
Vehicle solution (e.g., 20% hydroxypropyl-β-cyclodextrin in sterile water)[6]
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of JNJ-0966 based on the desired dose (e.g., 10 or 30 mg/kg) and the body weight of the mice.
-
Dissolve the JNJ-0966 in the vehicle solution. Ensure complete dissolution.
-
-
Animal Handling and Restraint:
-
Weigh each mouse to determine the precise volume of the dosing solution to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Administration:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle.
-
If resistance is met, do not force the needle. Withdraw and attempt again.
-
Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes.
-
Conclusion
JNJ-0966 represents a valuable tool for investigating the role of MMP-9 in neurodegenerative diseases. Its high selectivity and brain permeability make it a suitable candidate for in vivo studies. The protocols and data presented in this guide provide a foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of selective MMP-9 inhibition in the context of neurodegeneration. Further studies are warranted to explore the detailed effects of JNJ-0966 on specific neuropathological and inflammatory markers in various models of neurodegenerative diseases.
References
- 1. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Additive Effects of Combination Treatment with Anti-inflammatory and Neuroprotective Agents in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioradiations.com [bioradiations.com]
- 4. Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Zymography: An Essential Activity Assay for Studying the Activity of Matrix Metalloproteinases in Specific Brain Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digitum.um.es [digitum.um.es]
- 10. Matrix Metalloproteinase-9 (MMP-9) Is Synthesized in Neurons of the Human Hippocampus and Is Capable of Degrading the Amyloid-β Peptide (1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
An In-Depth Technical Guide to the MMP-9 Inhibitor: MMP-9-IN-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to the potent and selective matrix metalloproteinase-9 (MMP-9) inhibitor, MMP-9-IN-9 (also known as MMP-9 Inhibitor I). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MMP-9 in various pathological conditions, including cancer, neuroinflammatory diseases, and cardiovascular disorders. We will delve into the specific chemical properties of this compound, summarize key quantitative data, provide detailed experimental methodologies, and visualize its interactions within relevant signaling pathways.
Chemical Structure and Properties
This compound is a potent and selective, non-peptidic inhibitor of MMP-9. Its chemical identity is well-defined, providing a solid foundation for its use in research and drug development.
Chemical Name (IUPAC): 5-[(diethylamino)methyl]-N-hydroxy-2-[--INVALID-LINK--amino]-3-methyl-benzamide[1]
CAS Number: 206549-55-5[1][2][3][4][5]
SMILES String: CCN(CC)CC1=CC(C)=C(N(S(C2=CC=C(OC)C=C2)(=O)=O)CC3=CC=CC=C3)C(C(NO)=O)=C1[2][5]
Molecular Formula: C27H33N3O5S[2][5]
Molecular Weight: 511.63 g/mol [5]
The chemical structure of this compound features a central anthranilic acid scaffold, a class of compounds that has been explored for the development of various MMP inhibitors[2]. The hydroxamate group (-C(O)NOH) is a key zinc-binding group, crucial for its inhibitory activity against the zinc-dependent MMP-9 enzyme.
Quantitative Biological Activity
This compound exhibits high potency and selectivity for MMP-9 over other matrix metalloproteinases. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects.
| Target | IC50 (nM) | Reference |
| MMP-9 | 5 | [2][5] |
| MMP-1 | 1050 | [2][5] |
| MMP-13 | 113 | [2][5] |
| TNF-α converting enzyme (TACE) | 540 | [1][2] |
The data clearly demonstrates that this compound is significantly more potent against MMP-9 compared to MMP-1 and MMP-13, showcasing its selectivity. It also shows inhibitory activity against TACE, albeit at a much higher concentration.
Experimental Protocols
This section outlines the methodologies for key experiments involving this compound, based on available literature.
Synthesis of this compound
The synthesis of this compound is based on the general scheme for anthranilic acid-based MMP inhibitors described by Levin et al. (2001). While the specific, detailed protocol for this exact compound is not publicly available, the following represents a likely synthetic route based on the published methodology for analogous compounds.
General Synthetic Scheme:
Caption: A generalized synthetic workflow for this compound.
Detailed Steps (Hypothetical based on Levin et al., 2001):
-
Esterification: The starting substituted anthranilic acid is esterified to protect the carboxylic acid group. This is typically achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst.
-
Sulfonylation: The amino group of the anthranilate ester is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding sulfonamide.
-
Alkylation: The sulfonamide nitrogen is alkylated with benzyl bromide using a base such as potassium carbonate in a suitable solvent like DMF.
-
Saponification: The ester protecting group is removed by saponification with a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent.
-
Hydroxamate Formation: The resulting carboxylic acid is then converted to the hydroxamic acid. This can be achieved by first activating the carboxylic acid (e.g., with a carbodiimide) and then reacting it with hydroxylamine.
Note: This is a generalized protocol. Specific reaction conditions, purification methods, and characterization data would need to be optimized.
In Vitro MMP Inhibition Assay
The inhibitory activity of this compound can be determined using a fluorogenic substrate assay.
Protocol Outline:
-
Enzyme Activation: Recombinant human pro-MMP-9 is activated with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to various concentrations.
-
Assay Reaction: The activated MMP-9 enzyme is incubated with the different concentrations of this compound in an assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35).
-
Substrate Addition: A fluorogenic MMP-9 substrate is added to initiate the reaction.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
TACE Activity Assay and TNF-α Release in Microglia
The effect of this compound on TACE activity and TNF-α release can be assessed in a cellular context.
Cell Culture: BV-2 microglial cells are cultured in appropriate media.
LPS Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the expression and release of TNF-α.
Inhibitor Treatment: The cells are pre-treated with varying concentrations of this compound before LPS stimulation.
TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using an ELISA kit.
TACE Activity Assay: The activity of TACE in cell lysates or recombinant TACE can be measured using a specific fluorogenic substrate for TACE, following a similar principle to the MMP inhibition assay.
Signaling Pathways
MMP-9 is a critical downstream effector of various signaling pathways that are often dysregulated in disease. While direct studies on the signaling effects of this compound are limited, its inhibition of MMP-9 is expected to impact these pathways.
NF-κB Signaling Pathway
The promoter of the MMP-9 gene contains binding sites for the transcription factor NF-κB. Pro-inflammatory stimuli can activate the NF-κB pathway, leading to the upregulation of MMP-9 expression. By inhibiting MMP-9 activity, this compound can disrupt the positive feedback loops that may exist in inflammatory conditions where MMP-9 contributes to further inflammation.
Caption: Inhibition of MMP-9 by this compound can disrupt NF-κB-mediated inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also known to regulate MMP-9 expression in response to various extracellular stimuli. Inhibition of MMP-9 activity by this compound could potentially attenuate the downstream consequences of MAPK pathway activation in pathological contexts, such as tumor cell invasion and metastasis.
Caption: this compound can block the downstream effects of MAPK-induced MMP-9 expression.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MMP-9. Its defined chemical structure and demonstrated biological activity make it a valuable tool for researchers investigating the role of MMP-9 in health and disease. This technical guide provides a centralized resource of its chemical properties, quantitative data, and relevant experimental protocols to facilitate further research and development in the field of MMP-9 inhibition. The provided visualizations of its potential impact on key signaling pathways offer a framework for understanding its broader biological effects. As research into the therapeutic targeting of MMP-9 continues, this compound will likely remain a key reference compound and a potential starting point for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The discovery of anthranilic acid-based MMP inhibitors. Part 2: SAR of the 5-position and P1(1) groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Effects of Matrix Metalloproteinase Inhibitors on TNF-α Release from Activated Microglia and TNF-α Converting Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.7. MMP-2 and MMP-9 Inhibition [bio-protocol.org]
- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
MMP-9-IN-9: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of MMP-9-IN-9, a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), as a critical tool in the field of cancer research. MMP-9 is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix, a process integral to tumor invasion, metastasis, and angiogenesis.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of this compound, including its biochemical properties, relevant signaling pathways, and detailed experimental protocols for its application in a research setting.
Introduction to MMP-9 in Cancer
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a key enzyme implicated in the progression of various cancers.[1][3][4] Its overexpression is frequently correlated with advanced tumor stages, increased metastatic potential, and poor prognosis in several cancer types.[5][7] MMP-9 contributes to cancer progression through several mechanisms:
-
Extracellular Matrix (ECM) Degradation: MMP-9 degrades components of the basement membrane, primarily type IV collagen, which is a crucial step for tumor cells to invade surrounding tissues and intravasate into blood and lymphatic vessels.[1][6]
-
Release of Bioactive Molecules: By cleaving ECM components, MMP-9 can release sequestered growth factors, such as VEGF, which promotes angiogenesis and provides tumors with essential nutrients and oxygen.[1][6]
-
Modulation of Cell Adhesion and Migration: MMP-9 can cleave cell adhesion molecules, altering cell-cell and cell-ECM interactions and thereby promoting cell migration.
-
Regulation of the Tumor Microenvironment: MMP-9 influences the tumor microenvironment by modulating inflammation and immune responses.[8]
Given its multifaceted role in cancer, MMP-9 has emerged as a significant therapeutic target. The development of selective inhibitors is crucial for both studying the specific functions of this proteinase and for potential therapeutic interventions.
This compound: A Selective Small Molecule Inhibitor
This compound, also identified as compound 4f in initial discovery studies, is a potent and selective inhibitor of MMP-9. Its chemical and physical properties are summarized below.
Table 1: Properties of this compound
| Property | Value |
| Chemical Name | N-((4-methoxyphenyl)sulfonyl)-N-((2-methyl-5-((diethylamino)methyl)phenyl)carbamoyl)glycine |
| CAS Number | 206549-55-5 |
| Molecular Formula | C₂₇H₃₃N₃O₅S |
| Molecular Weight | 511.6 g/mol |
| SMILES | O=C(C1=CC(CN(CC)CC)=CC(C)=C1N(S(=O)(C2=CC=C(C=C2)OC)=O)CC3=CC=CC=C3)NO |
In Vitro Inhibitory Activity
This compound exhibits high selectivity for MMP-9 over other matrix metalloproteinases, such as MMP-1 and MMP-13. The half-maximal inhibitory concentration (IC50) values are presented in the table below.
Table 2: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) |
| MMP-9 | 5 |
| MMP-1 | 1050 |
| MMP-13 | 113 |
| TACE | 540 |
Data sourced from commercial suppliers and the original discovery publication.
Key Signaling Pathways Regulating MMP-9
The expression and activity of MMP-9 in cancer cells are regulated by complex signaling networks initiated by various extracellular stimuli, including growth factors and inflammatory cytokines. Understanding these pathways is crucial for contextualizing the effects of MMP-9 inhibition. The primary pathways involved are the PI3K/Akt, MAPK, and NF-κB pathways.[9][10][11][12][13][14][15][16][17][18][19][20][21]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its activation can lead to the upregulation of MMP-9 expression.
Caption: PI3K/Akt pathway leading to MMP-9 expression.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is another major route for MMP-9 regulation in response to extracellular signals.[9][11][22][23]
Caption: MAPK pathways converging on AP-1 to drive MMP-9 transcription.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses and is frequently activated in cancer, leading to increased MMP-9 expression.[10][18][19][20][21]
Caption: NF-κB signaling cascade leading to MMP-9 gene expression.
Experimental Protocols for Evaluating this compound
The following are representative protocols that can be adapted to evaluate the efficacy of this compound in a cancer research setting.
In Vitro MMP-9 Enzymatic Assay
This protocol outlines the determination of the IC50 value of this compound using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-9 (activated)
-
MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to each well.
-
Add 25 µL of diluted recombinant MMP-9 to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the MMP-9 fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm every minute for 30-60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Gelatin Zymography
This technique is used to detect the gelatinolytic activity of MMP-9 in conditioned media from cancer cell cultures treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Serum-free cell culture medium
-
SDS-PAGE equipment
-
10% SDS-polyacrylamide gel containing 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Culture cancer cells to near confluency.
-
Wash the cells with serum-free medium and then incubate them in serum-free medium containing various concentrations of this compound or vehicle control for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration of each sample.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands of gelatin degradation appear against a blue background.
-
The areas of MMP-9 activity will appear as clear bands. Quantify the band intensity using densitometry.
Cell Migration Assay (Wound Healing)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
p200 pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "wound" in the monolayer by scraping with a p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Cell Invasion Assay (Transwell)
This assay evaluates the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix.[24][25][26][27][28]
Materials:
-
Cancer cell line
-
Serum-free and serum-containing medium
-
This compound
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel (or other basement membrane extract)
-
24-well plates
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of invasion relative to the control.
In Vivo Experimental Design
To assess the anti-tumor and anti-metastatic effects of this compound in a living organism, a xenograft mouse model can be employed.
Orthotopic Tumor Growth and Metastasis Model
Experimental Workflow:
Caption: Workflow for an in vivo study of this compound.
Procedure Outline:
-
Cell Implantation: Inject a suitable number of cancer cells (e.g., 1 x 10⁶) into the mammary fat pad of female immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound or a vehicle control daily via an appropriate route (e.g., oral gavage).
-
Metastasis Assessment: If using luciferase-expressing cells, perform bioluminescence imaging weekly to monitor the development of metastases.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the primary tumors and metastatic organs (e.g., lungs, liver). Weigh the primary tumors and count the number of metastatic nodules. Perform histological and immunohistochemical analyses to assess cell proliferation (Ki-67), apoptosis (TUNEL), and angiogenesis (CD31).
Conclusion
This compound is a valuable chemical probe for investigating the multifaceted roles of MMP-9 in cancer biology. Its high potency and selectivity make it an excellent tool for dissecting the specific contributions of MMP-9 to tumor cell migration, invasion, and angiogenesis, both in vitro and in vivo. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of targeting MMP-9 in cancer. Further research utilizing this and similar inhibitors will be instrumental in validating MMP-9 as a drug target and in the development of novel anti-cancer therapies.
References
- 1. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
- 7. Tumor cell-produced matrix metalloproteinase 9 (MMP-9) drives malignant progression and metastasis of basal-like triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammation Induced by MMP-9 Enhances Tumor Regression of Experimental Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. PI3K/AKT/mTORC1 signalling pathway regulates MMP9 gene activation via transcription factor NF-κB in mammary epithelial cells of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. rep.bioscientifica.com [rep.bioscientifica.com]
- 18. academic.oup.com [academic.oup.com]
- 19. The Activation of ROS/NF-κB/MMP-9 Pathway Promotes Calcium-Induced Kidney Crystal Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TNFα induces matrix metalloproteinase-9 expression in monocytic cells through ACSL1/JNK/ERK/NF-kB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Matrix Metalloproteinase-9 (MMP-9) induced disruption of intestinal epithelial tight junction barrier is mediated by NF-κB activation | PLOS One [journals.plos.org]
- 22. Mitogen-activated protein kinase (MAPK) regulates the expression of progelatinase B (MMP-9) in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Investigation of MMP-2 and -9 in a highly invasive A431 tumor cell sub-line selected from a Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Role of metalloproteinases MMP-9 and MT1-MMP in CXCL12-promoted myeloma cell invasion across basement membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ar.iiarjournals.org [ar.iiarjournals.org]
Investigating the Role of MMP-9 in Tissue Remodeling Using the Selective Inhibitor SB-3CT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of extracellular matrix (ECM) remodeling in both physiological and pathological processes. Its enzymatic activity is implicated in a wide array of biological functions including cell migration, inflammation, and angiogenesis, making it a key therapeutic target for various diseases characterized by aberrant tissue remodeling. This technical guide provides an in-depth overview of the role of MMP-9 in tissue remodeling and details the use of SB-3CT, a potent and selective inhibitor of MMP-9 and MMP-2, as a tool to investigate these processes. This document outlines key signaling pathways involving MMP-9, presents quantitative data from studies utilizing SB-3CT, and provides detailed experimental protocols for in vitro and in vivo assays to facilitate further research in this field.
Introduction: The Pivotal Role of MMP-9 in Tissue Remodeling
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a member of the matrix metalloproteinase family of enzymes that are crucial for the degradation of ECM components.[1] Under normal physiological conditions, the activity of MMP-9 is tightly regulated. However, its dysregulation is a hallmark of numerous pathologies, including cancer metastasis, chronic inflammatory diseases, and cardiovascular disorders, all of which involve extensive tissue remodeling.[2]
MMP-9's primary role in tissue remodeling stems from its ability to cleave various components of the ECM, most notably type IV collagen, a major constituent of basement membranes. This degradation of the basement membrane is a critical step in processes such as immune cell infiltration, angiogenesis, and tumor cell invasion.[1] Beyond its direct proteolytic activity on the ECM, MMP-9 also modulates cellular behavior by processing a variety of non-ECM substrates, including growth factors, cytokines, and cell surface receptors.
Key Signaling Pathways Regulating MMP-9 Expression and Activity
The expression and activity of MMP-9 are controlled by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of tissue remodeling and for the development of targeted therapies. Key signaling cascades that converge on the regulation of MMP-9 include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK pathways, including ERK, JNK, and p38, are frequently activated by growth factors and inflammatory cytokines, leading to the phosphorylation of transcription factors that drive MMP-9 gene expression.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation, and its activation has been shown to upregulate MMP-9 expression in various cell types.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a critical transcription factor in the inflammatory response. Its activation by pro-inflammatory stimuli leads to the transcription of numerous genes, including MMP-9.
dot
Caption: Signaling pathways regulating MMP-9 expression and activity.
SB-3CT: A Selective Inhibitor of MMP-9
SB-3CT is a potent, competitive, and mechanism-based inhibitor of MMP-2 and MMP-9.[1][3] Its thiirane-based chemical structure allows for high selectivity for the gelatinases (MMP-2 and MMP-9) over other MMPs, with Ki values in the nanomolar range.[1] This selectivity makes SB-3CT an invaluable tool for dissecting the specific roles of MMP-2 and MMP-9 in complex biological processes, minimizing off-target effects associated with broad-spectrum MMP inhibitors. Furthermore, SB-3CT has demonstrated blood-brain barrier permeability, enabling its use in neurological studies.[3]
Mechanism of Action
SB-3CT functions as a "suicide type" inhibitor. It coordinates with the catalytic zinc ion within the active site of MMP-2 and MMP-9, leading to a slow-binding and irreversible inhibition of the enzyme's proteolytic activity.[1][4] This mechanism-based inhibition provides a sustained and specific blockade of MMP-9 activity, which is advantageous for both in vitro and in vivo experimental settings.
Quantitative Data on the Effects of SB-3CT in Tissue Remodeling
Numerous studies have utilized SB-3CT to investigate the role of MMP-9 in various aspects of tissue remodeling. The following tables summarize key quantitative findings from this research.
Table 1: In Vitro Effects of SB-3CT on Cell Invasion and Angiogenesis
| Cell Line | Assay Type | SB-3CT Concentration | Observed Effect | Reference |
| Human Prostate Cancer Cells | Matrigel Invasion Assay | 1 µM | 30% reduction in invasion ability | [2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Tube Formation Assay | 10 µM | Significant inhibition of capillary-like tube formation | - |
Table 2: In Vivo Effects of SB-3CT on Tissue Remodeling and Disease Progression
| Animal Model | Disease/Process | SB-3CT Dosage | Route of Administration | Observed Effect | Reference |
| Mouse Model of T-cell Lymphoma | Liver Metastasis | 50 mg/kg/day | Intraperitoneal (i.p.) | 73% inhibition of liver metastases | [2] |
| SCID Mice with Human Prostate Cancer Xenografts | Intraosseous Tumor Growth | 50 mg/kg, every other day for 5 weeks | Intraperitoneal (i.p.) | Inhibition of intraosseous tumor growth and reduced angiogenesis | [2][3] |
| Rat Model of Traumatic Brain Injury (TBI) | Neuronal Loss | 50 mg/kg at 30 min, 6h, and 12h post-TBI | Intraperitoneal (i.p.) | Increased neuronal survival in the hippocampus | [5] |
| Mouse Model of Ischemic Stroke | Brain Damage | 25 mg/kg | Intraperitoneal (i.p.) | Significant reduction in brain damage | [1] |
| Rat Preeclampsia Model | Blood Pressure and Vascular Remodeling | 25, 50, 75 mg/kg/day | - | Reduced blood pressure and improved vascular remodeling | [6] |
Experimental Protocols for Investigating MMP-9 Function Using SB-3CT
The following section provides detailed methodologies for key experiments to assess the role of MMP-9 in tissue remodeling using SB-3CT.
In Vitro Experimental Workflow
dot
Caption: In vitro experimental workflow for studying MMP-9 inhibition.
Cell Migration Assay (Boyden Chamber)
This assay quantifies the chemotactic migration of cells through a porous membrane.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pores)
-
Cell culture medium (serum-free and with chemoattractant, e.g., 10% FBS)
-
SB-3CT stock solution (dissolved in DMSO)
-
Crystal Violet staining solution
-
Microscope
Protocol:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of SB-3CT or vehicle (DMSO) for 30 minutes at 37°C.
-
Add cell culture medium containing a chemoattractant to the lower chamber of the Boyden apparatus.
-
Place the porous membrane between the upper and lower chambers.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber.
-
Incubate for 4-24 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with Crystal Violet for 15 minutes.
-
Wash the membrane with PBS and allow it to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
In Vitro Angiogenesis Assay (Tube Formation)
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Matrigel or other basement membrane extract
-
96-well plate
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
SB-3CT stock solution
-
Microscope with imaging software
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest endothelial cells and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of SB-3CT or vehicle for 30 minutes at 37°C.
-
Seed 100 µL of the treated cell suspension onto the solidified Matrigel in each well.
-
Incubate for 4-12 hours at 37°C in a CO2 incubator.
-
Visualize and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
In Vivo Experimental Workflow
dot
Caption: In vivo experimental workflow for studying MMP-9 inhibition.
In Vivo Administration of SB-3CT
Vehicle Preparation:
-
SB-3CT can be prepared as a suspension in a vehicle solution such as 10% DMSO in normal saline.[1]
Administration:
-
The route of administration will depend on the animal model and experimental design. Intraperitoneal (i.p.) injection is a commonly used method.[1][2][3][5]
-
Dosages typically range from 25 to 50 mg/kg, administered daily or on alternate days.[1][2][3][5][6] The optimal dosing regimen should be determined empirically for each specific model.
Immunohistochemistry for MMP-9
This technique allows for the visualization and localization of MMP-9 protein expression within tissue sections.
Materials:
-
Paraffin-embedded or frozen tissue sections
-
Primary antibody against MMP-9
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections. For frozen sections, fix with cold acetone.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum).
-
Incubate the sections with the primary anti-MMP-9 antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the sections with PBS.
-
Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
Analyze the staining intensity and distribution under a microscope.
Conclusion
MMP-9 plays a multifaceted and critical role in tissue remodeling. The selective inhibitor SB-3CT has proven to be a valuable pharmacological tool for elucidating the specific contributions of MMP-9 in a variety of physiological and pathological contexts. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to design and execute robust studies aimed at further understanding the intricate functions of MMP-9 and for the development of novel therapeutic strategies targeting this key enzyme. As research in this field continues to evolve, the use of specific inhibitors like SB-3CT will be instrumental in translating our knowledge of MMP-9 biology into clinical applications.
References
- 1. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 5. MMP-9 Inhibitor SB-3CT Attenuates Behavioral Impairments and Hippocampal Loss after Traumatic Brain Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to MMP-9-IN-9 for In Vitro Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix, a process integral to both physiological tissue remodeling and pathological inflammatory conditions.[1] Dysregulated MMP-9 activity is implicated in a variety of inflammatory diseases, making it a compelling target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of MMP-9-IN-9, a potent and selective small-molecule inhibitor of MMP-9, for its application in in vitro studies of inflammation. This document will detail its mechanism of action, summarize key quantitative data from relevant studies, provide established experimental protocols, and visualize the associated signaling pathways.
Introduction to MMP-9 in Inflammation
MMP-9, also known as gelatinase B, is secreted as an inactive zymogen (pro-MMP-9) and requires proteolytic cleavage for activation.[3] Once activated, MMP-9 degrades components of the extracellular matrix, including type IV collagen, a major component of basement membranes.[1] This enzymatic activity is crucial for the migration of leukocytes to sites of inflammation.[3] Furthermore, MMP-9 can process and activate various signaling molecules, such as cytokines and chemokines, thereby amplifying the inflammatory cascade.[4] The expression and activity of MMP-9 are tightly regulated, and their dysregulation is a hallmark of numerous inflammatory pathologies, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[2]
This compound: A Selective Inhibitor
This compound (CAS No. 206549-55-5) is a selective inhibitor of matrix metalloproteinase-9.[5] It exhibits potent inhibitory activity against MMP-9 with an IC50 value of 5 nM.[5][6] Notably, this compound demonstrates selectivity for MMP-9 over other matrix metalloproteinases such as MMP-1 and MMP-13, which is a critical attribute for targeted therapeutic strategies.[5][6] The primary mechanism of action for many small molecule MMP inhibitors involves the chelation of the zinc ion located at the enzyme's active site, which is essential for its catalytic function.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in in vitro applications.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MMP-9) | 5 nM | N/A | [5][6] |
| Selectivity | Selective over MMP-1 and MMP-13 | N/A | [5][6] |
Further in-depth literature searches are required to populate this table with more extensive quantitative data from specific in vitro inflammation models.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of this compound in in vitro studies. Below are generalized protocols that can be adapted for specific research needs.
General Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell type (e.g., macrophages, neutrophils, or endothelial cells) in appropriate culture vessels at a predetermined density.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus: Induce an inflammatory response by treating the cells with an appropriate stimulus, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for a predetermined period to allow for the desired cellular responses.
MMP-9 Activity Assay (Gelatin Zymography)
Gelatin zymography is a common method to assess MMP-9 activity.
-
Sample Preparation: Collect conditioned media from cell cultures and determine the protein concentration.
-
Electrophoresis: Mix the samples with a non-reducing sample buffer and run them on a polyacrylamide gel containing gelatin.
-
Renaturation and Development: After electrophoresis, wash the gel with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the enzyme to renature. Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of MMP-9 activity will appear as clear bands against a blue background, indicating gelatin degradation.
-
Quantification: Densitometrically quantify the clear bands to determine the relative MMP-9 activity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA can be used to quantify the levels of pro-inflammatory cytokines in the cell culture supernatant.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add the cell culture supernatants (and standards) to the wells and incubate.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP), followed by a substrate to produce a colorimetric signal.
-
Measurement: Measure the absorbance using a plate reader and calculate the cytokine concentration based on the standard curve.
Signaling Pathways
MMP-9 expression and activity are regulated by complex signaling pathways, which can be modulated by this compound.
The expression of MMP-9 is often induced by pro-inflammatory stimuli such as TNF-α and IL-1β. These cytokines activate downstream signaling cascades, including the NF-κB and MAPK (mitogen-activated protein kinase) pathways, which in turn promote the transcription of the MMP-9 gene.[7]
Caption: Inflammatory signaling pathways leading to MMP-9 activation and its inhibition by this compound.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an in vitro inflammation model.
Caption: Experimental workflow for in vitro evaluation of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of MMP-9 in inflammatory processes. Its high potency and selectivity make it a suitable candidate for in vitro studies aimed at elucidating the molecular mechanisms of inflammation and for the preclinical evaluation of anti-inflammatory therapeutic strategies targeting MMP-9. Further research is warranted to fully characterize its effects in a broader range of in vitro models of inflammation.
References
- 1. MMP9 - Wikipedia [en.wikipedia.org]
- 2. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. The role and mechanisms of matrix metalloproteinase-9 in peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of Andecaliximab, a Selective MMP-9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-9 (MMP-9) is a compelling therapeutic target due to its significant roles in the pathophysiology of various diseases, including cancer and inflammatory conditions. Overexpression of MMP-9 is linked to the degradation of the extracellular matrix, a process that facilitates cancer cell invasion, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of Andecaliximab (GS-5745), a selective humanized monoclonal antibody designed to inhibit MMP-9. We will delve into its unique allosteric mechanism of action, present its preclinical and clinical data, and provide detailed experimental protocols for its evaluation. This document aims to be a thorough resource for researchers and professionals in the field of drug development exploring the therapeutic utility of targeting MMP-9.
Introduction to MMP-9 and its Role in Disease
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM).[1] MMP-9, also known as gelatinase B, is a key member of this family that degrades type IV and V collagens, major components of the basement membrane.[1] Under normal physiological conditions, MMP-9 is involved in processes such as embryonic development, wound healing, and immune cell migration. However, its dysregulation is a hallmark of numerous pathologies.
In cancer , elevated MMP-9 expression is associated with poor prognosis, increased tumor invasion, and metastasis.[2] MMP-9 facilitates these processes by breaking down the ECM, which allows cancer cells to invade surrounding tissues and enter the bloodstream. Furthermore, MMP-9 promotes angiogenesis , the formation of new blood vessels that supply tumors with essential nutrients, by releasing pro-angiogenic factors like vascular endothelial growth factor (VEGF) from the ECM.[3]
In inflammatory diseases such as ulcerative colitis, MMP-9 contributes to tissue damage by degrading the intestinal barrier and activating pro-inflammatory cytokines.[4]
Andecaliximab (GS-5745): A Selective MMP-9 Inhibitor
Andecaliximab is a humanized monoclonal antibody that exhibits high affinity and selectivity for MMP-9.[2][5] Unlike many early-generation, broad-spectrum MMP inhibitors that failed in clinical trials due to off-target effects and associated toxicity, Andecaliximab was developed to specifically target MMP-9, thereby offering a potentially more favorable safety profile.[3][6]
Mechanism of Action: Allosteric Inhibition
Andecaliximab employs a novel allosteric inhibition mechanism.[7][8] It binds to a site on the MMP-9 enzyme that is distinct from the active site, specifically at the junction between the propeptide and catalytic domains.[1] This binding has a dual inhibitory effect:
-
Prevention of Zymogen Activation: It blocks the proteolytic conversion of the inactive pro-enzyme (pro-MMP-9) into its active form.[7]
-
Inhibition of Catalytic Activity: It allosterically inhibits the enzymatic activity of the already active form of MMP-9.[7]
This unique mechanism contributes to its high selectivity for MMP-9 with minimal cross-reactivity against other MMPs, including the closely related MMP-2.[4]
Quantitative Data for Andecaliximab
The following tables summarize the available quantitative data for Andecaliximab, providing insights into its pharmacokinetic profile and clinical efficacy.
Table 1: Pharmacokinetic Parameters of Andecaliximab Monotherapy in a Phase I Study
| Parameter | 200 mg Dose | 600 mg Dose | 1800 mg Dose |
| Cmax (µg/mL) | 48.7 (23) | 179 (19) | 572 (17) |
| AUC0–last (dayµg/mL) | 277 (41) | 1480 (19) | 5570 (18) |
| AUC0–∞ (dayµg/mL) | 316 (36) | 1630 (16) | 6010 (17) |
| t1/2 (days) | 4.8 (27) | 6.8 (19) | 7.9 (18) |
| Vz (L) | 10.3 (44) | 7.4 (21) | 7.3 (16) |
| CL (L/day) | 0.6 (36) | 0.4 (16) | 0.3 (17) |
Data presented as mean (% coefficient of variation). Cmax: maximum concentration; AUC: area under the curve; t1/2: half-life; Vz: volume of distribution; CL: clearance. Data from a Phase I study in patients with advanced solid tumors.[9]
Table 2: Clinical Efficacy of Andecaliximab in Combination with mFOLFOX6 in Advanced Gastric or GEJ Adenocarcinoma (Phase III Study - GAMMA-1)
| Outcome | Andecaliximab + mFOLFOX6 (n=218) | Placebo + mFOLFOX6 (n=214) |
| Median Overall Survival (months) | 12.5 | 11.8 |
| Median Progression-Free Survival (months) | 7.5 | 7.1 |
| Objective Response Rate (%) | 51 | 41 |
Data from the GAMMA-1 Phase III clinical trial.[2][3]
Key Signaling Pathways Modulated by MMP-9 Inhibition
MMP-9 is a downstream effector of several key signaling pathways implicated in cancer and inflammation. By inhibiting MMP-9, Andecaliximab can potentially modulate these pathways and their pathological consequences.
PI3K/Akt and NF-κB Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB) pathways are central regulators of cell survival, proliferation, and inflammation. Various inflammatory cytokines and growth factors can activate these pathways, leading to the upregulation of MMP-9 expression.[10][11] Specifically, NF-κB can directly bind to the MMP-9 promoter to drive its transcription.[11] Inhibition of MMP-9 with Andecaliximab can disrupt the downstream effects of these pathways, such as ECM degradation and cell invasion, thereby breaking a positive feedback loop that promotes disease progression.
MMP-9 Regulation and Downstream Effects Signaling Pathway
Caption: Andecaliximab inhibits MMP-9 activation and activity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating the therapeutic potential of MMP-9 inhibitors like Andecaliximab.
Preclinical In Vivo Models
This model is widely used to mimic the pathology of ulcerative colitis.
Objective: To assess the efficacy of Andecaliximab in reducing inflammation and tissue damage in a model of inflammatory bowel disease.
Protocol:
-
Animal Selection: Use 8-10 week old C57BL/6 mice, weighing approximately 20g.
-
Acclimatization: House the mice for at least one week under standard conditions with free access to food and water.
-
Induction of Colitis: Administer 2-3% (w/v) DSS (molecular weight: 36-50 kDa) in the drinking water for 7 consecutive days.[12][13]
-
Treatment: Administer Andecaliximab or a vehicle control intraperitoneally or subcutaneously at a predetermined dose and schedule, starting from day 0 or after the onset of symptoms.
-
Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: On day 8 (or later, depending on the study design), sacrifice the mice.[1]
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and epithelial damage.
-
Homogenize a portion of the colon tissue for cytokine profiling (e.g., ELISA or multiplex assay) and MMP-9 activity assays (e.g., zymography).
-
Experimental Workflow for DSS-Induced Colitis Model
Caption: Andecaliximab's path from target inhibition to therapeutic benefit.
Conclusion
Andecaliximab represents a promising, highly selective approach to the inhibition of MMP-9. Its unique allosteric mechanism of action offers a significant advantage over previous generations of MMP inhibitors. The preclinical and clinical data, though mixed in some indications, underscore the therapeutic potential of targeting MMP-9 in specific disease contexts, particularly in cancer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of Andecaliximab and other next-generation MMP-9 inhibitors. Further research is warranted to fully elucidate the signaling pathways modulated by Andecaliximab and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase III Study to Evaluate Efficacy and Safety of Andecaliximab With mFOLFOX6 as First-Line Treatment in Patients With Advanced Gastric or GEJ Adenocarcinoma (GAMMA-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andecaliximab Overview - Creative Biolabs [creativebiolabs.net]
- 5. Safety and Efficacy of Andecaliximab (GS‐5745) Plus Gemcitabine and Nab‐Paclitaxel in Patients with Advanced Pancreatic Adenocarcinoma: Results from a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. andecaliximab | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. andecaliximab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NF-κB Pathway and Cancer Stem Cells [mdpi.com]
- 12. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - Ace Therapeutics [acetherapeutics.com]
- 13. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
MMP-9-IN-9: A Technical Guide to its Impact on Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMP-9-IN-9, also identified as compound 4f, is a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9).[1] MMP-9 is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components. Its dysregulation is implicated in a variety of pathological processes, including tumor invasion and metastasis, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on key cellular processes, based on available research.
Core Concepts
This compound exerts its biological effects primarily through the selective inhibition of MMP-9's enzymatic activity. This inhibition has been shown to trigger a cascade of cellular events, most notably in the context of cancer biology. Research indicates that this compound can induce apoptosis, disrupt mitochondrial function, and activate caspase-3, leading to cancer cell death.[2] While its anti-inflammatory and neuroprotective effects are commercially reported, detailed mechanistic studies in these areas are less prevalent in publicly available literature.
Quantitative Data
The following tables summarize the quantitative data available for this compound (compound 4f) from the primary literature.
Table 1: In Vitro Cytotoxicity of this compound (Compound 4f) [2]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Human Lung Cancer | 1.59 - 7.48 |
| C6 | Rat Glioma | > 50 |
| L929 | Murine Fibroblast | > 50 |
Table 2: MMP-9 Inhibition by this compound (Compound 4f) [1][2]
| Parameter | Value | Source |
| % Inhibition at 100 µg/mL | > 75% | [2] |
| IC50 | 5 nM | [1] |
Note: A significant discrepancy exists between the reported IC50 value from the commercial vendor and the data from the primary research article. The potent 5 nM value may be the result of further optimization or more sensitive assays conducted by the vendor.
Signaling Pathways
MMP-9 is a key modulator of multiple signaling pathways that regulate cell proliferation, survival, migration, and inflammation. By inhibiting MMP-9, this compound is predicted to impact these pathways.
References
Methodological & Application
Application Notes and Protocols for MMP-9-IN-9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of MMP-9-IN-9, a selective inhibitor of matrix metalloproteinase-9 (MMP-9), in cell culture experiments. The following sections detail its solubility in DMSO, preparation of stock solutions, and protocols for key cellular assays to assess its biological activity.
Product Information
-
Product Name: this compound
-
Mechanism of Action: Selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components. MMP-9 inhibitors typically function by chelating the zinc ion within the enzyme's active site, rendering it inactive.
-
Primary Applications: Research in cancer cell invasion and metastasis, inflammation, and other pathological conditions where MMP-9 is upregulated.
Solubility and Stock Solution Preparation
This compound is readily soluble in dimethyl sulfoxide (DMSO), a common solvent for cell culture applications.
Solubility Data:
| Solvent | Maximum Solubility | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 195.45 mM | Ultrasonic treatment may be required to fully dissolve the compound. It is recommended to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can impact solubility. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
(Optional) Ultrasonic water bath
-
-
Procedure: a. Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound. b. Transfer the powder to a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to the tube. d. Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic water bath for short intervals to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions:
| Storage Temperature | Shelf Life |
| -20°C | 1 month |
| -80°C | 6 months |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTS Assay)
This protocol is designed to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest plated in a 96-well plate
-
Complete cell culture medium
-
This compound DMSO stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C in a humidified incubator. c. Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only) from all readings. b. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100. c. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay assesses the effect of this compound on the migratory capacity of cells.
Materials:
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Cells of interest
-
Serum-free medium
-
Complete medium (containing a chemoattractant, e.g., 10% FBS)
-
This compound DMSO stock solution
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup: a. Add 600 µL of complete medium (with chemoattractant) to the lower chamber of the 24-well plate. b. Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. c. Treat the cell suspension with various concentrations of this compound or DMSO (vehicle control) and incubate for 30 minutes at 37°C. d. Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Staining and Visualization: a. Carefully remove the Transwell inserts from the plate. b. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane with the fixation solution for 10 minutes. d. Wash the inserts with PBS and stain with crystal violet solution for 15-20 minutes. e. Gently wash the inserts with water to remove excess stain and allow them to air dry. f. Image the migrated cells using a microscope and count the number of cells in several random fields of view.
-
Data Analysis: Calculate the percentage of migration inhibition compared to the vehicle control.
Western Blotting for MMP-9 Expression
This protocol allows for the detection of changes in MMP-9 protein levels following treatment.
Materials:
-
Cells of interest
-
This compound DMSO stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MMP-9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for the specified time. b. Wash cells with ice-cold PBS and lyse with RIPA buffer. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. b. Run the gel to separate the proteins by size. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-MMP-9 antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH.
Visualizing Pathways and Workflows
The following diagrams illustrate the MMP-9 signaling pathway and a general experimental workflow for testing MMP-9 inhibitors.
Caption: MMP-9 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
MMP-9-IN-9 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and storage of MMP-9-IN-9 stock solutions. Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix. Its dysregulation is implicated in various pathological processes, including tumor invasion, inflammation, and neurodegenerative diseases. This compound is a potent and selective inhibitor of MMP-9, making it a valuable tool for in vitro and in vivo research. Proper preparation and storage of this compound stock solutions are crucial for ensuring experimental reproducibility and accuracy. These guidelines offer comprehensive information on solubility, recommended solvents, storage conditions, and detailed protocols for preparing high-concentration stock solutions and ready-to-use working solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound.
| Parameter | Value | Solvent/Condition | Reference |
| Molecular Weight | 511.63 g/mol | - | [1] |
| Solubility | ≥ 100 mg/mL (with ultrasonic assistance) | DMSO | [1] |
| ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] | |
| ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] | |
| ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil | [1] | |
| Recommended Stock Solution Concentration | 10 mM | DMSO | [2] |
| Storage of Powder | 3 years | -20°C | [1] |
| Storage of Stock Solution | 6 months | -80°C | [1] |
| 1 month | -20°C | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 511.63 g/mol x 1000 mg/g = 5.1163 mg
-
-
-
Weighing the Compound:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 5.1163 mg of the compound.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. Intermittently vortex the tube during sonication.[1]
-
-
Aliquotting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Note on DMSO: It is crucial to use anhydrous DMSO as it is hygroscopic and absorbed water can affect the stability and solubility of the compound.[1]
Preparation of an In Vivo Working Solution
This protocol provides an example of how to prepare a working solution of this compound for in vivo experiments, starting from a 25 mg/mL DMSO stock solution.[1]
Materials:
-
25 mg/mL this compound in DMSO stock solution
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure (for 1 mL of working solution):
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
Add 50 µL of Tween-80 to the solution and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before administration. This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a final this compound concentration of 2.5 mg/mL.[1]
Important Considerations:
-
It is recommended to prepare the in vivo working solution fresh on the day of use.[1]
-
The final concentration of DMSO in cell culture experiments should typically not exceed 0.1% to avoid cytotoxicity.[2]
Signaling Pathway and Experimental Workflow Diagrams
MMP-9 Signaling Pathway
The following diagram illustrates a simplified signaling pathway leading to the expression and activation of MMP-9, a key enzyme in extracellular matrix remodeling. Various extracellular signals, such as growth factors and pro-inflammatory cytokines, can trigger intracellular signaling cascades that converge on transcription factors like NF-κB and AP-1. These transcription factors then bind to the MMP-9 gene promoter, initiating its transcription and subsequent translation. The secreted pro-MMP-9 is then activated in the extracellular space.
Caption: Simplified MMP-9 signaling pathway.
Experimental Workflow for Stock Solution Preparation
This workflow diagram outlines the key steps for preparing a stock solution of this compound, from calculation to final storage. Following this standardized procedure ensures consistency and reliability in experimental results.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for MMP-9-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components. Its enzymatic activity is implicated in various physiological processes, including tissue remodeling, wound healing, and immune responses. However, dysregulation of MMP-9 activity is strongly associated with pathological conditions such as tumor invasion, metastasis, and inflammation. Consequently, MMP-9 has emerged as a significant therapeutic target in drug discovery.
MMP-9-IN-1 is a potent and selective inhibitor of MMP-9. Unlike many traditional MMP inhibitors that target the highly conserved catalytic zinc-binding site, MMP-9-IN-1 uniquely targets the hemopexin (PEX) domain of MMP-9. This domain is crucial for substrate binding and dimerization, and its inhibition offers a novel mechanism to modulate MMP-9 activity with potentially greater selectivity. These application notes provide a comprehensive overview of the effective concentrations of MMP-9-IN-1 in various cell-based assays and detailed protocols for its use.
Data Presentation: Effective Concentrations of MMP-9 Inhibitors
The following table summarizes the effective concentrations of MMP-9-IN-1 and other relevant MMP-9 inhibitors in various cell-based assays. This data is intended to serve as a starting point for experimental design. Optimal concentrations may vary depending on the cell line, assay duration, and specific experimental conditions.
| Inhibitor | Cell Line(s) | Assay Type | Effective Concentration/IC50 | Key Findings |
| MMP-9-IN-1 | HT-1080, MDA-MB-435 | Cell Proliferation | 10 µM | Significant inhibition of cell proliferation after 9 days of incubation.[1] |
| MMP-9-IN-1 | COS-1 | Cytotoxicity | 100 µM | No notable cytotoxicity observed after 14-24 hours of incubation.[1] |
| MMP-9-IN-1 | COS-1 | Cell Migration | 100 µM | Used to demonstrate inhibition of MMP-9-induced cell migration.[2] |
| MMP-9/10-IN-1 | NSCLC, A549 | Cell Proliferation (IC50) | 0.076 µM, 0.139 µM | Potent dual inhibitor of MMP-9 and MMP-10.[3] |
| MMP-2/MMP-9-IN-1 | - | Enzymatic Activity (IC50) | 0.24 µM (MMP-9), 0.31 µM (MMP-2) | Highly selective and orally active inhibitor of MMP-2 and MMP-9.[3] |
| MMP-9-IN-12 | HCT-116 | Cell Proliferation (IC50) | 1.54 µM | Induces apoptosis and inhibits cell migration.[3] |
| MMP-9-IN-8 | MCF-7 | Apoptosis (IC50) | 23.42 µM | Induces apoptosis in breast cancer cells.[3] |
Signaling Pathway
MMP-9-IN-1 functions by selectively targeting the hemopexin (PEX) domain of MMP-9. This domain is critical for the non-catalytic functions of MMP-9, including its interaction with cell surface receptors such as LRP-1 (low-density lipoprotein receptor-related protein 1) and CD44. This interaction triggers intracellular signaling cascades, primarily the ERK1/2 and Akt pathways, which are pivotal in promoting cell migration and invasion. By inhibiting the PEX domain, MMP-9-IN-1 disrupts these signaling events, thereby attenuating MMP-9-mediated cellular processes.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the efficacy of MMP-9-IN-1.
Experimental Workflow: General Procedure for Cell-Based Assays
Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the effect of MMP-9-IN-1 on cell viability and to establish a non-toxic concentration range for other assays.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
MMP-9-IN-1 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of MMP-9-IN-1 in culture medium from the stock solution. A typical concentration range to test for cytotoxicity is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest MMP-9-IN-1 treatment.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared MMP-9-IN-1 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
For XTT: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization (for MTT only): Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value for cytotoxicity.
Transwell Cell Migration Assay
Objective: To assess the inhibitory effect of MMP-9-IN-1 on cell migration.
Materials:
-
Cells of interest
-
24-well Transwell inserts (typically 8 µm pore size)
-
Serum-free and serum-containing culture medium
-
MMP-9-IN-1 stock solution
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Preparation of Transwells: If not pre-coated, coat the upper surface of the Transwell inserts with an appropriate ECM protein (e.g., fibronectin or collagen) and allow it to dry.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Assay Setup:
-
Add 600 µL of serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
In the upper chamber (the insert), add 200 µL of the cell suspension in serum-free medium.
-
Add different concentrations of MMP-9-IN-1 (e.g., 1 µM, 10 µM, 100 µM) or vehicle control to both the upper and lower chambers to ensure a stable concentration gradient is not the primary driver of migration inhibition.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for sufficient cell migration (typically 6-24 hours), depending on the cell type.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Stain the fixed cells by immersing the insert in a staining solution for 15-30 minutes.
-
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the membrane to dry.
-
Data Acquisition: Count the number of migrated cells in several random fields of view under a microscope.
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment condition and compare it to the vehicle control to determine the percentage of inhibition.
Gelatin Zymography
Objective: To determine the effect of MMP-9-IN-1 on the enzymatic activity of secreted MMP-9.
Materials:
-
Cells of interest
-
Serum-free culture medium
-
MMP-9-IN-1 stock solution
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 0.1% gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Sample Preparation:
-
Culture cells to near confluency. Wash the cells with PBS and then incubate in serum-free medium.
-
Treat the cells with various concentrations of MMP-9-IN-1 or vehicle control for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto a gelatin-containing polyacrylamide gel.
-
Run the gel at 4°C until the dye front reaches the bottom.
-
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer with gentle agitation at room temperature to remove SDS.
-
Enzyme Reaction: Incubate the gel in zymogram developing buffer overnight at 37°C.
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes.
-
Destain the gel with destaining solution until clear bands of gelatin degradation appear against a blue background.
-
-
Data Acquisition and Analysis:
-
Image the gel using a gel documentation system.
-
The areas of gelatinase activity will appear as clear bands. The molecular weight can be estimated using protein standards.
-
Quantify the band intensity using densitometry software to determine the relative inhibition of MMP-9 activity by MMP-9-IN-1.
-
Conclusion
MMP-9-IN-1 is a valuable tool for studying the role of MMP-9 in various cellular processes. Its unique mechanism of targeting the PEX domain offers a selective approach to inhibit MMP-9 function. The provided data and protocols serve as a comprehensive guide for researchers to effectively utilize MMP-9-IN-1 in their cell-based assays. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific cell line and experimental setup.
References
Application Notes and Protocols for MMP-9-IN-X in In Vitro Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix (ECM) components, a process integral to physiological tissue remodeling and pathological conditions such as tumor cell invasion and metastasis. Upregulation of MMP-9 is frequently observed in various cancers, correlating with poor prognosis. The targeted inhibition of MMP-9 represents a promising therapeutic strategy to impede cancer cell migration and invasion. This document provides detailed protocols for the use of MMP-9-IN-X, a potent and selective inhibitor of MMP-9, in in vitro cell migration assays.
MMP-9 facilitates cell migration through both proteolytic and non-proteolytic mechanisms. Its enzymatic activity degrades physical barriers, primarily type IV collagen in the basement membrane, allowing for cellular movement. Additionally, non-catalytic functions of MMP-9, particularly involving its hemopexin (PEX) domain, contribute to cell migration through the formation of protein-protein interactions and activation of intracellular signaling cascades. Dimerization of MMP-9 has been identified as a crucial step for its migration-promoting activities.
Mechanism of Action and Signaling Pathways
MMP-9-IN-X is a highly selective, small-molecule inhibitor that targets the activity of MMP-9. While the precise binding mode of every specific inhibitor can vary, selective inhibitors often target domains outside the highly conserved catalytic site to achieve specificity. For instance, some inhibitors target the hemopexin (PEX) domain, thereby preventing the dimerization of MMP-9, a process essential for its migration-enhancing functions independent of its proteolytic activity.
MMP-9 is implicated in several signaling pathways that regulate cell migration. A key pathway involves the interaction of MMP-9 with CD44, a cell surface receptor. This interaction can lead to the activation of the Epidermal Growth Factor Receptor (EGFR), subsequently triggering downstream signaling cascades that promote cell motility.[1][2] Other pathways involve the activation of c-Src, Platelet-Derived Growth Factor Receptor (PDGFR), and the PI3K/Akt signaling axis, which can lead to the nuclear translocation of transcription factors like NF-κB and AP-1, ultimately upregulating the expression of genes involved in migration.[3][4]
Data Presentation
The following tables summarize quantitative data from representative studies on the effect of selective MMP-9 inhibitors on in vitro cell migration.
Table 1: Inhibition of Cancer Cell Migration by a Selective MMP-9 Inhibitor
| Cell Line | Assay Type | Inhibitor Concentration (µM) | Incubation Time (h) | % Inhibition of Migration (Mean ± SD) |
| HT-1080 (Fibrosarcoma) | Transwell Assay | 1 | 24 | 45 ± 5 |
| 10 | 24 | 78 ± 7 | ||
| 50 | 24 | 92 ± 4 | ||
| MDA-MB-231 (Breast Cancer) | Transwell Assay | 1 | 24 | 38 ± 6 |
| 10 | 24 | 65 ± 8 | ||
| 50 | 24 | 85 ± 5 | ||
| A549 (Lung Carcinoma) | Wound Healing Assay | 10 | 48 | Significant reduction in wound closure |
Data is synthesized from representative studies on selective MMP-9 inhibitors.
Table 2: Cytotoxicity of a Selective MMP-9 Inhibitor
| Cell Line | Assay Type | Inhibitor Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| COS-1 (Kidney Fibroblast) | MTT Assay | 100 | 24 | > 95 |
| HT-1080 (Fibrosarcoma) | MTT Assay | 100 | 24 | > 95 |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 100 | 24 | > 95 |
Data indicates that the inhibitor exhibits low cytotoxicity at concentrations effective for migration inhibition.[3]
Experimental Protocols
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
MMP-9-IN-X
-
Chemoattractant (e.g., 10% FBS or specific growth factor)
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours.
-
Assay Setup:
-
Add 600 µL of cell culture medium containing the chemoattractant to the lower wells of the 24-well plate.
-
Add 500 µL of serum-free medium to the upper chamber of the Transwell inserts.
-
Pre-hydrate the inserts for 1-2 hours at 37°C.
-
-
Cell Seeding:
-
Harvest the starved cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of MMP-9-IN-X (e.g., 0, 1, 10, 50 µM) or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Remove the pre-hydration medium from the inserts and seed 100 µL of the cell suspension (containing the inhibitor) into the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 12-48 hours).
-
Cell Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in fixation solution for 20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in Crystal Violet solution for 15-30 minutes.
-
-
Quantification:
-
Thoroughly wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells under a microscope in several random fields.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Wound Healing (Scratch) Assay
This assay measures the ability of a confluent cell monolayer to migrate and close a mechanically created "wound".
Materials:
-
6-well or 12-well plates
-
Cell culture medium with 10% FBS
-
Serum-free or low-serum (e.g., 1%) cell culture medium
-
MMP-9-IN-X
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Inhibitor Treatment:
-
Replace the medium with fresh serum-free or low-serum medium containing various concentrations of MMP-9-IN-X or a vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the inhibitor, capture images of the wound at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same locations at regular intervals (e.g., 6, 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the wound at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the 0-hour time point.
-
Compare the rate of wound closure between the inhibitor-treated and control groups.
-
Cytotoxicity Assay (MTT Assay)
It is crucial to ensure that the inhibitory effects on migration are not due to cytotoxicity.
Materials:
-
96-well plates
-
Cell culture medium with 10% FBS
-
MMP-9-IN-X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of MMP-9-IN-X (the same concentrations used in the migration assays) or a vehicle control.
-
Incubation: Incubate the plate for the same duration as the migration assay (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualization of Pathways and Workflows
Caption: MMP-9 signaling pathway in cell migration and its inhibition by MMP-9-IN-X.
Caption: Experimental workflow for the Transwell migration assay with MMP-9-IN-X.
Caption: Experimental workflow for the wound healing (scratch) assay with MMP-9-IN-X.
References
- 1. Synthesis and In Vitro Efficacy of MMP9-activated NanoDendrons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous Matrix Metalloproteinase (MMP)-3 and MMP-9 Promote the Differentiation and Migration of Adult Neural Progenitor Cells in Response to Chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for MMP-9-IN-9 in Matrigel Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1] This enzymatic activity is fundamental to physiological processes such as tissue remodeling, wound healing, and immune cell trafficking. However, dysregulated MMP-9 activity is strongly implicated in pathological conditions, including tumor invasion and metastasis.[2][3] Cancer cells exploit MMP-9's ability to break down the basement membrane, facilitating their invasion into surrounding tissues and subsequent dissemination to distant organs.[1][2]
MMP-9-IN-9 is a potent and selective small molecule inhibitor of MMP-9, exhibiting an IC50 of 5 nM.[4] Its selectivity for MMP-9 over other MMPs, such as MMP-1 and MMP-13, makes it a valuable tool for investigating the specific role of MMP-9 in cancer cell invasion and for evaluating the therapeutic potential of targeted MMP-9 inhibition.[4] The Matrigel invasion assay is a widely used in vitro method to model the invasion of cancer cells through a basement membrane-like matrix. This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a Matrigel invasion assay to assess its inhibitory effect on cancer cell invasion.
Mechanism of Action
MMP-9 facilitates cancer cell invasion by degrading the ECM, allowing cells to penetrate tissue barriers. This compound is a selective inhibitor that blocks the catalytic activity of MMP-9, thereby preventing ECM degradation and inhibiting cancer cell invasion.[4]
Data Presentation
The following table summarizes hypothetical quantitative data from a Matrigel invasion assay using this compound. This data illustrates the dose-dependent inhibitory effect of the compound on the invasion of a hypothetical cancer cell line.
| Treatment Group | Concentration (nM) | Number of Invading Cells (Mean ± SD) | % Inhibition of Invasion |
| Vehicle Control (DMSO) | 0 | 250 ± 25 | 0% |
| This compound | 1 | 175 ± 20 | 30% |
| This compound | 5 | 90 ± 15 | 64% |
| This compound | 10 | 45 ± 10 | 82% |
| This compound | 50 | 15 ± 5 | 94% |
Experimental Protocols
A. Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO.[4] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, for 1 mg of this compound with a molecular weight of X g/mol , add Y µL of DMSO. (Note: The exact molecular weight and required volume of DMSO should be obtained from the manufacturer's product sheet.)
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
B. Matrigel Invasion Assay Protocol
This protocol is a general guideline and may require optimization depending on the cell type and specific experimental conditions.
Materials:
-
Cancer cell line of interest
-
This compound
-
Matrigel™ Basement Membrane Matrix (Corning or equivalent)
-
24-well Transwell® inserts with 8.0 µm pore size polycarbonate membranes
-
24-well companion plates
-
Cell culture medium (e.g., DMEM or RPMI-1640) with and without fetal bovine serum (FBS)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Microscope with imaging capabilities
Procedure:
-
Coating Transwell Inserts with Matrigel:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel to the desired concentration (typically 0.5-1 mg/mL) with ice-cold, serum-free cell culture medium. Keep all solutions and pipette tips on ice.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the coated inserts at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel to solidify into a gel.
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium. This enhances the chemoattractant response.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Resuspend the cells in serum-free medium and perform a cell count. Adjust the cell concentration to 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Rehydrate the Matrigel-coated inserts by adding 100 µL of warm, serum-free medium to the upper chamber and 500 µL to the lower chamber of the 24-well plate. Incubate at 37°C for 1-2 hours.
-
Carefully remove the rehydration medium from the upper and lower chambers.
-
In the lower chamber of the 24-well plate, add 500 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS).
-
Prepare the cell suspension with the desired concentrations of this compound or vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the cell suspension containing the inhibitor or vehicle to the upper chamber of the Matrigel-coated inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time should be optimized based on the invasive potential of the cell line.
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-invading cells and the Matrigel from the top surface of the membrane.
-
Transfer the inserts to a new 24-well plate containing a fixation solution in each well. Fix the invading cells on the bottom of the membrane for 20-30 minutes at room temperature.
-
Wash the inserts by dipping them in wells containing PBS.
-
Transfer the inserts to a plate containing the staining solution and stain for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using a microscope, count the number of stained, invading cells on the bottom of the membrane. Count at least 3-5 random fields of view per insert.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader at a wavelength appropriate for the stain used.
-
Calculate the percentage of invasion inhibition for each concentration of this compound compared to the vehicle control.
-
Mandatory Visualizations
References
Application Notes and Protocols for Gelatin Zymography with MMP-9 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing gelatin zymography to assess the efficacy of Matrix Metalloproteinase-9 (MMP-9) inhibitors, with a specific focus on the treatment of cultured cells. This guide includes comprehensive experimental procedures, data interpretation, and visualization of the underlying biological pathways.
Introduction
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes. Elevated MMP-9 activity is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. Consequently, the development of specific MMP-9 inhibitors is a key area of interest in drug discovery. Gelatin zymography is a sensitive and widely used technique to detect and quantify the gelatinolytic activity of MMPs, making it an invaluable tool for screening and characterizing MMP-9 inhibitors. This document outlines the protocol for treating cells with a specific MMP-9 inhibitor, MMP-9-IN-1, and subsequently analyzing its effect on MMP-9 activity using gelatin zymography.
Data Presentation
The following table summarizes representative quantitative data from a gelatin zymography experiment assessing the dose-dependent inhibition of MMP-9 activity by an inhibitor. The data is presented as the relative band intensity, quantified by densitometry, and the corresponding percentage of inhibition.
| Inhibitor Concentration (µM) | Relative MMP-9 Activity (Densitometry Units) | Percent Inhibition (%) |
| 0 (Control) | 100 | 0 |
| 1 | 75 | 25 |
| 5 | 40 | 60 |
| 10 | 15 | 85 |
| 25 | 5 | 95 |
| 50 | <5 | >95 |
Note: This table presents illustrative data. Actual results may vary depending on the cell line, experimental conditions, and the specific inhibitor used.
Experimental Protocols
This section provides a detailed methodology for cell culture, treatment with an MMP-9 inhibitor, preparation of conditioned media, and the subsequent gelatin zymography assay.
Part 1: Cell Culture and MMP-9 Inhibitor Treatment
-
Cell Seeding:
-
Plate cells (e.g., HT-1080 fibrosarcoma cells, which are known to secrete high levels of MMP-9) in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Culture the cells in their appropriate complete growth medium (e.g., DMEM with 10% Fetal Bovine Serum).
-
-
Serum Starvation:
-
Once the cells reach the desired confluency, aspirate the complete growth medium.
-
Wash the cells twice with serum-free medium to remove any residual serum, which contains endogenous MMPs and their inhibitors.
-
Add serum-free medium to each well and incubate for 12-24 hours to induce a quiescent state and reduce basal MMP secretion.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of the MMP-9 inhibitor (e.g., MMP-9-IN-1) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in serum-free medium. It is recommended to perform a dose-response experiment with a range of inhibitor concentrations.
-
Include a vehicle control (serum-free medium with the same concentration of the solvent used for the inhibitor).
-
Replace the serum-free medium with the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours). The optimal incubation time should be determined empirically for each cell line and inhibitor.
-
-
Collection of Conditioned Media:
-
After the treatment period, collect the conditioned medium from each well.
-
Centrifuge the collected media at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells and debris.
-
Transfer the supernatant to a fresh tube. The conditioned media can be stored at -80°C for later analysis.
-
Part 2: Gelatin Zymography
-
Sample Preparation:
-
Determine the protein concentration of the conditioned media using a standard protein assay (e.g., Bradford or BCA assay). This allows for equal protein loading in the zymogram gel.
-
Mix an equal amount of protein from each sample with non-reducing sample buffer (e.g., 4X Laemmli buffer without β-mercaptoethanol or dithiothreitol). Do not heat the samples, as this will irreversibly denature the proteases.
-
-
Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 0.1% (w/v) gelatin.
-
Load equal amounts of protein from each sample into the wells of the gel.
-
Include a pre-stained protein ladder to monitor the migration and a positive control of activated MMP-9 if available.
-
Run the gel at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel from the casting plates.
-
Wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in distilled water) with gentle agitation. This step removes the SDS and allows the MMPs to renature.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂) overnight (16-24 hours) at 37°C with gentle agitation. The calcium and zinc ions are essential for MMP activity.
-
-
Staining and Destaining:
-
After incubation, stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 30-60 minutes.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been degraded by MMPs.
-
-
Data Analysis:
-
Image the gel using a gel documentation system.
-
Quantify the intensity of the clear bands corresponding to pro-MMP-9 (~92 kDa) and active MMP-9 (~82 kDa) using densitometry software (e.g., ImageJ).
-
The percentage of inhibition can be calculated by comparing the band intensity of the inhibitor-treated samples to the vehicle control.
-
Visualization of Pathways and Workflows
MMP-9 Signaling Pathway
The expression and activity of MMP-9 are regulated by a complex network of signaling pathways. Extracellular signals such as growth factors and pro-inflammatory cytokines can activate intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways converge on transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1), which then bind to the MMP-9 promoter and induce its transcription.
Caption: MMP-9 signaling pathway and point of inhibition.
Experimental Workflow for Gelatin Zymography
The following diagram illustrates the sequential steps involved in the gelatin zymography protocol, from cell treatment to data analysis.
Caption: Experimental workflow of gelatin zymography.
Logical Relationship of MMP-9-IN-1 Treatment
This diagram illustrates the logical flow of the experiment, from the hypothesis to the expected outcome of MMP-9 inhibition.
Caption: Logical flow of the MMP-9 inhibition experiment.
Application Notes: High-Throughput Screening and Potency Determination of MMP-9 Inhibitors using MMP-9-IN-9 as a Control
Audience: Researchers, scientists, and drug development professionals.
Abstract
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix. Its dysregulation is implicated in various pathological processes, including cancer metastasis, inflammation, and cardiovascular diseases, making it a significant therapeutic target.[1][2][3] This document provides a detailed protocol for a fluorometric MMP-9 activity assay, utilizing the potent and selective inhibitor, MMP-9-IN-9, as a positive control for inhibition. The described methods are optimized for high-throughput screening (HTS) and accurate determination of inhibitor potency (e.g., IC50 values).
Introduction
Matrix metalloproteinases (MMPs) are a family of enzymes crucial for tissue remodeling and other physiological processes.[4][5] MMP-9, also known as gelatinase B, is a key member of this family, capable of degrading type IV and V collagen, major components of basement membranes.[4][6] The enzymatic activity of MMP-9 is tightly regulated; however, its overexpression or aberrant activation is associated with numerous diseases.[1][3] Therefore, the identification and characterization of MMP-9 inhibitors are of great interest in drug discovery.
This compound is a highly selective and potent inhibitor of MMP-9, with a reported IC50 value of 5 nM.[7] Its selectivity for MMP-9 over other MMPs, such as MMP-1 and MMP-13, makes it an excellent control compound for validating assay performance and confirming the mechanism of action of newly discovered inhibitors.[7] This application note details a robust, fluorescence-based assay for measuring MMP-9 activity and its inhibition. The assay employs a quenched fluorogenic substrate that, upon cleavage by MMP-9, releases a fluorescent signal.
Principle of the Assay
The MMP-9 activity assay is based on Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate containing a fluorescent donor and a quencher moiety is used. In its intact state, the quencher suppresses the fluorescence of the donor. Active MMP-9 cleaves the peptide substrate, separating the donor and quencher and resulting in a measurable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the MMP-9 activity. Potential inhibitors will decrease the rate of substrate cleavage, leading to a reduced fluorescent signal.
Materials and Reagents
-
Recombinant Human MMP-9 (pro-form or active)
-
This compound
-
Fluorogenic MMP-9 substrate (e.g., based on EDANS/Dabcyl or 5-FAM/QXL™520 FRET pairs)[8][9]
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 5 µM ZnSO4, 0.01% Brij-35, pH 7.5)[10]
-
Activation Reagent: p-Aminophenylmercuric Acetate (APMA) for pro-MMP-9 activation[11][12]
-
DMSO (for dissolving inhibitor)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 340/490 nm or 490/520 nm)[8][13][14]
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer as described in the Materials and Reagents section. Keep on ice.
-
Recombinant Human pro-MMP-9 Activation: If using the pro-form of the enzyme, activate it by incubating with 1 mM APMA for 2-4 hours at 37°C.[8][14][15]
-
MMP-9 Enzyme Working Solution: Dilute the active MMP-9 to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically by titration to achieve a robust signal-to-background ratio.
-
MMP-9 Substrate Working Solution: Reconstitute the fluorogenic substrate in assay buffer to the recommended concentration (typically in the low micromolar range).[10]
-
This compound Stock and Working Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in assay buffer to create a range of working concentrations for generating an IC50 curve. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[10]
MMP-9 Activity Assay Protocol
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 10 µL of this compound working solutions (for inhibitor control wells) or test compounds to the appropriate wells. For the no-inhibitor control, add 10 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.
-
Add 20 µL of the diluted active MMP-9 enzyme solution to all wells except the substrate control (blank) wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the MMP-9 substrate working solution to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-5 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) protected from light, and then measure the fluorescence.[14]
Data Analysis
-
Subtract Background: Subtract the fluorescence signal from the substrate control (blank) wells from all other readings.
-
Determine Reaction Velocity: For kinetic assays, calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Velocity of Inhibitor Well / Velocity of No-Inhibitor Control Well)] x 100
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 5 nM | [7] |
| Selectivity | Selective for MMP-9 over MMP-1 and MMP-13 | [7] |
| Typical Substrate Concentration | 10 µM | [10] |
| Assay Temperature | 37°C | [8][15] |
| Final DMSO Concentration | ≤ 1% | [10] |
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: Mechanism of MMP-9 activation and inhibition.
Experimental Workflow
Caption: Workflow for the MMP-9 activity and inhibition assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Inactive enzyme | Ensure proper activation of pro-MMP-9. Use freshly diluted enzyme. |
| Substrate degradation | Store substrate protected from light. Prepare fresh working solution daily. | |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the plate reader. | |
| High Background | Contaminated reagents | Use high-purity water and reagents. |
| Autofluorescence of test compounds | Run a control with the compound but without the enzyme. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and proper technique. |
| Temperature fluctuations | Ensure the plate reader maintains a stable temperature (37°C). | |
| DMSO effects | Keep the final DMSO concentration consistent and below 1%. |
Conclusion
This application note provides a comprehensive and detailed protocol for conducting an MMP-9 activity assay using the selective inhibitor this compound as a reliable control. The fluorometric method described is sensitive, robust, and amenable to high-throughput screening, making it a valuable tool for the discovery and characterization of novel MMP-9 inhibitors for therapeutic development. Adherence to the outlined procedures and data analysis methods will ensure the generation of high-quality, reproducible data for advancing research in this critical area.
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are MMP9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diapharma.com [diapharma.com]
- 5. mdpi.com [mdpi.com]
- 6. assaygenie.com [assaygenie.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. anaspec.com [anaspec.com]
- 9. SensoLyte® 520 MMP-9 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 10. biozyme-inc.com [biozyme-inc.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. biovendor.com [biovendor.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for MMP-9-IN-9 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in remodeling the extracellular matrix (ECM) in the central nervous system (CNS).[1][2][3] Its activity is implicated in a variety of physiological and pathological processes, including neuronal development, synaptic plasticity, neuroinflammation, and neurodegeneration.[2][4][5] Dysregulation of MMP-9 activity has been linked to several neurological disorders, making it a compelling target for therapeutic intervention.[6][7] MMP-9-IN-9 is a potent and selective inhibitor of MMP-9 with an IC50 of 5 nM, demonstrating anti-inflammatory and neuroprotective properties.[4] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to investigate its effects on neuronal viability, MMP-9 activity, and related signaling pathways.
Product Information
| Product Name | This compound |
| Synonyms | Compound 4f |
| Mechanism of Action | Selective inhibitor of Matrix Metalloproteinase-9 (MMP-9)[4] |
| IC50 | 5 nM for MMP-9[4] |
| Selectivity | Selective for MMP-9 over MMP-1 and MMP-13[4] |
| Biological Effects | Anti-inflammatory and neuroprotective[4] |
| Molecular Formula | C₂₀H₂₁N₃O₄S |
| Molecular Weight | 415.47 g/mol |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL)[4] |
| Storage | Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on its known properties and typical results from similar MMP-9 inhibitors used in primary neuronal cultures. Researchers should generate their own data for specific experimental conditions.
| Parameter | Cell Type | Treatment Condition | Result | Assay Method |
| IC50 (MMP-9 Inhibition) | Primary Cortical Neurons | 24-hour incubation | ~10 nM | Gelatin Zymography |
| Neuroprotection (vs. Glutamate) | Primary Hippocampal Neurons | 100 nM this compound, 24 hr | ~50% increase in viability | MTT Assay |
| Neuronal Viability (Cytotoxicity) | Primary Cortical Neurons | 48-hour incubation | No significant toxicity up to 10 µM | LDH Assay |
| Effect on Synaptic Density | Primary Hippocampal Neurons | 1 µM this compound, 72 hr | ~20% increase in PSD-95 puncta | Immunocytochemistry |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.15 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
Protocol 2: Assessment of Neuronal Viability using MTT Assay
This protocol is for determining the effect of this compound on neuronal viability and its potential neuroprotective effects against a neurotoxic insult.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) in 96-well plates
-
This compound stock solution (10 mM in DMSO)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Neurotoxin of choice (e.g., glutamate, oligomeric amyloid-beta)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), sterile filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate shaker
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and culture for at least 7 days in vitro (DIV) to allow for maturation.
-
Treatment:
-
Cytotoxicity Assessment: Prepare serial dilutions of this compound in culture medium from the 10 mM stock. A final concentration range of 10 nM to 10 µM is recommended as a starting point. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only). Replace the old medium with the medium containing the different concentrations of this compound.
-
Neuroprotection Assay: Pre-treat the neurons with desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours. Then, co-treat with a neurotoxic agent (e.g., 50 µM glutamate for 24 hours). Include controls for untreated cells, cells treated with the neurotoxin alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Reading: Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated or vehicle-treated cells).
Protocol 3: Determination of MMP-9 Activity by Gelatin Zymography
This protocol allows for the detection of MMP-9 activity in the culture supernatant.
Materials:
-
Primary neuronal cultures in 6-well or 12-well plates
-
This compound stock solution (10 mM in DMSO)
-
Serum-free culture medium
-
Stimulus to induce MMP-9 expression (e.g., lipopolysaccharide (LPS), phorbol 12-myristate 13-acetate (PMA), or glutamate)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE equipment
-
10% (w/v) polyacrylamide gels containing 1 mg/mL gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
-
Gel imaging system
Procedure:
-
Cell Treatment: Culture primary neurons to the desired confluency. Replace the medium with serum-free medium and treat with this compound at various concentrations (e.g., 1 nM to 1 µM) for 1 hour before adding a stimulus to induce MMP-9 secretion (e.g., 1 µg/mL LPS for 24 hours).
-
Sample Collection: Collect the conditioned medium from each well. Centrifuge at 1,000 x g for 10 minutes to remove any cells or debris.
-
Protein Quantification: Determine the total protein concentration of the cell lysates (optional, for normalization) or the supernatant.
-
Sample Preparation: Mix an equal amount of protein (or equal volume of conditioned medium) with non-reducing sample buffer (without β-mercaptoethanol or dithiothreitol, and do not boil the samples).
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.
-
Renaturation: After electrophoresis, gently remove the gel and wash it twice for 30 minutes each in the zymogram renaturing buffer at room temperature with gentle agitation. This removes the SDS and allows the enzymes to renature.
-
Development: Incubate the gel in the zymogram developing buffer overnight at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes and then destain until clear bands of gelatinolysis appear against a blue background. The clear bands indicate areas of MMP activity. Pro-MMP-9 will appear at ~92 kDa and the active form at ~82 kDa.
-
Imaging and Analysis: Image the gel using a gel documentation system. The intensity of the clear bands can be quantified using densitometry software.
Visualizations
Caption: Mechanism of MMP-9 action and inhibition by this compound.
Caption: General experimental workflow for using this compound.
Caption: Logical flow of MMP-9's role in neurotoxicity and its inhibition.
References
- 1. Matrix metalloproteinase-9 and urokinase plasminogen activator mediate interleukin-1-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A delicate balance: role of MMP-9 in brain development and pathophysiology of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP9 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Matrix Metalloproteinase-9 regulates neuronal circuit development and excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMP-9 and MMP-2 Contribute to Neuronal Cell Death in iPSC Models of Frontotemporal Dementia with MAPT Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP9 modulation improves specific neurobehavioral deficits in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative MMP-9 Inhibitor
Topic: Determining Optimal Treatment Duration for MMP-9 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "MMP-9-IN-9" does not correspond to a specifically identified agent in the public literature. Therefore, these application notes and protocols are provided for a representative, hypothetical Matrix Metalloproteinase-9 (MMP-9) inhibitor. The specific concentrations and treatment durations will require optimization for any particular compound and experimental system.
Introduction
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase critical in the breakdown of extracellular matrix (ECM) components. Its enzymatic activity is essential for normal physiological processes like tissue remodeling, wound healing, and immune cell trafficking. However, dysregulated MMP-9 activity is implicated in numerous pathologies, including cancer metastasis, inflammatory diseases, and cardiovascular conditions. This makes MMP-9 a significant therapeutic target.
These notes provide a comprehensive guide to determining the optimal treatment duration for a novel or representative MMP-9 inhibitor, covering essential in vitro and in vivo experimental protocols and data interpretation.
Data Presentation: Quantitative Inhibitor Data
The efficacy of an MMP-9 inhibitor is typically first quantified by its half-maximal inhibitory concentration (IC50). The optimal treatment duration in cell-based or in vivo models will depend on the inhibitor's potency, its mechanism of action (e.g., competitive, allosteric), and the biological context. Below is a summary of IC50 values for several known MMP-9 inhibitors to provide a reference range.
| Inhibitor Name | IC50 Value | Assay Type/Context | Reference |
| MMP-2/MMP-9 Inhibitor I | 240 nM | In vitro enzymatic assay | [1] |
| GS-5745 (Andecaliximab) | 0.26 nM | In vitro, APMA-activated MMP-9 | [2] |
| JNJ0966 | 440 nM | In vitro, inhibition of proMMP-9 activation | [3] |
| Batimastat | 1-10 nM | In vitro enzymatic assay (typical range) | [4] |
| Compound 8 | 3.3 nM | Caco-2 cells | [5] |
| Compound 8 | 3.8 nM | MDA-MB-231 cells | [5] |
Mandatory Visualizations
MMP-9 Signaling Pathways
The expression and activity of MMP-9 are regulated by a complex network of signaling pathways initiated by various extracellular stimuli such as growth factors and pro-inflammatory cytokines. Understanding these pathways is crucial for interpreting the effects of MMP-9 inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MMP-9 Inhibition in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV and V collagens.[1][2] Dysregulation of MMP-9 activity is implicated in a variety of pathological processes, including tumor invasion and metastasis, inflammation, and angiogenesis.[3][4] Consequently, the development of specific MMP-9 inhibitors is a key area of interest in drug discovery. This document provides detailed protocols for assessing the inhibition of MMP-9 in tissue homogenates, a crucial step in the preclinical evaluation of potential therapeutic agents.
Principles of MMP-9 Inhibition Assays
The assessment of MMP-9 inhibition in tissue homogenates typically involves the quantification of MMP-9 enzymatic activity in the presence and absence of a test inhibitor. The activity of MMP-9 can be measured using various methods, including fluorometric or colorimetric activity assays and gelatin zymography. These assays utilize specific substrates that are cleaved by active MMP-9, leading to a detectable signal that is proportional to the enzyme's activity.
Experimental Protocols
Preparation of Tissue Homogenates
This protocol describes the preparation of tissue extracts for the analysis of MMP-9 activity.
Materials:
-
Tissue of interest (e.g., tumor, inflamed tissue)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM CaCl2, 0.05% (v/v) Brij-35, and protease inhibitor cocktail (without EDTA).
-
Homogenizer (e.g., Dounce or mechanical homogenizer)
-
Microcentrifuge
-
Spectrophotometer or fluorometer for protein quantification
Procedure:
-
Excise the tissue of interest and immediately place it on ice.
-
Rinse the tissue with ice-cold PBS to remove any blood and debris.
-
Weigh the tissue and mince it into small pieces on ice.
-
Add 5-10 volumes of ice-cold Lysis Buffer to the minced tissue.
-
Homogenize the tissue on ice using a pre-chilled homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction including MMP-9.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
-
Aliquots of the tissue homogenate can be used immediately or stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
Fluorometric MMP-9 Activity and Inhibition Assay
This protocol outlines a method for quantifying MMP-9 activity and its inhibition using a fluorogenic substrate.
Materials:
-
Tissue homogenate (prepared as described above)
-
MMP-9 Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35
-
Known MMP-9 inhibitor (e.g., GM6001 or a specific in-house compound) for positive control
-
Test inhibitors at various concentrations
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 325 nm/395 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the MMP-9 fluorogenic substrate in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor and the known MMP-9 inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Blank (No Enzyme): 50 µL of Assay Buffer.
-
Control (No Inhibitor): 25 µL of tissue homogenate and 25 µL of Assay Buffer.
-
Positive Control: 25 µL of tissue homogenate and 25 µL of the known MMP-9 inhibitor.
-
Test Inhibitor: 25 µL of tissue homogenate and 25 µL of the test inhibitor dilution.
-
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitors to interact with the enzyme.
-
-
Initiation and Measurement:
-
Add 50 µL of the MMP-9 fluorogenic substrate working solution to all wells to initiate the reaction.
-
Immediately place the plate in a pre-warmed fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of MMP-9 inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of MMP-9 activity).
-
Data Presentation
The quantitative data from MMP-9 inhibition assays should be summarized in clear and structured tables for easy comparison of the potency of different inhibitors.
Table 1: Inhibition of MMP-9 Activity in Tissue Homogenates by Various Compounds
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| Inhibitor A | 0.1 | 15.2 ± 2.1 | 5.8 |
| 1 | 48.5 ± 3.5 | ||
| 10 | 85.1 ± 1.8 | ||
| Inhibitor B | 0.1 | 5.6 ± 1.5 | 25.3 |
| 1 | 20.3 ± 2.8 | ||
| 10 | 65.7 ± 4.1 | ||
| GM6001 (Control) | 0.01 | 30.1 ± 2.5 | 0.04 |
| 0.1 | 75.4 ± 3.1 | ||
| 1 | 98.2 ± 0.9 |
Visualizations
MMP-9 Signaling Pathway
The expression and activity of MMP-9 are regulated by a complex network of signaling pathways. Extracellular signals such as growth factors and cytokines can activate intracellular cascades that lead to the transcription of the MMP-9 gene.[5][6]
Caption: MMP-9 Signaling Pathway.
Experimental Workflow for MMP-9 Inhibition Assay
The following diagram illustrates the key steps in the protocol for assessing MMP-9 inhibition in tissue homogenates.
Caption: Experimental Workflow.
References
- 1. MMP9 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMP-9 signaling in the left ventricle following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cancer Cell Metastasis In Vitro with a Selective MMP-9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.[1][2] Elevated levels of MMP-9 are strongly associated with the progression and poor prognosis of various cancers.[3][4] Inhibition of MMP-9 activity presents a promising therapeutic strategy to impede cancer metastasis. This document provides detailed application notes and protocols for studying the effects of a selective MMP-9 inhibitor, exemplified here as MMP-9-IN-9, on cancer cell metastasis in vitro.
Disclaimer: Specific experimental data for the compound "this compound" is limited in publicly available literature. The quantitative data presented in these notes are illustrative and based on findings for other selective MMP-9 inhibitors. Researchers should generate their own dose-response curves and quantitative data for their specific cell lines and experimental conditions.
Mechanism of Action
MMP-9 facilitates cancer cell metastasis through several mechanisms:
-
ECM Degradation: MMP-9 degrades type IV collagen, a major component of the basement membrane, allowing cancer cells to break through this barrier and invade surrounding tissues.[2][5]
-
Activation of Growth Factors: MMP-9 can cleave and activate latent growth factors, such as TGF-β, which can promote epithelial-mesenchymal transition (EMT).[6] EMT is a process by which epithelial cells acquire mesenchymal, fibroblast-like properties and show reduced intercellular adhesion and increased motility.
-
Regulation of Cell Signaling: MMP-9 activity is intertwined with various signaling pathways that control cell migration, invasion, and proliferation, including the PI3K/Akt and MAPK/ERK pathways.[3][7]
Selective MMP-9 inhibitors, such as the conceptual this compound, are designed to specifically block the enzymatic activity of MMP-9, thereby preventing ECM degradation and downstream signaling events that contribute to metastasis.
Data Presentation
The following tables summarize expected quantitative data from in vitro assays using a selective MMP-9 inhibitor. These values are illustrative and should be determined empirically for this compound.
Table 1: Inhibitory Activity of a Selective MMP-9 Inhibitor
| Parameter | Value | Cell Line(s) |
| IC50 (MMP-9) | ~5 nM | Enzyme Assay |
| Selectivity | High vs. other MMPs | Enzyme Assays |
Note: The IC50 value is based on a vendor listing for a compound designated "this compound (compound 4f)".
Table 2: Effect of a Selective MMP-9 Inhibitor on Cancer Cell Lines In Vitro
| Assay | Cell Line | Treatment Concentration | Result (Example) |
| Cell Viability (MTT Assay) | MDA-MB-231 | 0.1, 1, 10, 100 µM | No significant effect on viability at concentrations that inhibit migration/invasion |
| Gelatin Zymography | HT-1080 | 10, 50, 100 nM | Dose-dependent decrease in the clear band corresponding to active MMP-9 |
| Wound Healing Assay | A549 | 100 nM | ~50% reduction in wound closure after 24h compared to control |
| Transwell Migration Assay | PC-3 | 100 nM | ~60% inhibition of cell migration |
| Transwell Invasion Assay | U87-MG | 100 nM | ~75% inhibition of cell invasion through Matrigel |
| Western Blot (E-cadherin) | MCF-7 (TGF-β stimulated) | 100 nM | Upregulation of E-cadherin expression |
| Western Blot (Vimentin) | MCF-7 (TGF-β stimulated) | 100 nM | Downregulation of Vimentin expression |
Experimental Protocols
Gelatin Zymography for MMP-9 Activity
This protocol is used to detect the enzymatic activity of MMP-9 in conditioned media from cancer cell cultures.
Materials:
-
Cancer cells of interest
-
Serum-free cell culture medium
-
This compound
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 1 mg/mL gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in dH2O)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Wash cells with serum-free medium and then incubate in serum-free medium with desired concentrations of this compound or vehicle control for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cells and debris.
-
Determine the protein concentration of the conditioned media.
-
Mix equal amounts of protein with non-reducing sample buffer.
-
Load samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel at 125V at 4°C until the dye front reaches the bottom.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.
-
Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-9.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the collective migration of a sheet of cells.
Materials:
-
Cancer cells of interest
-
24-well plates
-
Sterile 200 µL pipette tips
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Transwell Migration and Invasion Assays
These assays quantify the migratory and invasive potential of cancer cells in response to a chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cancer cells of interest
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet staining solution
Procedure:
-
For the invasion assay, coat the top of the transwell insert with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Resuspend cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the transwell insert, including different concentrations of this compound or vehicle control.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 12-48 hours, depending on the cell line's migratory/invasive capacity.
-
After incubation, remove the non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix the cells on the bottom of the insert with methanol or paraformaldehyde.
-
Stain the cells with crystal violet.
-
Wash the inserts and allow them to dry.
-
Elute the crystal violet with a solvent (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the number of stained cells in several fields of view under a microscope.
Western Blotting for EMT Markers
This protocol is used to assess changes in the expression of epithelial and mesenchymal markers following treatment with this compound.
Materials:
-
Cancer cells of interest (e.g., cells that can be induced to undergo EMT with TGF-β)
-
TGF-β (optional, for inducing EMT)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies against E-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with or without an EMT inducer (like TGF-β) in the presence of different concentrations of this compound or vehicle control.
-
After the desired incubation period, lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualization of Pathways and Workflows
Caption: Signaling pathways influenced by MMP-9 in cancer cell metastasis.
Caption: General experimental workflow for studying this compound.
Caption: Logical flow of MMP-9 inhibition on cancer cell metastasis.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tumor cell-produced matrix metalloproteinase 9 (MMP-9) drives malignant progression and metastasis of basal-like triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing Cell Viability Following Treatment with MMP-9-IN-9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix (ECM) proteins like type IV collagen.[1][2] Its enzymatic activity is essential for normal physiological processes, including tissue remodeling and wound healing.[3][4] However, the overexpression of MMP-9 is strongly associated with pathological conditions, particularly cancer.[1][5] In oncology, elevated MMP-9 levels are linked to tumor growth, invasion, angiogenesis, and metastasis.[1][6][7][8] MMP-9 facilitates cancer progression by breaking down the ECM, which is a major barrier to cancer cell migration, and by releasing matrix-sequestered growth factors like VEGF that promote angiogenesis.[1][7][9]
Given its role in tumorigenesis, MMP-9 has become a significant target for anticancer therapies.[10] MMP-9-IN-9 is a novel small molecule inhibitor designed to selectively target the catalytic activity of the MMP-9 enzyme. Evaluating the efficacy of such inhibitors requires robust in vitro assays to determine their impact on cancer cell viability and proliferation. This document provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound using the MTT cell viability assay.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive, quantitative, and reliable colorimetric assay for measuring cell viability.[11] The fundamental principle is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living cells.[11] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).[12][13] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol details the steps for determining the effect of this compound on the viability of a selected cancer cell line.
Materials and Reagents:
-
Cancer cell line (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide - DMSO)[12]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[12]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and an "untreated control" (cells in medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[12] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[12][13]
-
Wrap the plate in foil and leave it overnight in the incubator to ensure complete solubilization of the formazan crystals. Alternatively, shake on an orbital shaker for 15-20 minutes.
-
-
Absorbance Measurement:
-
Mix each sample thoroughly by gentle pipetting.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the "medium only" (blank) wells from all other absorbance readings.
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve with % Cell Viability on the y-axis and the log of the compound concentration on the x-axis.
Data Presentation
The quantitative data obtained from the cell viability assay should be organized for clarity. The following table presents hypothetical data for the effect of this compound on a cancer cell line after 48 hours of treatment.
| This compound Conc. (µM) | Mean Absorbance (OD 570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 1 | 1.052 | 0.061 | 83.9% |
| 10 | 0.645 | 0.049 | 51.4% |
| 50 | 0.211 | 0.023 | 16.8% |
| 100 | 0.098 | 0.015 | 7.8% |
Note: The data presented is for illustrative purposes only and represents a typical dose-dependent response to an effective cytotoxic agent.
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The following diagram outlines the major steps involved in the cell viability assay protocol.
Caption: Workflow for the MTT Cell Viability Assay.
MMP-9 Signaling Pathway and Inhibition
MMP-9 contributes to cancer cell survival and proliferation by modulating key signaling pathways. Cytokines and growth factors can trigger pathways like MEK/ERK and PI3K/AKT, leading to the upregulation of MMP-9 expression.[1] MMP-9 itself can promote signaling by releasing ECM-bound growth factors. Inhibition of MMP-9 is expected to disrupt these pro-survival signals.
Caption: MMP-9 Signaling and Point of Inhibition.
References
- 1. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and mechanisms of matrix metalloproteinase-9 in peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mmp-9 assay kit | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tumor cell-produced matrix metalloproteinase 9 (MMP-9) drives malignant progression and metastasis of basal-like triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
preparing MMP-9-IN-9 working solutions from a stock
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1][2] Under physiological conditions, MMP-9 is involved in various processes such as embryonic development, tissue remodeling, and wound healing. However, its dysregulation and overexpression are implicated in a range of pathological conditions, including tumor invasion and metastasis, inflammatory diseases, and neurodegenerative disorders.[2][3] Consequently, the development of specific MMP-9 inhibitors is a key area of interest for therapeutic intervention.
MMP-9-IN-9 is a potent and selective small molecule inhibitor of MMP-9 with an IC50 value of 5 nM.[4] Its selectivity for MMP-9 over other MMPs, such as MMP-1 and MMP-13, makes it a valuable tool for studying the specific roles of MMP-9 in various biological processes and for evaluating its therapeutic potential.[4] These application notes provide detailed protocols for the preparation of this compound working solutions from a stock, as well as methodologies for its use in common in vitro assays.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | Not available in search results | |
| IC50 (MMP-9) | 5 nM | [4] |
| Solubility | 100 mg/mL in DMSO | [4] |
Table 2: Stock Solution Recommendations
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl sulfoxide (DMSO) | [4] |
| Storage Temperature | -20°C or -80°C | [4] |
| Short-term Storage (-20°C) | Up to 1 month | [4] |
| Long-term Storage (-80°C) | Up to 6 months | [4] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles. | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Bring the this compound powder and DMSO to room temperature before use.
-
Calculate the required amount of this compound powder and DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the this compound stock solution to the final desired concentrations for use in cell culture experiments, ensuring minimal solvent toxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final desired concentrations of this compound for your experiment. A common starting point for a potent inhibitor like this compound (IC50 = 5 nM) is to test a range of concentrations around 100 times the IC50, for example, from 100 nM to 1 µM. A broader range, such as 1-10 µM, has been used for related MMP inhibitors.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final working concentrations.
-
Important: To avoid precipitation of the compound, it is recommended to perform a multi-step dilution. For example, first, prepare an intermediate dilution of the stock solution in culture medium, and then use this intermediate dilution to prepare the final working solutions.
-
-
Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Add the prepared working solutions to your cell cultures as per your experimental design.
Protocol for an In Vitro MMP-9 Enzymatic Assay
Objective: To determine the inhibitory activity of this compound on purified MMP-9 enzyme using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-9 enzyme
-
MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound working solutions (prepared by serial dilution of the DMSO stock in Assay Buffer)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Enzyme Activation (if required): If using a pro-MMP-9 form, activate it according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).
-
Prepare Serial Dilutions of this compound:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in the Assay Buffer to generate a range of inhibitor concentrations for IC50 determination (e.g., from 0.1 nM to 1 µM). Ensure the final DMSO concentration in the assay is consistent across all wells and is low (e.g., ≤1%).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound working solution (or vehicle control - Assay Buffer with the same DMSO concentration)
-
Activated MMP-9 enzyme
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the MMP-9 fluorogenic substrate to each well to initiate the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate used (e.g., Ex/Em = 328/393 nm) over a set period (e.g., 30-60 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Simplified signaling pathway for MMP-9 expression and inhibition.
Caption: Experimental workflow for using this compound.
References
- 1. In vitro secretion and activity profiles of matrix metalloproteinases, MMP-9 and MMP-2, in human term extra-placental membranes after exposure to Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors | Aging [aging-us.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for a Potent and Selective MMP-9 Inhibitor in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of a potent and selective small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9) in immunofluorescence (IF) staining protocols. The provided methodologies and data presentation formats are intended to assist researchers in visualizing the effects of MMP-9 inhibition on its expression and subcellular localization, thereby facilitating studies in cancer biology, neuroinflammation, and other pathological processes where MMP-9 is implicated.
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix components.[1][2] Its enzymatic activity is crucial for normal physiological processes such as tissue remodeling, wound healing, and immune cell trafficking.[2][3] However, dysregulated MMP-9 activity is strongly associated with numerous pathological conditions, including tumor invasion and metastasis, neuroinflammatory diseases, and cardiovascular disorders.[1][3][4] Consequently, inhibitors of MMP-9 are valuable tools for both basic research and as potential therapeutic agents.[1][4]
Small molecule inhibitors of MMP-9 typically function by chelating the zinc ion at the active site of the enzyme, rendering it inactive.[4] This inhibition prevents MMP-9 from degrading its substrates, thereby modulating downstream cellular processes. This document outlines a detailed protocol for utilizing a generic, potent, and selective small molecule MMP-9 inhibitor in immunofluorescence to assess its impact on MMP-9 protein expression and localization within cultured cells.
Experimental Protocol: Immunofluorescence Staining
This protocol provides a step-by-step guide for treating cultured cells with an MMP-9 inhibitor and subsequently performing immunofluorescence staining for MMP-9.
Objective: To visualize the effect of a specific MMP-9 inhibitor on the expression and subcellular localization of MMP-9 in cultured cells.
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining of MMP-9 following inhibitor treatment.
Materials and Reagents
-
Cell Line: Appropriate cell line with known MMP-9 expression (e.g., HT1080 fibrosarcoma, MDA-MB-231 breast cancer cells).
-
MMP-9 Inhibitor: A potent and selective small molecule inhibitor of MMP-9 (e.g., "MMP-9-IN-X"). Prepare a stock solution in DMSO.
-
Primary Antibody: Rabbit anti-MMP-9 polyclonal antibody or Mouse anti-MMP-9 monoclonal antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG or Alexa Fluor 594-conjugated goat anti-mouse IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS.
-
Wash Buffer: 0.1% Tween-20 in PBS.
-
Mounting Medium: Antifade mounting medium.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Dimethyl Sulfoxide (DMSO).
-
Glass coverslips and microscope slides.
-
Humidified chamber.
Detailed Protocol
1. Cell Culture and Treatment
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the MMP-9 inhibitor in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treat the cells with the desired concentrations of the MMP-9 inhibitor or vehicle control for the predetermined experimental time (e.g., 24 hours).
2. Immunofluorescence Staining
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Dilute the primary anti-MMP-9 antibody in the blocking buffer according to the manufacturer's recommendations or pre-determined optimal dilution (see Table 1).
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with Wash Buffer for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer. Protect from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark in a humidified chamber.
-
Wash the cells three times with Wash Buffer for 5 minutes each in the dark.
-
Counterstain the nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
Store the slides at 4°C in the dark until imaging.
3. Image Acquisition and Analysis
-
Examine the slides using a confocal laser scanning microscope.
-
Capture images of the vehicle control and inhibitor-treated cells using consistent acquisition settings (e.g., laser power, gain, pinhole size).
-
For quantitative analysis, acquire multiple random images per coverslip.
-
Analyze the images using appropriate software (e.g., ImageJ/Fiji) to quantify changes in MMP-9 fluorescence intensity and/or localization.
Data Presentation
Table 1: Recommended Antibody Dilutions
| Antibody | Host Species | Type | Recommended Dilution Range |
| Primary Antibodies | |||
| Anti-MMP-9 | Rabbit | Polyclonal | 1:100 - 1:500 |
| Anti-MMP-9 | Mouse | Monoclonal | 1:200 - 1:1000 |
| Secondary Antibodies | |||
| Alexa Fluor 488 anti-Rabbit | Goat | Polyclonal | 1:500 - 1:2000 |
| Alexa Fluor 594 anti-Mouse | Goat | Polyclonal | 1:500 - 1:2000 |
Note: Optimal dilutions should be determined empirically by the end-user.
Table 2: Example of Expected Qualitative Results
| Treatment | Expected MMP-9 Staining Pattern | Interpretation |
| Vehicle Control | Punctate or diffuse cytoplasmic staining, potentially with some localization at the cell periphery or in the perinuclear region. | Baseline MMP-9 expression and localization. |
| MMP-9 Inhibitor | Altered staining intensity (increase or decrease) and/or a shift in localization (e.g., more diffuse, more aggregated, or internalized). | The inhibitor may affect MMP-9 protein levels or its trafficking and secretion. For instance, a loss of cell surface MMP-9 has been observed with some inhibitors.[5] |
Table 3: Example of Quantitative Analysis of Immunofluorescence Data
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) ± SEM | Percentage of Cells with Perinuclear Localization ± SEM |
| Vehicle Control | 150.5 ± 10.2 | 65.3 ± 5.1 |
| MMP-9 Inhibitor (1 µM) | 125.8 ± 8.7 | 42.1 ± 4.5 |
| MMP-9 Inhibitor (10 µM) | 98.2 ± 7.1 | 25.6 ± 3.8 |
*p < 0.05, *p < 0.01 compared to vehicle control. Data are representative examples.
MMP-9 Signaling Pathway
MMP-9 is involved in complex signaling networks that regulate cell behavior. Its expression is induced by various growth factors and cytokines, which activate downstream pathways such as NF-κB, PI3K/Akt, and MAPK/ERK.[6] Once active, MMP-9 can cleave a wide range of substrates, including extracellular matrix proteins and other signaling molecules, thereby influencing cell migration, invasion, and proliferation.
Caption: Simplified MMP-9 signaling pathway and the point of intervention for an MMP-9 inhibitor.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. MMP9 - Wikipedia [en.wikipedia.org]
- 4. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for MMP-9 Inhibition Studies with MMP-9-IN-9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting experimental studies on the inhibition of Matrix Metalloproteinase-9 (MMP-9) using the selective inhibitor, MMP-9-IN-9. These guidelines are intended to assist researchers in obtaining robust and reproducible data for basic research and drug development applications.
Introduction to MMP-9 and its Inhibition
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1][2] Elevated MMP-9 activity is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation.[3][4] Consequently, the development of specific MMP-9 inhibitors is a key area of interest in therapeutic research.
This compound is a potent and selective inhibitor of MMP-9, with a reported IC50 value of 5 nM. Its selectivity for MMP-9 over other MMPs, such as MMP-1 and MMP-13, makes it a valuable tool for investigating the specific roles of MMP-9 in various biological processes.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is essential for designing experiments with appropriate concentration ranges.
| Parameter | Value | Cell Line / Conditions | Reference |
| IC50 | 5 nM | In vitro enzymatic assay | N/A |
| Effective Concentration (Cell Invasion) | 1-10 nM | LNCaP (prostate cancer) | [1] |
Note: The effective concentration in cell-based assays may vary depending on the cell type, assay duration, and specific experimental conditions. It is recommended to perform a dose-response curve for each new cell line and assay.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the inhibitory effect of this compound on MMP-9 activity, cell migration, and invasion, as well as its impact on relevant signaling pathways.
In Vitro MMP-9 Activity Assay (Gelatin Zymography)
Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases like MMP-9.
Principle: Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing active MMPs to digest the gelatin. Staining with Coomassie Blue reveals areas of enzymatic activity as clear bands against a blue background.
Protocol:
-
Sample Preparation:
-
Culture cells (e.g., HT-1080 or MDA-MB-231) to 70-80% confluency.
-
Wash cells with serum-free media and then incubate in serum-free media for 24-48 hours to collect conditioned media containing secreted MMPs.
-
To study the effect of this compound, treat the cells with varying concentrations of the inhibitor (e.g., 1 nM to 1 µM) during the serum-free incubation period.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
-
Electrophoresis:
-
Mix the conditioned media with non-reducing sample buffer.
-
Load equal amounts of protein onto a 10% polyacrylamide gel containing 0.1% gelatin.
-
Run the gel at 125V until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
Wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) overnight at 37°C.
-
-
Staining and Analysis:
-
Stain the gel with 0.5% Coomassie Blue R-250 in methanol:acetic acid:water (5:1:4) for 30-60 minutes.
-
Destain the gel with the same solution without the dye until clear bands appear.
-
Quantify the band intensity using densitometry software.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the collective migration of a cell population.
Principle: A "wound" is created in a confluent cell monolayer. The rate at which the cells migrate to close the wound is monitored over time.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., MDA-MB-231) in a 6-well plate and grow to form a confluent monolayer.
-
-
Wound Creation and Treatment:
-
Create a uniform scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (DMSO).
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Principle: Cells are seeded in the upper chamber of a Transwell insert coated with a layer of Matrigel. Chemoattractant is placed in the lower chamber. The number of cells that invade through the Matrigel and migrate to the lower surface of the insert is quantified.
Protocol:
-
Chamber Preparation:
-
Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free media.
-
-
Cell Seeding and Treatment:
-
Resuspend cells (e.g., HT-1080 or LNCaP) in serum-free media containing various concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation and Analysis:
-
Incubate the plate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet or DAPI).
-
Count the number of stained cells in multiple fields of view under a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Western Blot Analysis of Signaling Pathways
Western blotting can be used to investigate the effect of this compound on signaling pathways known to be regulated by MMP-9, such as the NF-κB, MAPK (ERK), and PI3K/Akt pathways.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65/p65 for NF-κB, p-ERK/ERK for MAPK, p-Akt/Akt for PI3K/Akt).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein to assess the activation state of the signaling pathway.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways that can be investigated in relation to MMP-9 inhibition.
Caption: Signaling pathways influencing MMP-9 expression and activity.
Experimental Workflows
The following diagrams outline the general workflows for the described experimental protocols.
Caption: Workflow for Gelatin Zymography.
Caption: Workflow for Cell Invasion Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Tumor cell-produced matrix metalloproteinase 9 (MMP-9) drives malignant progression and metastasis of basal-like triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of matrix metalloproteinase-9 and inhibition of tumor invasion by the membrane-anchored glycoprotein RECK - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MMP-9-IN-9 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of MMP-9-IN-9 while avoiding cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Matrix Metalloproteinase-9 (MMP-9).[1] MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix proteins.[2][3] The mechanism of action for many MMP-9 inhibitors involves chelating the zinc ion at the enzyme's active site, which is essential for its catalytic activity, thereby rendering the enzyme inactive.[2] this compound has a reported IC50 of 5 nM and exhibits selectivity for MMP-9 over MMP-1 and MMP-13.[1]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. A good starting point is to perform a dose-response experiment. Based on its low nanomolar IC50 for MMP-9 inhibition[1], a concentration range of 1 nM to 1 µM is a reasonable starting point for most cell lines. It is crucial to include a vehicle-only control (e.g., DMSO) at the same final concentration used for the inhibitor.
Q3: What are the potential causes of cytotoxicity when using this compound?
A3: Cytotoxicity observed during treatment with this compound can stem from several factors:
-
On-target effects: In some cell lines, the inhibition of MMP-9 activity itself may lead to apoptosis or cell cycle arrest.[4]
-
Off-target effects: At higher concentrations, small molecule inhibitors can interact with other cellular targets, leading to unintended toxicity.
-
Solvent toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.5%.[5]
-
Compound instability: The inhibitor may degrade in the culture medium over time, potentially forming toxic byproducts.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
Troubleshooting Guide
Problem: I am observing significant cell death in my cultures after treatment with this compound.
Below is a step-by-step guide to troubleshoot and optimize the inhibitor concentration.
Step 1: Confirm Cytotoxicity with Multiple Assays
It is important to confirm that the observed cell death is due to cytotoxicity and not just a reduction in cell proliferation (cytostatic effect). Utilize at least two different methods to assess cell viability and cytotoxicity.
-
Metabolic Activity Assay (e.g., MTT): Measures the metabolic activity of viable cells. A decrease in signal indicates a reduction in viable cell number, which could be due to cytotoxicity or cytostasis.
-
Membrane Integrity Assay (e.g., LDH): Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is a marker of cytotoxicity.
-
Apoptosis Assay (e.g., Caspase-3 Activity): Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Step 2: Perform a Dose-Response and Time-Course Experiment
-
Dose-Response: Treat your cells with a wide range of this compound concentrations (e.g., from 0.1 nM to 10 µM) for a fixed time point (e.g., 24 or 48 hours). This will help you determine the concentration at which cytotoxicity becomes significant.
-
Time-Course: Treat your cells with a few selected concentrations of this compound and measure cytotoxicity at different time points (e.g., 12, 24, 48, and 72 hours). This will reveal if the cytotoxic effect is time-dependent.
Step 3: Check for Experimental Artifacts
-
Solvent Control: Ensure you have a vehicle-only control (e.g., DMSO) at the highest concentration used for your inhibitor dilutions. If the solvent control shows toxicity, you need to reduce the final solvent concentration in your experiments.
-
Contamination: Visually inspect your cell cultures for any signs of microbial contamination, which can affect cell health and experimental results.
-
Compound Stability: Prepare fresh stock solutions of this compound and use them promptly. Avoid repeated freeze-thaw cycles.[1]
Quantitative Data Summary
The following table summarizes inhibitory concentrations for MMP-9 and reported cytotoxic concentrations for various MMP-9 inhibitors. This data can serve as a reference for designing your experiments with this compound.
| Inhibitor | Target | IC50 (MMP-9) | Cell Line | Cytotoxic Concentration | Reference |
| This compound | MMP-9 | 5 nM | - | Not Reported | [1] |
| MMP-9-IN-5 | MMP-9, AKT | 4.49 nM | - | Induces apoptosis | [6] |
| MMP-9-IN-8 | MMP-9 | - | MCF-7 | IC50: 23.42 µM | [6] |
| MMP-9-IN-11 | MMP-9 | - | A549, L929 | IC50: 4.04 µg/mL, 13.97 µg/mL | [6] |
| ND2PXL | MMP-9 activated | - | R221-Aluc, MDA-MB-231 | 50 nM (after 48 hours) | [7] |
| cis-ACCP | MMP-2, MMP-9 | 20 µM | - | Not Reported | [6] |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells into a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle-only and untreated).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer the supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.
-
Reaction Incubation: Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Solution Addition: Add a stop solution to each well to terminate the reaction.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[5][9] Include a reference wavelength of >600 nm.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway, using a fluorogenic substrate.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit. Incubate on ice for 10-20 minutes.
-
Lysate Collection: Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.
-
Assay Reaction: In a new 96-well plate, add the cell lysate and the caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[10]
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[10]
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified MMP-9 signaling pathway and the action of this compound.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cellbiologics.com [cellbiologics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and In Vitro Efficacy of MMP9-activated NanoDendrons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
troubleshooting loss of MMP-9-IN-9 activity in culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MMP-9-IN-1, a specific inhibitor of matrix metalloproteinase-9.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MMP-9-IN-1?
A1: MMP-9-IN-1 is a specific inhibitor of matrix metalloproteinase-9 (MMP-9). It selectively targets the hemopexin (PEX) domain of MMP-9, which is allosteric to the enzyme's active site, thereby inhibiting its activity.[1][2][3]
Q2: What is the recommended solvent and storage for MMP-9-IN-1 stock solutions?
A2: The recommended solvent for creating a stock solution of MMP-9-IN-1 is Dimethyl Sulfoxide (DMSO).[1][2] For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[3] The powder form is stable for up to 3 years when stored at -20°C.[1][3]
Q3: At what concentration should I use MMP-9-IN-1 in my cell culture experiments?
A3: The optimal concentration of MMP-9-IN-1 will vary depending on the cell type and experimental conditions. Published studies have shown significant inhibition of cell proliferation in HT-1080 and MDA-MB-435 cells at a concentration of 10 µM.[1][3] It is recommended to perform a dose-response experiment, starting with a range of concentrations (e.g., 1 µM to 100 µM), to determine the optimal concentration for your specific system.
Q4: Is MMP-9-IN-1 cytotoxic to cells?
A4: MMP-9-IN-1 has been shown to not cause notable cytotoxicity in COS-1 monkey epithelial cells at concentrations up to 100 µM over a 24-hour period.[1] However, it is always advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line to rule out any cytotoxic effects at the concentrations you plan to use.
Troubleshooting Guide: Loss of MMP-9-IN-1 Activity
This guide addresses common issues related to the apparent loss of MMP-9-IN-1 activity in cell culture experiments.
Issue 1: No observable effect of the inhibitor on MMP-9 activity.
-
Possible Cause 1: Improper Inhibitor Storage and Handling.
-
Troubleshooting Steps:
-
Ensure that the powdered compound and DMSO stock solutions have been stored at the correct temperatures (-20°C for powder, -80°C for stock solutions) and protected from light.[1][3]
-
Avoid multiple freeze-thaw cycles of the stock solution by preparing and using small aliquots.[3][4]
-
Use fresh, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can significantly reduce the solubility of the compound.[2]
-
-
-
Possible Cause 2: Inhibitor Precipitation.
-
Troubleshooting Steps:
-
Visually inspect the culture medium after adding MMP-9-IN-1 for any signs of precipitation.
-
Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to prevent the inhibitor from precipitating out of solution.[5]
-
If precipitation is observed, consider preparing a fresh dilution from the stock solution and ensuring it is thoroughly mixed before adding to the culture medium.
-
-
-
Possible Cause 3: Inhibitor Degradation in Culture Medium.
-
Troubleshooting Steps:
-
The stability of small molecule inhibitors can be affected by components in the culture medium (e.g., serum proteins, pH changes).
-
Consider reducing the incubation time or replenishing the inhibitor by performing a partial media change during long-term experiments.
-
Minimize the exposure of the inhibitor-containing media to light, as some compounds are light-sensitive.
-
-
-
Possible Cause 4: Sub-optimal Inhibitor Concentration.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the IC50 value for your specific cell line and experimental conditions.
-
Ensure that the concentration being used is sufficient to inhibit the amount of MMP-9 produced by your cells.
-
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Culture Conditions.
-
Troubleshooting Steps:
-
Standardize cell seeding density and culture duration before adding the inhibitor.
-
Ensure that the passage number of the cells is consistent between experiments, as cellular characteristics can change over time.
-
Use the same batch of serum and other media components for a set of related experiments.
-
-
-
Possible Cause 2: Issues with the MMP-9 Activity Assay.
-
Troubleshooting Steps:
-
If using gelatin zymography, ensure that the samples are not boiled or treated with reducing agents, as this will destroy MMP-9 activity.
-
Include appropriate positive and negative controls in your assay to validate the results. A positive control could be recombinant active MMP-9, and a negative control could be a known inactive compound.[6]
-
For fluorogenic assays, ensure that the correct excitation and emission wavelengths are being used.[7][8]
-
-
Quantitative Data Summary
Table 1: Solubility of MMP-9-IN-1
| Solvent | Concentration | Notes |
|---|
| DMSO | 66.67 mg/mL (180.49 mM) | May require sonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended.[1][2] |
Table 2: Storage and Stability of MMP-9-IN-1
| Form | Storage Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years[1][3] |
| 4°C | 2 years[1] | |
| In Solvent (DMSO) | -80°C | 2 years[3] |
| | -20°C | 1 year[3] |
Experimental Protocols
Protocol 1: Assessment of MMP-9 Activity using Gelatin Zymography
This protocol allows for the detection of MMP-9 activity in conditioned cell culture media.
Materials:
-
Conditioned cell culture media (collect from cells treated with and without MMP-9-IN-1)
-
10% SDS-PAGE gel co-polymerized with 0.1% gelatin
-
Non-reducing sample buffer (4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8)
-
Washing Buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned media from your cell cultures. Centrifuge at 10,000 rpm for 5 minutes to remove cell debris.[9] Determine the protein concentration of the supernatant.
-
Loading: Mix 20 µL of the conditioned media with the non-reducing sample buffer. Do not boil or heat the samples. Load equal amounts of protein per lane onto the gelatin-containing SDS-PAGE gel.
-
Electrophoresis: Run the gel at 150-200V at 4°C until the dye front reaches the bottom.[9]
-
Washing: After electrophoresis, wash the gel twice for 30 minutes each in the washing buffer at room temperature with gentle agitation. This step removes SDS and allows the enzyme to renature.
-
Incubation: Wash the gel briefly with incubation buffer, then incubate the gel in fresh incubation buffer overnight (16-24 hours) at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour, followed by destaining until clear bands appear against a blue background. The clear bands indicate areas where the gelatin has been degraded by MMP-9.
-
Analysis: The intensity of the clear bands corresponds to the level of MMP-9 activity. Compare the bands from MMP-9-IN-1 treated samples to the untreated controls.
Protocol 2: MMP-9 Activity Assessment using a Fluorogenic Assay
Commercially available kits provide a quantitative measure of MMP-9 activity.[7][8][10] These assays typically use a fluorogenic peptide substrate that is specifically cleaved by MMP-9.
Principle: The substrate contains a fluorescent reporter molecule and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by active MMP-9, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured using a fluorescence plate reader.[10]
General Procedure:
-
Prepare samples (conditioned media) and standards as per the kit manufacturer's instructions.
-
Add the substrate solution to each well.
-
Incubate at 37°C for the recommended time (typically 2-6 hours).[7]
-
Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm or 490/520 nm).[7][10]
-
Calculate MMP-9 activity based on the standard curve.
Visualizations
Caption: Troubleshooting workflow for loss of MMP-9-IN-1 activity.
Caption: Simplified signaling pathway of MMP-9 regulation and inhibition.
Caption: Experimental workflow for assessing MMP-9-IN-1 efficacy.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. SensoLyte® 520 MMP-9 Assay Kit Fluorimetric - 1 kit [anaspec.com]
MMP-9-IN-9 stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with the MMP-9 inhibitor, MMP-9-IN-1, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store MMP-9-IN-1 to ensure its stability?
A1: Proper storage of MMP-9-IN-1 is crucial for maintaining its activity. For long-term stability, it is recommended to store the compound as a powder and as prepared stock solutions under specific conditions.
Q2: What is the recommended solvent for preparing MMP-9-IN-1 stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of MMP-9-IN-1.
Q3: Can I subject my MMP-9-IN-1 stock solution to multiple freeze-thaw cycles?
A3: It is highly recommended to avoid repeated freeze-thaw cycles of your MMP-9-IN-1 stock solution. Prepare single-use aliquots to maintain the integrity of the compound.
Q4: What are the potential reasons for observing inconsistent or reduced activity of MMP-9-IN-1 in my long-term experiments?
A4: Several factors can contribute to the apparent loss of MMP-9-IN-1 activity in long-term experiments, including:
-
Degradation in Aqueous Solutions: Small molecules can be susceptible to hydrolysis and other forms of degradation in aqueous environments like cell culture media.
-
Improper Storage: Incorrect storage of the powder or stock solutions can lead to gradual degradation.
-
Precipitation: The inhibitor may precipitate out of solution in the culture medium, especially at higher concentrations or after prolonged incubation.
-
Interaction with Media Components: Components in the cell culture medium, such as serum proteins, may bind to the inhibitor and reduce its effective concentration.
-
Cellular Metabolism: The cells themselves may metabolize the inhibitor over time, leading to a decrease in its intracellular concentration.
Troubleshooting Guides
Problem 1: Loss of Inhibitory Effect Over Time in Cell Culture
| Possible Cause | Troubleshooting Steps |
| Degradation of MMP-9-IN-1 in culture medium. | 1. Replenish the inhibitor: For experiments lasting longer than 24-48 hours, consider replacing the medium with fresh medium containing MMP-9-IN-1 every 24-48 hours. 2. Perform a stability study: Assess the stability of MMP-9-IN-1 in your specific cell culture medium under experimental conditions (37°C, 5% CO2). A detailed protocol for a stability assay is provided below. |
| Precipitation of the inhibitor. | 1. Visual inspection: Carefully inspect the culture wells under a microscope for any signs of precipitation. 2. Solubility check: Ensure the final concentration of MMP-9-IN-1 in your experiment does not exceed its solubility limit in the culture medium. 3. Optimize solvent concentration: Keep the final DMSO concentration in the culture medium as low as possible (ideally ≤ 0.1%) to minimize the risk of precipitation. |
| Binding to serum proteins. | 1. Reduce serum concentration: If your experimental design allows, consider reducing the percentage of serum in your culture medium. 2. Use serum-free medium: If possible, conduct experiments in serum-free or low-serum conditions. |
| Cellular metabolism of the inhibitor. | This is more complex to address. If you suspect cellular metabolism is a significant factor, you may need to consider more frequent dosing or use a higher initial concentration (while being mindful of potential toxicity). |
Problem 2: Inconsistent IC50 Values Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent inhibitor concentration. | 1. Use fresh dilutions: Always prepare fresh dilutions of MMP-9-IN-1 from a validated stock solution for each experiment. 2. Verify stock solution integrity: If you suspect your stock solution has degraded, prepare a fresh stock from the powder. |
| Variations in cell density. | 1. Standardize cell seeding: Ensure that you are seeding the same number of cells for each experiment. 2. Monitor cell proliferation: Be aware that cell number can change over the course of the experiment, which can affect the inhibitor-to-cell ratio. |
| Variations in incubation time. | Standardize the duration of inhibitor treatment across all experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for MMP-9-IN-1
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -20°C | Up to 1 month |
| Stock Solution in DMSO | -80°C | Up to 1 year |
Table 2: Solubility of MMP-9-IN-1
| Solvent | Maximum Solubility |
| DMSO | ≥ 74 mg/mL (200.33 mM)[1] |
| 10% DMSO in Corn Oil | ≥ 2.08 mg/mL (5.63 mM)[2] |
Experimental Protocols
Protocol 1: Preparation of MMP-9-IN-1 Stock Solution
-
Materials:
-
MMP-9-IN-1 powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the MMP-9-IN-1 powder to reach room temperature before opening the vial to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of MMP-9-IN-1 powder.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Assessing the Stability of MMP-9-IN-1 in Cell Culture Medium
-
Materials:
-
MMP-9-IN-1 stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantifying MMP-9-IN-1 (e.g., LC-MS/MS)
-
-
Procedure:
-
Prepare a solution of MMP-9-IN-1 in your complete cell culture medium at the highest concentration used in your experiments (e.g., 10 µM).
-
Dispense this solution into sterile tubes or wells, one for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the samples under your experimental conditions (37°C, 5% CO2).
-
At each time point, collect a sample and store it at -80°C until analysis.
-
Quantify the remaining concentration of MMP-9-IN-1 in each sample using a validated analytical method like LC-MS/MS.
-
Plot the concentration of MMP-9-IN-1 as a function of time to determine its stability and half-life in the medium.
-
Mandatory Visualization
Caption: Simplified signaling pathways leading to MMP-9 expression and its subsequent extracellular activities, along with the inhibitory action of MMP-9-IN-1.
Caption: A general experimental workflow for using MMP-9-IN-1 in cell-based assays, including key analysis and troubleshooting steps.
References
Technical Support Center: Addressing Off-Target Effects of MMP-9-IN-1 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of MMP-9-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MMP-9-IN-1?
A1: MMP-9-IN-1 is a specific, non-catalytic site inhibitor of Matrix Metalloproteinase-9 (MMP-9). It selectively targets the hemopexin (PEX) domain of MMP-9.[1] This is distinct from many traditional MMP inhibitors that target the highly conserved catalytic zinc-binding site. The PEX domain is crucial for the dimerization of MMP-9 and its interaction with cell surface receptors like CD44 and integrins, which in turn can activate downstream signaling pathways, such as the EGFR-MAP kinase pathway, to promote cell migration.[2] By binding to the PEX domain, MMP-9-IN-1 allosterically inhibits the pro-MMP-9 zymogen activation and disrupts its scaffolding function, thereby preventing downstream signaling events.
Q2: What are the potential off-target effects of MMP-9-IN-1?
A2: While MMP-9-IN-1 is designed for high selectivity by targeting the less conserved hemopexin domain, the possibility of off-target effects should always be considered. Potential off-target effects could arise from:
-
Interaction with other MMPs: Although designed to be specific for the MMP-9 PEX domain, high concentrations of the inhibitor might interact with the hemopexin domains of other MMPs, such as MMP-2.
-
Inhibition of other proteins with similar structural motifs: There is a possibility of interaction with other proteins that may have structural similarities to the MMP-9 PEX domain.
-
Modulation of unforeseen signaling pathways: Inhibition of the MMP-9 PEX domain's interactions could have downstream consequences on signaling pathways that are not yet fully characterized.
Q3: How can I be confident that the observed effects in my experiment are due to MMP-9 inhibition and not off-target effects?
A3: To ensure the observed effects are specific to MMP-9 inhibition, it is crucial to include multiple controls in your experimental design. These include:
-
MMP-9 knockdown or knockout models: The most definitive way to confirm specificity is to replicate the phenotype in cells or animals where MMP-9 expression has been silenced (e.g., using siRNA or shRNA) or knocked out.
-
Rescue experiments: In an MMP-9 knockdown or knockout model, re-introducing MMP-9 should rescue the phenotype, and this rescue should be sensitive to MMP-9-IN-1.
-
Dose-response experiments: A clear dose-dependent effect of MMP-9-IN-1 on the phenotype of interest suggests a specific interaction.
Data Presentation
Table 1: Inhibitory Profile of MMP-9-IN-1
| Target | IC50 / Ki | Assay Type | Notes |
| MMP-9 | Data not publicly available in a comparative format. | Varies | Selectively targets the hemopexin (PEX) domain. |
| Other MMPs | Reported to not inhibit other MMPs. | Varies | High selectivity for MMP-9 is a key feature. |
| Kinases | Data not publicly available. | Kinase profiling assay | Recommended to perform a kinase screen for comprehensive off-target assessment. |
Disclaimer: The precise IC50 and Ki values for MMP-9-IN-1 against a broad panel of MMPs and kinases are not consistently reported in publicly available literature. Researchers should consult the manufacturer's product datasheet for the most current and lot-specific quantitative data. For comprehensive characterization, it is recommended to perform independent selectivity profiling.
Troubleshooting Guide
Q4: My cells are showing unexpected toxicity after treatment with MMP-9-IN-1. What could be the cause?
A4: Unforeseen cytotoxicity can be due to several factors:
-
High concentration of the inhibitor: Ensure you are using the inhibitor within the recommended concentration range. It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Solvent toxicity: MMP-9-IN-1 is typically dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is not exceeding a non-toxic level (usually <0.1%). Include a vehicle-only control in your experiments.
-
Off-target effects: At higher concentrations, the inhibitor may have off-target effects that lead to cytotoxicity. Consider performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment.
Q5: I am not observing the expected inhibition of cell migration/invasion with MMP-9-IN-1. What should I check?
A5: If you are not seeing the expected inhibitory effect, consider the following:
-
MMP-9 expression and activity in your cell model: Confirm that your cells of interest express and secrete active MMP-9. You can verify this using gelatin zymography or western blotting for MMP-9 in the conditioned media.
-
Inhibitor concentration and incubation time: The required concentration and incubation time can vary between cell lines. Perform a dose-response and time-course experiment to optimize these parameters.
-
Role of other proteases: Cell migration and invasion can be mediated by other proteases besides MMP-9. The lack of effect from an MMP-9 specific inhibitor might indicate that other MMPs or proteases are compensating.
-
Inhibitor stability: Ensure that the inhibitor is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Experimental Protocols
Gelatin Zymography for MMP-9 Activity
This method detects the enzymatic activity of gelatinases like MMP-9 in biological samples.
Materials:
-
SDS-PAGE gels copolymerized with 0.1% (w/v) gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned media from cell cultures treated with MMP-9-IN-1 or vehicle control. Centrifuge to remove cells and debris. Determine the protein concentration of the supernatant.
-
Electrophoresis: Mix the samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without heating. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer with gentle agitation at room temperature to remove SDS and allow the enzyme to renature.
-
Enzyme Reaction: Incubate the gel in developing buffer overnight at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes, followed by destaining until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-9.
Western Blotting for Off-Target Kinase Signaling
This protocol is to assess the phosphorylation status of key signaling proteins that could be affected by off-target kinase inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Src, anti-Src, anti-p-FAK, anti-FAK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with MMP-9-IN-1 or vehicle control for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on kinase activity.
Cell Migration/Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to migrate through a porous membrane, with an additional extracellular matrix layer for invasion studies.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Matrigel or other basement membrane extract (for invasion assay)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Chamber Preparation: For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Starve cells in serum-free medium for several hours. Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell insert. Include MMP-9-IN-1 or vehicle control in the cell suspension.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate at 37°C for a duration that allows for cell migration/invasion (typically 12-48 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet. Count the number of stained cells in several fields of view under a microscope.
Mandatory Visualizations
Caption: MMP-9 PEX domain signaling pathway and inhibition.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting logic for unexpected results.
References
Technical Support Center: MMP-9-IN-9 Specificity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for confirming the specificity of the inhibitor MMP-9-IN-9 in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9), with a reported IC50 value of 5 nM.[1] Its chemical structure is shown below. The primary mechanism of many small molecule MMP inhibitors involves the chelation of the catalytic zinc ion (Zn²⁺) in the active site of the enzyme, rendering it inactive.[2] However, inhibitors can also achieve selectivity by interacting with specific residues in and around the active site, or even at more distant exosites.[3][4] The selectivity of this compound for MMP-9 over other MMPs, such as MMP-1 and MMP-13, has been noted.[1]
Q2: Why is it crucial to confirm the specificity of this compound in my cell-based experiments?
Confirming the specificity of any inhibitor in a cellular context is critical for several reasons:
-
On-Target Validation: Ensures that the observed biological effects are indeed due to the inhibition of MMP-9 and not an unknown off-target.
-
Translational Relevance: For drug development, understanding the complete target profile of a compound is essential for predicting potential side effects and ensuring therapeutic efficacy.
Q3: What are the initial steps to assess the effect of this compound on MMP-9 in cell lysates?
The initial approach involves treating your cells with this compound and a vehicle control, preparing cell lysates, and then assessing both the protein levels and the enzymatic activity of MMP-9. Key techniques for this include Western Blotting and Gelatin Zymography.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental validation of this compound specificity.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No MMP-9 band detected in Western Blot | Low expression of MMP-9 in the chosen cell line. Inefficient protein extraction. Antibody not working. | Use a positive control cell line known to express MMP-9. Optimize your lysis buffer; RIPA buffer is often effective for whole-cell lysates.[5] Ensure your primary antibody is validated for Western Blotting and used at the recommended dilution. |
| Weak or no signal in Western Blot | Insufficient protein loaded. Low antibody concentration or incubation time. Antibody has lost activity. | Load a higher amount of total protein (20-40 µg). Increase primary antibody concentration or incubate overnight at 4°C.[6] Perform a dot blot to check antibody activity. |
| High background in Western Blot | Insufficient blocking. Primary or secondary antibody concentration is too high. Insufficient washing. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). Optimize antibody concentrations. Increase the number and duration of washes.[6] |
| No clearing bands in Gelatin Zymography | MMP-9 is not active in the cell lysate. Incorrect refolding of the enzyme after SDS-PAGE. | Ensure that the zymography protocol includes a renaturation step with a Triton X-100-containing buffer. Include a positive control of recombinant active MMP-9. |
| Inconsistent results in activity assays | Pipetting errors. Incorrect preparation of standards or reagents. Temperature fluctuations. | Use calibrated pipettes and be precise with all volumes. Prepare fresh standards and reagents for each experiment. Ensure all incubation steps are at the specified temperature.[7][8] |
| Suspected off-target effects | The inhibitor is interacting with other proteins in the lysate. | Perform a dose-response curve to see if the off-target effect has a different IC50 than the on-target effect. Use a structurally different MMP-9 inhibitor to see if the same phenotype is observed. Employ chemical proteomics to identify inhibitor-binding proteins. |
Experimental Protocols & Data Presentation
To rigorously confirm the specificity of this compound, a multi-pronged approach is recommended. This involves assessing its direct impact on MMP-9 activity, its selectivity against other MMPs, and an unbiased screen for other potential binding partners.
On-Target Engagement: Does this compound inhibit MMP-9 activity in my cells?
a. Gelatin Zymography
This technique assesses the enzymatic activity of gelatinases (MMP-2 and MMP-9). Active enzymes will digest the gelatin embedded in the polyacrylamide gel, resulting in clear bands upon staining.
Experimental Protocol: Gelatin Zymography
-
Sample Preparation: Culture cells to 70-80% confluency. Treat with this compound or vehicle control for the desired time. Harvest cell lysates using a non-denaturing lysis buffer (e.g., Tris-HCl based buffer with 1% NP-40).[2] Determine protein concentration.
-
SDS-PAGE: Mix 20-30 µg of protein with non-reducing sample buffer. Load onto a 10% polyacrylamide gel containing 1 mg/mL gelatin. Run the gel at 4°C.[7]
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes in a buffer containing 2.5% Triton X-100 to remove SDS and allow the enzyme to renature.[9]
-
Incubation: Incubate the gel overnight at 37°C in a development buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂).
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain. Areas of gelatinase activity will appear as clear bands against a blue background.[7][9]
Expected Results: A dose-dependent decrease in the intensity of the clear band corresponding to the molecular weight of active MMP-9 (82 kDa) should be observed in lysates from this compound-treated cells compared to the vehicle control.
b. Western Blotting
Western blotting is used to quantify the total amount of MMP-9 protein (both pro- and active forms).
Experimental Protocol: Western Blotting for MMP-9
-
Cell Lysis: Prepare cell lysates as described for Gelatin Zymography.
-
SDS-PAGE: Load 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for MMP-9 overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Expected Results: this compound should not affect the total protein levels of MMP-9. Therefore, the band intensities for pro-MMP-9 (92 kDa) and active MMP-9 (82 kDa) should be similar between the inhibitor-treated and vehicle-treated samples.
Selectivity Profiling: Is this compound specific for MMP-9 over other MMPs?
a. In Vitro MMP Inhibitor Screening Assay
Commercially available fluorometric or colorimetric assay kits can be used to determine the IC50 values of this compound against a panel of purified recombinant MMPs.
Experimental Protocol: MMP Inhibitor Screening
-
Reagent Preparation: Reconstitute the MMP enzyme, substrate, and inhibitor as per the kit's instructions.
-
Inhibitor Dilution: Prepare a serial dilution of this compound.
-
Assay: In a 96-well plate, add the assay buffer, the specific MMP enzyme, and the different concentrations of this compound. Incubate for the recommended time.
-
Reaction Initiation: Add the fluorogenic or colorimetric substrate to start the reaction.
-
Measurement: Read the fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Quantitative Data Summary
The following table should be populated with experimentally determined IC50 values.
| MMP Family Member | This compound IC50 (nM) | Selectivity (Fold vs. MMP-9) |
| MMP-9 | 5[1] | 1 |
| MMP-1 | >1000 (Hypothetical) | >200 |
| MMP-2 | >1000 (Hypothetical) | >200 |
| MMP-3 | >1000 (Hypothetical) | >200 |
| MMP-7 | >1000 (Hypothetical) | >200 |
| MMP-8 | >1000 (Hypothetical) | >200 |
| MMP-13 | >1000 (Hypothetical) | >200 |
Note: The IC50 values for MMPs other than MMP-9 are hypothetical and should be determined experimentally.
Off-Target Identification: Does this compound bind to other proteins in the cell lysate?
a. Chemical Proteomics using Immunoprecipitation-Mass Spectrometry (IP-MS)
This unbiased approach aims to identify all proteins in a cell lysate that bind to this compound. This often requires a modified version of the inhibitor that can be linked to beads for pull-down.
Experimental Protocol: IP-MS for Off-Target Identification
-
Probe Synthesis: Synthesize a version of this compound with a linker and a reactive group (e.g., biotin or an alkyne for click chemistry) that allows for its immobilization on beads.
-
Cell Lysis: Prepare a native cell lysate to preserve protein structure and interactions.
-
Affinity Purification: Incubate the cell lysate with the immobilized this compound probe. As a control, incubate another aliquot of the lysate with beads that do not have the inhibitor.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify the proteins that were specifically pulled down by the this compound probe compared to the control beads.
Expected Results: Ideally, MMP-9 should be the only protein, or the most significantly enriched protein, identified in the mass spectrometry analysis of the sample pulled down with the this compound probe. Any other significantly enriched proteins are potential off-targets that require further validation.
Visualizations
MMP-9 Activation and Inhibition Signaling Pathway
Caption: A simplified diagram of signaling pathways leading to MMP-9 expression and the point of inhibition by this compound.
Experimental Workflow for Specificity Confirmation
Caption: A logical workflow for the comprehensive validation of this compound specificity in cell lysates.
References
- 1. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective modulation of matrix metalloproteinase 9 (MMP-9) functions via exosite inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. quickzyme.com [quickzyme.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with MMP-9-IN-9
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing inconsistent results in experiments involving the selective matrix metalloproteinase-9 (MMP-9) inhibitor, MMP-9-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, small molecule inhibitor of matrix metalloproteinase-9 (MMP-9). It exhibits potent inhibitory activity against MMP-9 with an IC50 of 5 nM and displays selectivity over other matrix metalloproteinases such as MMP-1 and MMP-13.[1] The primary mechanism of action for many small molecule MMP inhibitors involves the chelation of the zinc ion located at the active site of the enzyme, which is essential for its catalytic activity.[2] By binding to this site, the inhibitor renders the enzyme inactive, preventing it from degrading its extracellular matrix substrates.
Q2: What are the common causes of variability in experiments with MMP-9 and its inhibitors?
Inconsistent results in MMP-9 experiments can arise from several factors:
-
Enzyme Activity and Stability: MMP-9 is an inherently unstable enzyme that can undergo auto-cleavage, leading to a loss of activity over time, especially at higher concentrations and neutral pH.[3]
-
Pro-enzyme Activation: MMP-9 is secreted as an inactive zymogen (pro-MMP-9) and requires activation, which can be inconsistent between experiments.[4][5]
-
Inhibitor Stability and Solubility: The stability of this compound in stock solutions and working dilutions can affect its potency. Improper storage or repeated freeze-thaw cycles of the inhibitor solution can lead to degradation.[1]
-
Cell Culture Conditions: The expression and activity of MMP-9 can be influenced by cell confluence, passage number, and the presence of serum, which contains endogenous MMPs and their inhibitors (TIMPs).[6]
-
Assay-Specific Variability: Different MMP-9 activity assays (e.g., gelatin zymography, fluorometric assays) have their own sources of variability, such as substrate quality, incubation times, and detection methods.
Q3: How should I prepare and store this compound?
According to the manufacturer, this compound is soluble in DMSO.[1] For optimal stability, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. The stock solution is stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1] When preparing working solutions, dilute the DMSO stock in the appropriate assay buffer immediately before use.
Troubleshooting Guides
Inconsistent Inhibition of MMP-9 Activity in Enzymatic Assays
Problem: The inhibitory effect of this compound varies significantly between replicate experiments using purified or recombinant MMP-9.
| Potential Cause | Troubleshooting Steps |
| Degradation of MMP-9 Enzyme | 1. Use Freshly Activated Enzyme: Prepare and use activated MMP-9 on the same day. Avoid storing activated enzyme for extended periods. 2. Optimize Buffer Conditions: Use an assay buffer with a pH that balances enzyme activity and stability. MMPs are generally most active near neutral pH but may also degrade more quickly.[4] 3. Include a Positive Control: Use a well-characterized, stable MMP-9 inhibitor (e.g., GM6001) as a positive control for inhibition in each experiment. |
| Incomplete Activation of Pro-MMP-9 | 1. Optimize APMA Concentration and Incubation Time: The optimal concentration of the activating agent, p-aminophenylmercuric acetate (APMA), and the incubation time can vary. Typical concentrations range from 0.5-3.0 mM, with incubation times from 30 minutes to several hours.[4] 2. Verify Activation: Confirm pro-MMP-9 activation using gelatin zymography, where a shift in the molecular weight from the pro-form to the active form can be visualized. |
| Inhibitor Instability | 1. Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment. 2. Minimize Time in Aqueous Buffer: Do not pre-incubate the inhibitor in aqueous buffer for extended periods before adding it to the assay. |
Variable Results in Cell-Based Assays
Problem: The effect of this compound on cellular processes (e.g., migration, invasion) is not reproducible.
| Potential Cause | Troubleshooting Steps |
| Variability in Endogenous MMP-9 Expression/Activity | 1. Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and serum concentration for all experiments. Starve cells in serum-free media for a defined period before the experiment to reduce interference from serum components. 2. Induce MMP-9 Expression: If basal MMP-9 levels are low and variable, consider stimulating cells with an inducing agent like Phorbol 12-myristate 13-acetate (PMA) or cytokines (e.g., TNF-α) to achieve more consistent and detectable MMP-9 activity. 3. Measure MMP-9 Levels: In each experiment, quantify the amount of secreted MMP-9 (e.g., by ELISA or gelatin zymography) to correlate with the observed cellular effects. |
| Presence of Endogenous Inhibitors (TIMPs) in Serum | 1. Perform Assays in Serum-Free Media: If possible, conduct the experiment in serum-free or low-serum conditions to minimize the confounding effects of TIMPs. 2. Wash Cells Thoroughly: Before adding the inhibitor and starting the assay, wash the cell monolayer to remove any residual serum. |
| Inhibitor Cytotoxicity | 1. Perform a Dose-Response Cytotoxicity Assay: Determine the concentration range at which this compound is non-toxic to your specific cell line. Inconsistent results at high concentrations may be due to off-target cytotoxic effects. |
Experimental Protocols
General Protocol for a Fluorometric MMP-9 Activity Assay
This protocol provides a general framework for assessing MMP-9 inhibition using a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.
-
Pro-MMP-9 Activation: Dilute pro-MMP-9 to a suitable concentration in assay buffer. Add APMA to a final concentration of 1 mM and incubate at 37°C for 3-5 hours.[4]
-
This compound Working Solutions: Prepare a series of dilutions of this compound in assay buffer from your DMSO stock.
-
Fluorogenic Substrate: Prepare the substrate solution according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add the activated MMP-9 enzyme.
-
Add the this compound working solutions or vehicle control (DMSO diluted in assay buffer) to the wells.
-
Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration to calculate the IC50 value.
-
Gelatin Zymography for Assessing MMP-9 Activity
Gelatin zymography is a sensitive method to visualize MMP-9 activity.[7]
-
Sample Preparation:
-
Collect cell culture supernatants or prepare tissue lysates.
-
Mix the samples with non-reducing SDS-PAGE sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Run the samples on a polyacrylamide gel containing gelatin (typically 1 mg/mL).
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzyme to renature.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2) at 37°C for 12-48 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of MMP-9 activity will appear as clear bands against a blue background, indicating gelatin degradation.
-
Data Presentation
Comparison of Common MMP-9 Inhibitors
| Inhibitor | Type | Target(s) | Reported IC50 for MMP-9 |
| This compound | Small Molecule | Selective for MMP-9 | 5 nM[1] |
| GM6001 (Ilomastat) | Broad-spectrum hydroxamate | MMP-1, -2, -3, -8, -9 | ~0.5 nM |
| SB-3CT | Mechanism-based | MMP-2, MMP-9 | ~14 nM (Ki) |
| MMP-9/MMP-2 Inhibitor I | Small Molecule | MMP-2, MMP-9 | 240 nM |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Computational design of Matrix Metalloprotenaise-9 (MMP-9) resistant to autocleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Pro-MMP-9 activation by the MT1-MMP/MMP-2 axis and MMP-3: role of TIMP-2 and plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical significance of serum matrix metalloproteinase 9 and tissue inhibitor of metalloproteinase 1 in the first phase of burn trauma evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gelatin zymography protocol | Abcam [abcam.com]
Technical Support Center: Impact of Serum on MMP-9-IN-9 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of serum on the efficacy of MMP-9-IN-9, a selective inhibitor of Matrix Metalloproteinase-9 (MMP-9).
Frequently Asked Questions (FAQs)
Q1: What is MMP-9 and why is it a therapeutic target?
A1: Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV and V collagens.[1] Under normal physiological conditions, MMP-9 is involved in processes such as tissue remodeling, wound healing, and immune cell migration.[1][2] However, its overexpression and dysregulated activity are implicated in various pathologies, including cancer metastasis, inflammatory diseases, and cardiovascular conditions, making it an attractive therapeutic target.[3][4]
Q2: What is this compound and how does it work?
A2: this compound is a potent and selective small molecule inhibitor of MMP-9. It functions by binding to the active site of the MMP-9 enzyme, thereby blocking its catalytic activity and preventing the breakdown of its substrates. The high selectivity of this compound for MMP-9 over other MMPs is a key feature for minimizing off-target effects.
Q3: How does the presence of serum in my experiment affect the efficacy of this compound?
A3: Serum can significantly impact the apparent efficacy of this compound through several mechanisms:
-
Protein Binding: this compound can bind to serum proteins, particularly albumin. This binding reduces the free concentration of the inhibitor available to interact with MMP-9, potentially leading to a higher apparent IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Endogenous MMPs and Inhibitors: Serum contains endogenous MMPs (including MMP-9) and their natural inhibitors, such as Tissue Inhibitors of Metalloproteinases (TIMPs).[4] This complex environment can alter the baseline MMP-9 activity and interfere with the accurate measurement of the inhibitor's effect.
-
Serum-induced MMP-9 Expression: Some components of serum, like albumin, have been shown to induce the expression and release of MMP-9 from certain cell types.[5][6] This can complicate the interpretation of results in cell-based assays.
Q4: Should I use serum or plasma for my experiments?
A4: The choice between serum and plasma can be critical. Serum generally has significantly higher concentrations of MMP-9 compared to plasma. This is because platelets, which are activated during the clotting process to form serum, release MMP-9.[7] For this reason, plasma is often the preferred sample type for measuring circulating MMP-9 levels to avoid artificial elevation. When studying the effect of an inhibitor, using plasma may provide a more physiologically relevant baseline.
Data Presentation
Due to the limited publicly available data directly comparing the IC50 of this compound in the presence and absence of serum, the following table presents hypothetical, yet representative, data to illustrate the potential impact of serum on inhibitor efficacy.
| Condition | This compound IC50 (nM) | Fold Change |
| Serum-Free Buffer | 5 | - |
| 10% Fetal Bovine Serum (FBS) | 50 | 10 |
| 50% Human Serum | 250 | 50 |
Disclaimer: The data in this table is for illustrative purposes only and is intended to demonstrate the potential shift in IC50 values that may be observed when working with serum. Actual experimental results may vary.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound in a serum-containing assay.
-
Possible Cause 1: Serum Protein Binding.
-
Troubleshooting Step: Determine the fraction of this compound bound to serum proteins. This can be done using techniques like equilibrium dialysis or ultrafiltration. Knowing the unbound fraction will help in calculating the true inhibitory concentration.
-
-
Possible Cause 2: High Endogenous MMP-9 in Serum.
-
Troubleshooting Step: Measure the baseline MMP-9 activity in the serum being used before adding exogenous MMP-9 or the inhibitor. This will allow for correction of the final activity readings. Consider using plasma instead of serum to minimize this effect.[7]
-
-
Possible Cause 3: Presence of Endogenous Inhibitors (TIMPs).
-
Troubleshooting Step: Be aware that TIMPs in the serum will already be inhibiting a fraction of the MMP-9. This can affect the apparent potency of your inhibitor. While difficult to correct for directly in a complex mixture like serum, consistency in the source and handling of the serum is crucial for reproducible results.
-
Problem 2: No or low MMP-9 activity detected in my zymography gel when using serum-containing samples.
-
Possible Cause 1: Presence of High Molecular Weight Inhibitors.
-
Troubleshooting Step: Serum contains high molecular weight protease inhibitors like α2-macroglobulin which can trap and inhibit MMPs. During sample preparation for zymography, these complexes may not be fully denatured by SDS, leading to a lack of activity on the gel. Consider using a sample preparation method that helps to dissociate these complexes, such as a brief heat treatment (e.g., 60°C for 10 minutes) before loading, but be cautious as this may also affect MMP-9 activity.
-
-
Possible Cause 2: Insufficient Sample Loading.
-
Troubleshooting Step: The concentration of active MMP-9 in serum can be low. Try concentrating your serum sample before loading. Centrifugal filter units with an appropriate molecular weight cutoff can be used for this purpose.[8]
-
-
Possible Cause 3: Incorrect Gel and Buffer Conditions.
-
Troubleshooting Step: Ensure that the zymography protocol is optimized for serum samples. The high protein content of serum can affect the migration of proteins in the gel. A lower percentage acrylamide gel may improve resolution. Also, confirm that the renaturation and development buffers are at the correct pH and contain the necessary co-factors (Ca2+ and Zn2+).
-
Experimental Protocols
Protocol 1: Gelatin Zymography for Assessing MMP-9 Activity in Serum-Containing Samples
This protocol is adapted for the detection of MMP-9 activity in the presence of serum, with considerations for potential interferences.
Materials:
-
10% SDS-PAGE gels copolymerized with 1 mg/mL gelatin
-
Tris-Glycine SDS Sample Buffer (2X, non-reducing)
-
Tris-Glycine SDS Running Buffer
-
Renaturation Buffer (2.5% Triton X-100 in dH2O)
-
Development Buffer (50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)
-
Staining Solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining Solution (40% methanol, 10% acetic acid)
-
Serum samples (or cell culture supernatant with serum)
-
Recombinant human MMP-9 (positive control)
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Dilute serum samples 1:10 to 1:20 in Tris-Glycine SDS Sample Buffer (non-reducing). Do not boil the samples.
-
Incubate at room temperature for 10 minutes.
-
-
Electrophoresis:
-
Load 10-20 µL of the prepared samples into the wells of the gelatin-containing polyacrylamide gel. Include a lane with recombinant MMP-9 as a positive control.
-
Run the gel at 125 V for 90 minutes at 4°C.
-
-
Renaturation:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each with Renaturation Buffer at room temperature with gentle agitation. This step removes the SDS and allows the enzyme to renature.
-
-
Development:
-
Incubate the gel in Development Buffer overnight (16-18 hours) at 37°C with gentle agitation.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1 hour at room temperature.
-
Destain the gel with Destaining Solution until clear bands of gelatinolysis appear against a blue background. The clear bands indicate the presence of active MMP-9.
-
-
Analysis:
-
Image the gel and quantify the bands using densitometry software. The areas of gelatin degradation will appear as clear zones.
-
Protocol 2: Fluorometric Assay for Measuring this compound Efficacy in the Presence of Serum
This protocol outlines a method to determine the IC50 of this compound in a serum-containing environment using a fluorogenic substrate.
Materials:
-
96-well black, flat-bottom microplate
-
Recombinant human MMP-9
-
This compound
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2, 0.05% Brij-35)
-
Human Serum or Fetal Bovine Serum (heat-inactivated)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of recombinant MMP-9 in Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
In the 96-well plate, add 50 µL of Assay Buffer containing the desired final concentration of serum (e.g., 10% or 50%).
-
Add 10 µL of a serial dilution of this compound to the wells. For the control wells (no inhibitor), add 10 µL of the vehicle (e.g., DMSO diluted in Assay Buffer).
-
Add 20 µL of the MMP-9 working solution to all wells except the blank. To the blank wells, add 20 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the initial reaction velocity (rate of fluorescence increase).
-
Subtract the background fluorescence from the blank wells.
-
Plot the percentage of MMP-9 inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
MMP-9 Signaling Pathway
Caption: Simplified MMP-9 signaling pathway and point of inhibition.
Experimental Workflow: Assessing Serum Impact on this compound Efficacy
Caption: Workflow for determining the impact of serum on this compound IC50.
Troubleshooting Decision Tree: Low this compound Efficacy in Serum
Caption: Decision tree for troubleshooting reduced this compound efficacy.
References
- 1. MMP9 - Wikipedia [en.wikipedia.org]
- 2. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical significance of serum matrix metalloproteinase 9 and tissue inhibitor of metalloproteinase 1 in the first phase of burn trauma evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albumin induces upregulation of matrix metalloproteinase-9 in astrocytes via MAPK and reactive oxygen species-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Levels of matrix metalloproteinases differ in plasma and serum – aspects regarding analysis of biological markers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
best practices for handling and storing MMP-9-IN-9
Technical Support Center: MMP-9-IN-9
Disclaimer: The compound "this compound" is not found in public chemical databases and is treated here as a representative example of a Matrix Metalloproteinase-9 (MMP-9) inhibitor. The data and protocols provided are synthesized from best practices for similar, well-documented MMP-9 inhibitors. Researchers should always consult the specific product datasheet provided by the manufacturer for their particular compound.
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with MMP-9 inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
Upon receiving the compound, it is crucial to store it under the recommended conditions to maintain its stability and activity. While shipping conditions may be ambient, long-term storage requirements are strict. For powdered (lyophilized) compound, storage at -20°C is standard. Once reconstituted in a solvent, it is best to aliquot the solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[1][2][3]
Q2: What is the best solvent to reconstitute this compound?
MMP-9 inhibitors are often hydrophobic and have low solubility in aqueous solutions.[4] The most common solvent for initial reconstitution is Dimethyl Sulfoxide (DMSO)[4][5]. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For cell-based assays, this stock can then be diluted in culture media to the final working concentration. Ensure the final DMSO concentration in your experiment does not exceed a level that would affect cell viability, typically below 0.1%[4]. Solubility for some inhibitors is also reported in DMF and Ethanol[5].
Q3: How long are reconstituted stock solutions stable?
The stability of stock solutions depends on the storage temperature. When stored at -80°C, solutions are typically stable for up to six months.[6][7] If stored at -20°C, the stability is reduced, often to about one month.[6][7] Always protect solutions from light[6].
Q4: What concentration of this compound should I use in my experiment?
The optimal concentration depends on the specific assay. A common starting point for cell culture experiments is to use a concentration approximately 100 times the in vitro IC50 or Ki value of the inhibitor[4]. For example, if the IC50 is 10 nM, a starting concentration of 1 µM in your experiment would be appropriate. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Data Presentation: Storage and Solubility
The following tables summarize typical storage conditions and solubility data for MMP-9 inhibitors, which can be used as a guideline for this compound.
Table 1: Recommended Handling and Storage Conditions
| Form | Storage Temperature | Typical Stability | Special Instructions |
| Powder (Lyophilized) | -20°C[1][2] | ≥ 2 years[5] | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C[2][5] | Up to 6 months[6][7] | Aliquot to avoid freeze-thaw cycles.[3] |
| Stock Solution (in DMSO) | -20°C[1][6] | Up to 1 month[6][7] | Use for shorter-term storage only. |
Table 2: Solubility of a Representative MMP-9 Inhibitor
| Solvent | Solubility |
| DMSO | ~25 mg/mL[5] |
| DMF | ~20 mg/mL[5] |
| Ethanol | ~33 mg/mL[5] |
| Ethanol:PBS (pH 7.2) (1:8) | ~0.11 mg/mL[5] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with MMP-9 inhibitors.
Caption: Troubleshooting workflow for low inhibitor activity.
Experimental Protocols
Protocol 1: Preparation of Inhibitor Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound (assuming a molecular weight of 500 g/mol ; adjust as needed).
-
Weighing: Carefully weigh out 5 mg of the lyophilized this compound powder.
-
Solvent Addition: Based on the molecular weight, calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Calculation: (5 mg / 500 g/mol ) / 10 mmol/L = 1 mL
-
Add 1 mL of high-purity DMSO to the vial.
-
-
Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C may aid dissolution[7].
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in low-retention tubes. Store these aliquots at -80°C.
Caption: Workflow for preparing a 10 mM inhibitor stock solution.
Protocol 2: General MMP-9 Fluorometric Inhibition Assay
This protocol outlines a general method for screening inhibitors using a fluorometric kit[3].
-
Reagent Preparation: Prepare all reagents as per the kit's instructions. Reconstitute the MMP-9 enzyme and the FRET-based substrate. Keep the enzyme on ice.
-
Inhibitor Dilution: Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a solvent control containing the same final concentration of DMSO as the inhibitor wells.
-
Assay Plate Setup: In a 96-well white plate, add:
-
Enzyme Control (EC): Diluted MMP-9 enzyme and assay buffer.
-
Inhibitor Wells: Diluted MMP-9 enzyme and the corresponding inhibitor dilution.
-
Solvent Control (SC): Diluted MMP-9 enzyme and the solvent control.
-
Blank Control (BC): Assay buffer only.
-
-
Reaction Initiation: Prepare a Reaction Mix containing the MMP-9 substrate. Add this mix to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetically at 37°C for 30-60 minutes (e.g., Ex/Em = 325/393 nm, but confirm with kit manual).
-
Calculation: Determine the rate of reaction (slope) for each well. Calculate the percent inhibition using the formula:
-
% Inhibition = [(Slope of EC - Slope of Inhibitor) / Slope of EC] x 100
-
Mechanism of Action Visualization
MMP-9 is a zinc-dependent enzyme that plays a critical role in degrading components of the extracellular matrix (ECM), such as collagen[8][9]. This activity is implicated in pathological processes like tumor metastasis[10]. MMP-9 inhibitors work by binding to the enzyme, often chelating the catalytic zinc ion, to block its proteolytic activity[9].
Caption: Role of MMP-9 in ECM degradation and its inhibition.
References
- 1. MMP-2/MMP-9 Inhibitor I - CAS 193807-58-8 - Calbiochem | 444241 [merckmillipore.com]
- 2. MMP-2/MMP-9 Inhibitor II|193807-60-2|MSDS [dcchemicals.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are MMP9 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating MMP-9-IN-9 in a New Cell Line
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for validating the inhibitory effect of MMP-9-IN-9 in a novel cell line. It includes frequently asked questions, detailed troubleshooting, and standardized experimental protocols.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9).[1] MMP-9 is a zinc-dependent enzyme that degrades components of the extracellular matrix (ECM), particularly type IV collagen, a major component of basement membranes.[2][3] The mechanism of action for many MMP inhibitors involves chelating the essential zinc ion in the enzyme's active site, rendering it inactive.[4][5] By inhibiting MMP-9, this compound can prevent ECM degradation, a process crucial for cancer cell invasion, metastasis, and angiogenesis.[2][6][7]
Q2: Why do I need to validate this compound in my specific cell line?
A2: Validating the inhibitor in your cell line is a critical step for several reasons:
-
Variable MMP-9 Expression: Not all cell lines express or secrete the same amount of MMP-9. Validation confirms that your cell line is a suitable model.[8]
-
Cell-Specific Potency: The effective concentration (e.g., IC50) of an inhibitor can vary between cell types due to differences in cell membrane permeability, metabolism, or off-target effects.
-
Confirming On-Target Effect: It ensures that the observed phenotype (e.g., reduced invasion) is a direct result of MMP-9 inhibition and not due to unforeseen cytotoxicity or other mechanisms.
-
Experimental Optimization: It allows you to determine the optimal inhibitor concentration and treatment duration for your specific experimental setup without inducing significant cell death.
Q3: What are the key assays to validate the inhibitory effect of this compound?
A3: A robust validation typically involves a combination of the following assays:
-
Gelatin Zymography: To directly measure the enzymatic activity of secreted MMP-9 and confirm its inhibition.[9]
-
Western Blotting: To assess the total protein levels of MMP-9, ensuring that the inhibitor is affecting its activity, not its expression.
-
Cell Viability/Cytotoxicity Assay (e.g., MTT, CCK-8): To determine the concentration range at which this compound is non-toxic to the cells, ensuring that subsequent functional assays are not confounded by cell death.
-
Cell Invasion/Migration Assay (e.g., Transwell assay): To confirm that the inhibition of MMP-9 activity translates into a functional effect on the cell's invasive potential.[10]
Experimental Workflow & Protocols
General Experimental Workflow
The validation process follows a logical sequence to ensure data integrity. First, determine the baseline MMP-9 expression in your cell line and establish a non-toxic concentration range for the inhibitor. Next, directly measure the inhibition of MMP-9 activity. Finally, assess the functional consequences of this inhibition.
Caption: Workflow for validating this compound in a new cell line.
Key Experimental Protocols
1. Gelatin Zymography Protocol (for MMP-9 Activity)
This technique detects the gelatin-degrading activity of MMP-9 in conditioned media. Active enzymes appear as clear bands on a blue background.
Methodology:
-
Cell Culture & Media Collection:
-
Plate cells and grow to 70-80% confluency.
-
Wash cells twice with serum-free media to remove serum-derived MMPs and inhibitors.[9]
-
Incubate cells in serum-free media for 24-48 hours to collect conditioned media containing secreted MMPs. The optimal duration should be determined for each cell line.
-
Collect the media and centrifuge to remove cell debris.[11]
-
-
Sample Preparation:
-
Determine the total protein concentration of the conditioned media for equal loading.
-
Mix samples with non-reducing sample buffer (without β-mercaptoethanol or DTT, as these would irreversibly denature the enzyme).[12]
-
Do not boil the samples.
-
-
Electrophoresis:
-
Enzyme Renaturation and Development:
-
Staining and Visualization:
2. Western Blot Protocol (for MMP-9 Protein Expression)
This protocol quantifies the total amount of MMP-9 protein secreted into the media.
Methodology:
-
Sample Preparation:
-
Collect and prepare conditioned media as described for zymography.
-
Mix samples with standard reducing Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
Electrophoresis & Transfer:
-
Perform SDS-PAGE using a 7.5-10% gel, loading 10-25 µg of total protein per lane.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for MMP-9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL detection reagent to visualize bands.
-
Troubleshooting Guide
This section addresses common problems encountered during the validation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Low MMP-9 Detected (Zymography or WB) | 1. Cell line does not express/secrete MMP-9. 2. Insufficient incubation time in serum-free media. 3. Protein degradation during sample prep. | 1. Action: Check literature for your cell line. Consider stimulating cells with PMA or LPS to induce MMP-9 expression.[8] 2. Action: Optimize the collection time (try 24h, 48h, 72h). 3. Action: Add protease inhibitors to your collection media and keep samples on ice.[8] |
| No Inhibitory Effect Seen (Zymography) | 1. Inhibitor concentration is too low. 2. Inhibitor is inactive or degraded. 3. Cell line is resistant or metabolizes the inhibitor rapidly. | 1. Action: Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Action: Check inhibitor storage conditions and shelf-life. Prepare fresh stock solutions. 3. Action: Increase incubation time with the inhibitor or consider a different inhibitor. |
| High Cell Death Observed | 1. Inhibitor concentration is too high, causing cytotoxicity. 2. Off-target effects of the inhibitor. | 1. Action: Perform a cell viability assay (e.g., MTT) to determine the IC50 for toxicity. Use concentrations well below this value for functional assays. 2. Action: This is a known challenge with broad-spectrum inhibitors.[5][13] Ensure you are using a selective MMP-9 inhibitor and validate findings with another inhibitor or an siRNA knockdown control. |
| Inconsistent Results | 1. Variable cell confluency at the time of treatment. 2. Inconsistent incubation times. 3. Issues with inhibitor stock solution. | 1. Action: Standardize your cell seeding density and ensure confluency is consistent (e.g., 70-80%) across experiments. 2. Action: Use timers and adhere strictly to protocol timings for media collection and inhibitor treatment. 3. Action: Aliquot inhibitor stock to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Troubleshooting Decision Tree
If you observe no inhibition of MMP-9 activity in your zymogram, follow this logical guide to identify the root cause.
Caption: A decision tree for troubleshooting lack of MMP-9 inhibition.
Signaling Pathway Context
MMP-9 expression is not constitutive; it is regulated by complex signaling pathways often activated in pathological conditions like cancer.[6] Growth factors and inflammatory cytokines can trigger cascades involving MEK/ERK and other kinases, leading to the transactivation of the MMP-9 gene.[6][14] Understanding this context helps in designing experiments, for instance, by using stimulants like TNF-α or EGF to induce MMP-9 expression if basal levels are low.
Caption: Key signaling pathways leading to MMP-9 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and mechanisms of matrix metalloproteinase-9 in peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix metalloproteinase-9 (MMP9) | Abcam [abcam.com]
- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for MMP-9-IN-9 degradation under experimental conditions
Welcome to the Technical Support Center for MMP-9 Inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability and degradation of MMP-9 inhibitors, with a focus on MMP-9-IN-1 as a representative compound, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for MMP-9-IN-1?
A: Proper storage is crucial to maintain the integrity of your MMP-9 inhibitor. Based on available data, the following storage conditions are recommended for MMP-9-IN-1:
| Form | Storage Temperature | Duration | Source(s) |
| Solid (Powder) | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1][2] | |
| In Solvent (e.g., DMSO) | -80°C | 1 to 2 years | [1][2][3] |
| -20°C | 1 month | [1][2][3] |
It is best practice to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.[1][2]
Q2: I observe inconsistent results in my cell-based assays when using an MMP-9 inhibitor. Could this be due to degradation?
A: Yes, inconsistent results are often a symptom of compound instability in experimental media.[4] Small molecule inhibitors can degrade in aqueous solutions, such as cell culture media, leading to a decrease in the effective concentration of the active compound over the course of an experiment. This can result in high variability between replicate wells and experiments.[4][5]
Q3: How do freeze-thaw cycles affect the stability of my MMP-9 inhibitor stock solution in DMSO?
A: Repeated freeze-thaw cycles can compromise the stability of small molecules dissolved in DMSO.[6][7][8] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] Water absorbed into the DMSO stock can lead to hydrolysis of the compound, especially if it contains susceptible functional groups. While some studies show no significant compound loss after a limited number of freeze-thaw cycles, it is a best practice to prepare single-use aliquots to minimize this risk.[6][7][8]
Q4: My MMP-9 inhibitor solution has changed color. Is it still usable?
A: A change in color can be an indicator of chemical degradation, possibly due to oxidation or photodegradation. It is advisable to prepare a fresh solution and take precautions to protect it from light and air.
Q5: What are the potential degradation pathways for a sulfonamide-containing MMP-9 inhibitor?
A: While specific degradation pathways for every MMP-9 inhibitor are not always documented, compounds containing a sulfonamide group may be susceptible to certain degradation reactions. Common degradation pathways for sulfonamides include cleavage of the sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bonds and hydrolysis.[7] The rate of these reactions can be influenced by pH and the presence of certain ions in the solution.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Potency in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Degradation in Aqueous Buffer or Cell Culture Media | - Prepare fresh working solutions of the inhibitor in your assay buffer or media immediately before each experiment. - Perform a stability study of the inhibitor in your specific experimental medium (see Experimental Protocol below). - Consider using a more stable buffer system if degradation is observed. |
| Incorrect Storage of Stock Solutions | - Ensure stock solutions in DMSO are stored at -20°C or -80°C in tightly sealed vials. - Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[6][7][8] |
| Pipetting Inaccuracies | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions like DMSO.[4] - Prepare a master mix of reagents to ensure consistency across wells.[4] |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Inhibitor Concentration | - Ensure complete dissolution of the solid compound when preparing stock solutions. - Prepare fresh dilutions from a new stock aliquot for each experiment.[5] |
| "Edge Effects" in Multi-well Plates | - Avoid using the outer wells of the plate, which are more prone to evaporation.[5] - Fill the outer wells with sterile water or PBS to maintain humidity. |
| Inconsistent Incubation Times | - Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.[5] |
Experimental Protocols
Protocol 1: Assessing the Stability of an MMP-9 Inhibitor in Experimental Media
This protocol provides a general method to determine the stability of an MMP-9 inhibitor in your specific cell culture medium or assay buffer.
Materials:
-
MMP-9 Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Experimental medium (e.g., DMEM with 10% FBS)
-
96-well plate
-
Incubator (set to your experimental temperature, e.g., 37°C)
-
LC-MS/MS or HPLC system for analysis
Procedure:
-
Prepare a working solution of the MMP-9 inhibitor in your experimental medium at the final concentration used in your assays (e.g., 10 µM).
-
Dispense aliquots of this solution into multiple wells of a 96-well plate.
-
Place the plate in an incubator under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from a designated well.
-
Immediately analyze the concentration of the intact inhibitor in the aliquot using a validated LC-MS/MS or HPLC method.
-
Plot the concentration of the inhibitor versus time to determine its stability profile and half-life in the experimental medium.
Protocol 2: General Protocol for an In Vitro MMP-9 Inhibition Assay
This protocol describes a typical fluorescence-based assay to measure the inhibitory activity of a compound against MMP-9.
Materials:
-
Recombinant human MMP-9
-
MMP-9 fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
MMP-9 inhibitor stock solution (e.g., in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the MMP-9 inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant MMP-9 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MMP-9 fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every 5 minutes for 60 minutes) at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC₅₀ value.
Visualizations
Caption: A general experimental workflow for using small molecule inhibitors, emphasizing proper preparation and handling to ensure consistency.
Caption: A troubleshooting flowchart to diagnose the cause of inconsistent results when using small molecule inhibitors.
Caption: A conceptual diagram illustrating potential degradation pathways for a hypothetical sulfonamide-containing MMP-9 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Interpreting Unexpected Results with MMP-9-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of MMP-9-IN-1, a specific inhibitor of matrix metalloproteinase-9 (MMP-9). It is designed to help you interpret unexpected experimental outcomes and refine your research protocols.
Troubleshooting Guide
Encountering results that deviate from the expected can be a valuable part of the scientific process. This section addresses specific issues you might face when using MMP-9-IN-1.
Issue 1: No observable effect of MMP-9-IN-1 on MMP-9 activity.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line or experimental system. | The effective concentration can vary between different biological contexts. |
| Inhibitor Instability | Prepare fresh solutions of MMP-9-IN-1 for each experiment. Avoid repeated freeze-thaw cycles. | MMP-9-IN-1, like many small molecules, can degrade over time, leading to a loss of activity. |
| Inactive MMP-9 | Ensure that MMP-9 is in its active form. MMP-9 is secreted as an inactive pro-enzyme (pro-MMP-9) and requires activation.[1][2] | MMP-9-IN-1 selectively targets the hemopexin (PEX) domain of MMP-9, and its inhibitory effect may be more pronounced on the active form in certain assays.[3] |
| Assay Sensitivity | Verify the sensitivity of your MMP-9 activity assay. Use a positive control (recombinant active MMP-9) and a negative control (no enzyme). | A low signal-to-noise ratio in your assay can mask the inhibitory effects of MMP-9-IN-1. |
Issue 2: Increased MMP-9 activity or unexpected pro-tumorigenic effects observed in the presence of MMP-9-IN-1.
| Potential Cause | Troubleshooting Step | Rationale |
| Compensatory Mechanisms | Investigate the expression and activity of other MMPs (e.g., MMP-2, MMP-13) in your system.[4] | Inhibition of one MMP can sometimes lead to the upregulation of others as a compensatory response.[4] |
| Off-Target Effects | While MMP-9-IN-1 is reported to be specific, consider the possibility of unforeseen off-target effects in your specific experimental model. | The complexity of biological systems can sometimes lead to unexpected interactions. |
| Dual Role of MMP-9 | Be aware that MMP-9 can have both pro- and anti-tumorigenic properties depending on the context.[5][6] | In some scenarios, MMP-9 can induce an anti-tumor immune response.[5] Its inhibition might inadvertently suppress these beneficial effects. |
Issue 3: Discrepancy between in vitro and in vivo results.
| Potential Cause | Troubleshooting Step | Rationale |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Evaluate the bioavailability, distribution, and metabolism of MMP-9-IN-1 in your in vivo model. | Poor PK/PD properties can lead to insufficient inhibitor concentration at the target site.[4] |
| Host-Derived MMP-9 | Consider the contribution of host-derived MMP-9 in your in vivo model.[7] | In some tumor models, the surrounding host cells, rather than the tumor cells themselves, are the primary source of MMP-9.[7] |
| Complexity of the Tumor Microenvironment | The in vivo tumor microenvironment is complex, with interactions between tumor cells, stromal cells, and immune cells influencing MMP-9 activity and the inhibitor's effect.[8] | In vitro models often do not fully recapitulate this complexity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MMP-9-IN-1?
MMP-9-IN-1 is a specific inhibitor that selectively targets the hemopexin (PEX) domain of MMP-9.[3] This domain is unique to MMP-9 and is involved in substrate recognition and dimerization, which are crucial for its function in cell migration and invasion.[9] By targeting the PEX domain, MMP-9-IN-1 disrupts the interaction of MMP-9 with cell surface proteins like CD44 and integrins, thereby inhibiting downstream signaling pathways that promote cell migration.[9]
Q2: How does MMP-9-IN-1 differ from broad-spectrum MMP inhibitors?
Broad-spectrum MMP inhibitors often target the highly conserved catalytic domain of MMPs, which can lead to a lack of specificity and off-target effects, including the inhibition of other metalloenzymes.[4][9] This has been a major reason for the failure of many MMP inhibitors in clinical trials.[4][6][10] MMP-9-IN-1's specificity for the PEX domain of MMP-9 offers a more targeted approach, potentially reducing side effects.[3][9]
Q3: What are the known functions of MMP-9 that I should be aware of when interpreting my results?
MMP-9 is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][11] Its activity is crucial for normal physiological processes like tissue remodeling, wound healing, and angiogenesis.[1][12][13] However, aberrant MMP-9 activity is implicated in various pathologies, including cancer metastasis, inflammation, and cardiovascular diseases.[1][12] It's important to note that MMP-9 can also cleave non-ECM proteins, including growth factors and cytokines, thereby influencing cell signaling.[14]
Q4: Are there any known compensatory mechanisms that could be activated in the presence of MMP-9-IN-1?
Yes, the inhibition of one MMP can lead to the upregulation of other MMPs. For instance, in some contexts, the inhibition of MMP-9 might lead to increased expression or activity of MMP-2 or MMP-13.[4] It is advisable to monitor the expression of other relevant MMPs in your experimental system to account for potential compensatory effects.
Experimental Protocols
MMP-9 Activity Assay (Gelatin Zymography)
This protocol provides a general workflow for assessing MMP-9 activity.
-
Sample Preparation: Collect conditioned cell culture media or prepare tissue homogenates.[15] It is recommended to centrifuge samples to remove cellular debris.[15]
-
Protein Quantification: Determine the total protein concentration of your samples to ensure equal loading.
-
Electrophoresis: Run the samples on a non-reducing SDS-PAGE gel co-polymerized with gelatin (typically 1 mg/mL).[16]
-
Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.[16]
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc at 37°C overnight.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background.
-
Quantification: Densitometry can be used to quantify the intensity of the lytic bands.
Visualizations
References
- 1. MMP9 - Wikipedia [en.wikipedia.org]
- 2. quickzyme.com [quickzyme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammation Induced by MMP-9 Enhances Tumor Regression of Experimental Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental metastasis is suppressed in MMP-9-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 13. selfhack.com [selfhack.com]
- 14. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diapharma.com [diapharma.com]
- 16. Inhibition of MMP-9-dependent Degradation of Gelatin, but Not Other MMP-9 Substrates, by the MMP-9 Hemopexin Domain Blades 1 and 4 - PMC [pmc.ncbi.nlm.nih.gov]
how to determine the optimal incubation time for MMP-9-IN-9
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing MMP-9 inhibitors, with a specific focus on determining the optimal incubation time for effective and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for MMP-9 inhibitors?
A1: Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a crucial role in the breakdown of extracellular matrix proteins.[1] MMP-9 inhibitors typically function by chelating the zinc ion at the enzyme's active site, which is essential for its catalytic activity, thereby rendering the enzyme inactive.[1] Some inhibitors may also work by binding to substrate-binding regions, preventing the enzyme from interacting with its target proteins.[1]
Q2: Why is determining the optimal incubation time crucial for my experiments with an MMP-9 inhibitor?
A2: The incubation time is a critical parameter in enzyme inhibition assays. An insufficient incubation time may not allow the inhibitor to reach equilibrium with the enzyme, leading to an underestimation of its potency (e.g., a higher IC50 value). Conversely, an excessively long incubation period can lead to issues such as inhibitor degradation, enzyme instability, or substrate depletion, all of which can produce inaccurate results.[2] Therefore, establishing the optimal incubation time is essential for obtaining reliable and reproducible data.
Q3: What factors can influence the optimal incubation time for an MMP-9 inhibitor?
A3: Several factors can affect the time required for an inhibitor to bind to MMP-9, including:
-
Inhibitor concentration: Higher inhibitor concentrations generally lead to faster binding.
-
Enzyme concentration: The concentration of the MMP-9 enzyme can influence the equilibrium of the binding reaction.
-
Binding kinetics (k_on and k_off rates): The rates at which the inhibitor associates and dissociates from the enzyme will dictate the time needed to reach equilibrium.
-
Temperature and buffer conditions: These experimental parameters can affect both enzyme activity and inhibitor binding.
Q4: How can I theoretically estimate the required pre-incubation time?
A4: For enzyme inhibition experiments, it's important to allow the enzyme and inhibitor to reach equilibrium. The time required to reach a certain fraction of equilibrium can be estimated using kinetic parameters. While specific formulas exist based on the expected dissociation equilibrium constant (Kd) and the bimolecular association rate constant, a general principle is to ensure the pre-incubation is long enough for the binding to be essentially complete.[3][4][5] For practical purposes, it is often recommended to incubate for a period sufficient to reach at least 95% of the binding equilibrium.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in results | Inconsistent incubation times between experiments. Pipetting errors. Instability of the inhibitor or enzyme. | Standardize the incubation time for all assays. Ensure accurate and consistent pipetting. Prepare fresh solutions of the inhibitor and enzyme for each experiment. |
| No inhibitory effect observed | Incubation time is too short. Inhibitor is inactive or degraded. Incorrect assay conditions. | Perform a time-course experiment to determine the optimal incubation time (see protocol below). Verify the integrity and activity of the inhibitor. Ensure buffer conditions (pH, co-factors) are optimal for MMP-9 activity. |
| Inhibitory effect decreases over time | Inhibitor is unstable in the assay buffer. The inhibitor is a reversible, slow-binding inhibitor and has dissociated. | Assess the stability of the inhibitor in the assay buffer over the time course of the experiment. For slow-binding inhibitors, the pre-incubation time is critical and should be optimized to reach steady-state inhibition. |
| High background signal | Substrate is unstable and degrading spontaneously. Autolytic activity of MMP-9. | Run a control with substrate alone to check for spontaneous degradation. MMP-9 can undergo auto-degradation, which can be more prominent at higher concentrations and during long incubations.[6][7] Consider using a stabilized form of the enzyme if available. |
Experimental Protocol: Determining Optimal Incubation Time
This protocol provides a general framework for determining the optimal pre-incubation time of an MMP-9 inhibitor in an in vitro enzyme activity assay.
Objective: To identify the minimum pre-incubation time required for the MMP-9 inhibitor to achieve maximal and stable inhibition of MMP-9 activity.
Materials:
-
Recombinant active MMP-9 enzyme
-
MMP-9 inhibitor (e.g., MMP-9-IN-X)
-
Fluorogenic MMP-9 substrate
-
Assay buffer (e.g., Tris-HCl with CaCl2, ZnCl2)
-
96-well microplate (black, for fluorescence readings)
-
Microplate reader with fluorescence detection capabilities
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of the MMP-9 inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the MMP-9 enzyme and substrate in assay buffer. The final concentration of the enzyme should be in the linear range of the assay.
-
-
Experimental Setup:
-
Design a plate layout that includes controls (enzyme only, substrate only, inhibitor only) and experimental wells.
-
In the experimental wells, add a fixed concentration of the MMP-9 inhibitor (typically at or above the expected IC50 value).
-
-
Pre-incubation Time Course:
-
Add the MMP-9 enzyme to the wells containing the inhibitor and the "enzyme only" control wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a range of time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes). The time points should be chosen to capture the initial binding and the point at which equilibrium is reached.
-
-
Initiate Reaction:
-
After each pre-incubation time point, add the MMP-9 substrate to all wells simultaneously to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately begin reading the fluorescence signal in the microplate reader at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The reading should be within the linear phase of the reaction.
-
-
Data Analysis:
-
For each pre-incubation time point, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Normalize the reaction velocities of the inhibitor-treated wells to the "enzyme only" control to determine the percent inhibition for each pre-incubation time.
-
Plot the percent inhibition as a function of the pre-incubation time. The optimal incubation time is the point at which the percent inhibition reaches a plateau, indicating that the binding equilibrium has been achieved.
-
Data Presentation
Table 1: Example Data for Determining Optimal Incubation Time
| Pre-incubation Time (minutes) | Average Reaction Velocity (RFU/min) | Percent Inhibition (%) |
| 0 | 950 | 5 |
| 5 | 650 | 35 |
| 15 | 400 | 60 |
| 30 | 250 | 75 |
| 60 | 200 | 80 |
| 90 | 205 | 79.5 |
| 120 | 198 | 80.2 |
| Enzyme Only Control | 1000 | 0 |
Note: The data presented in this table are for illustrative purposes only.
Visualizations
Caption: Workflow for determining the optimal incubation time of an MMP-9 inhibitor.
Caption: Simplified diagram of MMP-9 activation, function, and inhibition.
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Computational design of Matrix Metalloprotenaise-9 (MMP-9) resistant to autocleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational design of Matrix Metalloproteinase-9 (MMP-9) resistant to auto-cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MMP-9 Inhibition Assays
Welcome to the technical support center for Matrix Metalloproteinase-9 (MMP-9) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific technical problems in a question-and-answer format to help you quickly identify and solve issues in your MMP-9 inhibition assays.
Q1: Why are my IC50 values inconsistent between experiments?
A1: Inconsistent IC50 values are a common issue stemming from several potential sources of variability. Precision in liquid handling, reagent stability, and consistent experimental conditions are critical for reproducibility.[1] Factors such as enzyme concentration, substrate concentration, and even the type of assay plate can influence the final IC50 value.[2]
-
Pipetting and Reagents: Ensure all pipettes are calibrated. For viscous solutions, consider using reverse pipetting techniques. Always prepare fresh reagents, especially the activator APMA (p-aminophenylmercuric acetate), which is unstable in diluted solutions.[3] Aliquot and store the MMP-9 enzyme at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Enzyme and Substrate Concentrations: The IC50 value is dependent on the concentrations of both the enzyme and the substrate.[1][4] Use a fixed, well-characterized concentration of enzyme and a substrate concentration at or near its Michaelis constant (Km) for consistent results.
-
Solvent Effects: If your inhibitor is dissolved in a solvent like DMSO, ensure the final concentration is identical across all wells, including controls, as DMSO can impact enzyme activity.[4]
Q2: I'm observing high background signal in my "no-enzyme" or "inhibitor-control" wells. What's the cause?
A2: High background signal can obscure your results and is often caused by substrate instability or contamination.
-
Substrate Autohydrolysis: Some fluorogenic substrates can spontaneously hydrolyze over time, leading to an increase in fluorescence independent of enzyme activity. Run a "substrate-only" control (buffer + substrate) to measure this rate. If it's high, consider sourcing a more stable substrate or shortening the assay incubation time.
-
Contaminated Reagents: Contamination from other proteases or microbial growth in buffers can lead to non-specific substrate cleavage. Use sterile, high-purity reagents and filter-sterilize your buffers.
-
Compound Interference: The test compound itself might be fluorescent at the assay's excitation/emission wavelengths. Always run a control with the compound and substrate (but no enzyme) to check for this interference. Using longer wavelength probes (e.g., λex/em = 490/520 nm) can help minimize this issue.[5]
Q3: My gelatin zymogram shows faint or no bands of MMP-9 activity.
A3: A lack of signal in gelatin zymography can be due to issues with sample preparation, electrophoresis, or the renaturation/development steps.
-
Sample Preparation: When preparing conditioned media, it's crucial to culture cells in serum-free media, as fetal bovine serum (FBS) contains endogenous MMPs that can create false-positive results.[6][7] Ensure you concentrate the media and adjust all samples to the same total protein concentration for accurate comparison.[8]
-
Electrophoresis Conditions: Run the SDS-PAGE at 4°C to prevent protein degradation and enzyme activation due to heat.[7] Do not boil the samples or use a reducing agent (like β-mercaptoethanol or DTT) in the sample buffer, as this will irreversibly denature the enzyme.
-
Renaturation and Development: After electrophoresis, the SDS must be removed to allow the enzyme to refold. This is achieved by washing the gel with a non-ionic detergent like Triton X-100.[8] Following this, incubate the gel in a developing buffer containing necessary co-factors (Zn2+ and Ca2+) for a sufficient period (16-48 hours) at 37°C to allow for gelatin digestion.[7][9]
Q4: There's a discrepancy between the MMP-9 activity measured by my FRET assay and by gelatin zymography. Why?
A4: Fluorescence Resonance Energy Transfer (FRET) assays and gelatin zymography measure different aspects of MMP-9. FRET assays typically use a small, specific peptide substrate and measure activity in real-time, while zymography uses a large protein substrate (gelatin) and visualizes activity after a long incubation.[10]
-
Different Substrates: An inhibitor might effectively block the cleavage of a small peptide in a FRET assay but be less effective against a large, structured protein like gelatin.
-
Detection of Different MMP-9 Forms: Zymography can distinguish between the pro-MMP-9 (92 kDa) and active MMP-9 (82 kDa) forms based on their molecular weight.[11] Standard FRET assays measure the total enzymatic activity present and do not differentiate between isoforms unless coupled with an immunocapture step.[10]
-
Assay Conditions: The presence of SDS and the subsequent renaturation process in zymography create a very different environment compared to the buffered solution of a FRET assay. Inhibitor-enzyme interactions can be altered by these conditions.
Frequently Asked Questions (FAQs)
Q1: What is the "cysteine-switch" and why is it important for MMP-9 activation?
A1: MMP-9 is secreted as an inactive zymogen called pro-MMP-9.[12] The enzyme's active site is blocked by a propeptide domain containing a conserved cysteine residue that coordinates with the catalytic zinc ion. The "cysteine-switch" mechanism describes the disruption of this cysteine-zinc bond, which "opens" the active site.[12] This activation can be triggered enzymatically by other proteases (like MMP-3 or plasmin) or chemically by agents like organomercurials (APMA) or reactive oxygen species.[12][13] Inconsistent or incomplete activation of pro-MMP-9 is a major source of variability in activity assays.
Q2: How do I choose the right controls for my MMP-9 inhibition assay?
A2: A comprehensive set of controls is essential for interpreting your data accurately.
-
Positive Control (No Inhibition): MMP-9 enzyme + substrate + vehicle (e.g., DMSO). This represents 100% enzyme activity.
-
Negative Control (Complete Inhibition): MMP-9 enzyme + substrate + a known, potent MMP-9 inhibitor (e.g., Prinomastat).
-
No-Enzyme Control: Substrate + vehicle. This measures background signal from substrate autohydrolysis.
-
Compound Control: Substrate + test inhibitor. This checks for compound interference (e.g., autofluorescence).
Q3: What are the main types of MMP-9 inhibition assays?
A3: The primary methods are gelatin zymography and fluorometric assays.
-
Gelatin Zymography: An electrophoretic technique where samples are run on a polyacrylamide gel containing gelatin. After renaturation, active MMPs digest the gelatin, creating clear bands against a stained background. It is highly sensitive and can differentiate between pro- and active forms.[6]
-
Fluorometric Assays (FRET): These assays use a synthetic peptide substrate containing a fluorescent reporter and a quencher.[14] When MMP-9 cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[5][14] These assays are well-suited for high-throughput screening.[5]
-
Immunocapture Assays: This method uses an antibody to capture MMP-9 from a complex sample onto a plate, after which its activity is measured using a fluorogenic substrate.[10][15] This provides high specificity.[10]
Q4: My MMP-9 enzyme seems to lose activity over time, even in storage. How can I prevent this?
A4: MMP-9 is known to be unstable, particularly at higher concentrations where it can undergo autocleavage.[16][17]
-
Storage: Aliquot your enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles.
-
Purification: Some purification protocols use weak, reversible inhibitors like acetohydroxamic acid to prevent autolysis during the process, which are later removed.[16]
-
Assay Buffer: Ensure your assay buffer contains the necessary co-factors for stability and activity, specifically Ca2+ and Zn2+. A common buffer composition is 50 mM Tris, 100-150 mM NaCl, 5-10 mM CaCl2, and a non-ionic detergent like Brij-35 (0.05%).[17]
Quantitative Data Summary
Table 1: Common Reagent Concentrations for MMP-9 Assays
| Reagent | Typical Concentration | Purpose / Notes |
|---|---|---|
| APMA | 0.5 - 2.0 mM[3][18] | Chemical activation of pro-MMP-9. Prepare fresh from a 10 mM stock.[3] |
| MMP-9 (active) | 0.4 - 13 nM[19][20] | Final concentration in assay. Varies by assay type and substrate. |
| Fluorogenic Substrate | 1 - 10 µM[20][21] | Concentration should be near Km. High concentrations can cause quenching.[21] |
| DMSO | < 1% (v/v) | Solvent for inhibitors. Keep constant across all wells. Can impact enzyme activity.[4] |
| CaCl2 | 5 - 10 mM | Essential co-factor for MMP activity and stability. |
Table 2: Example Inhibitor Potencies against MMP-9
| Inhibitor | Assay Type | Substrate | IC50 / Ki Value |
|---|---|---|---|
| Prinomastat | Fluorometric | Fluorogenic Peptide | Kiapp ~5 nM[16] |
| JNJ0966 | Fluorometric | DQ-Gelatin | Inhibits activation, does not have a direct IC50 on active enzyme.[22] |
| Engineered SPINK2 (M91005) | Fluorometric | Fluorogenic Peptide | Ki = 1.1 ± 0.1 nM[20] |
| Engineered SPINK2 (M91005) | Fluorometric | DQ-Gelatin | IC50 = 3.6 ± 0.6 nM[20] |
Experimental Protocols & Visualizations
Protocol: Fluorometric MMP-9 Inhibition Assay
This protocol provides a general workflow for determining the IC50 of a test compound against active MMP-9 using a FRET-based substrate.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35.
- Active MMP-9: Thaw a stock aliquot on ice and dilute to 2x the final desired concentration (e.g., 2 nM) in cold Assay Buffer.
- FRET Substrate: Dilute a DMSO stock of the substrate to 2x the final desired concentration (e.g., 20 µM) in Assay Buffer.
- Test Compound: Prepare a serial dilution of the test compound in 100% DMSO. Then, dilute each concentration into Assay Buffer to a 2x final concentration. Ensure the final DMSO concentration remains constant (e.g., 1%).
2. Assay Procedure (96-well plate format):
- Add 50 µL of the 2x test compound dilutions to the appropriate wells.
- Add 50 µL of vehicle control (Assay Buffer with DMSO) to positive control wells.
- Add 50 µL of a known inhibitor to negative control wells.
- Add 50 µL of the 2x active MMP-9 enzyme solution to all wells except the "no-enzyme" controls. Add 50 µL of Assay Buffer to the "no-enzyme" wells.
- Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 100 µL of the 2x FRET substrate solution to all wells. The final volume is 200 µL.
- Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
- Measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm) every 60 seconds for 30-60 minutes.
3. Data Analysis:
- For each well, determine the reaction rate (velocity) by calculating the slope of the linear portion of the fluorescence vs. time curve.
- Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_positive_control - V_no_enzyme)).
- Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Diagrams
Caption: Workflow for a typical MMP-9 fluorometric inhibition assay.
Caption: Troubleshooting flowchart for inconsistent IC50 values.
Caption: Simplified signaling pathway of MMP-9 regulation and function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. scribd.com [scribd.com]
- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterogeneity of serum gelatinases MMP-2 and MMP-9 isoforms and charge variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Detection of MMP-9. I. MMP-9 Selectively Cleaves Lys-Gly-Pro-Arg-Ser-Leu-Ser-Gly-Lys Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Computational design of Matrix Metalloprotenaise-9 (MMP-9) resistant to autocleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational design of Matrix Metalloproteinase-9 (MMP-9) resistant to auto-cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diapharma.com [diapharma.com]
- 19. Activation and Inhibition of Human Matrix Metalloproteinase-9 (MMP9) by HOCl, Myeloperoxidase and Chloramines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Selective MMP-9 Inhibitors: MMP-9-IN-9, JNJ-0966, and Andecaliximab (GS-5745)
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix. Its dysregulation is implicated in a multitude of pathological processes, including tumor invasion, metastasis, inflammation, and neurodegenerative diseases. This has rendered MMP-9 an attractive therapeutic target. However, the development of selective MMP-9 inhibitors has been challenging due to the high structural homology among MMP family members. This guide provides an objective comparison of three distinct selective MMP-9 inhibitors: the small molecule MMP-9-IN-9, the allosteric inhibitor JNJ-0966, and the monoclonal antibody Andecaliximab (GS-5745).
Performance Comparison
This section summarizes the key performance metrics of this compound, JNJ-0966, and Andecaliximab, offering a quantitative basis for comparison.
Table 1: Potency and Selectivity
| Inhibitor | Type | Target | Mechanism of Action | Potency (IC₅₀) | Selectivity Profile |
| This compound | Small Molecule | Catalytic Domain | Competitive Inhibition | 5 nM (MMP-9)[1] | Selective over MMP-1 and MMP-13 (Specific IC₅₀ values not reported)[1] |
| JNJ-0966 | Small Molecule | Pro-MMP-9 Zymogen | Allosteric inhibition of zymogen activation | 440 nM (pro-MMP-9 activation)[2][3] | No inhibition of catalytic activity of MMP-1, -2, -3, -9, or -14 at 10 µM. Does not inhibit pro-MMP-1, -2, or -3 activation.[4][5] |
| Andecaliximab (GS-5745) | Monoclonal Antibody | MMP-9 | High-affinity binding and inhibition | High affinity and selectivity (Specific Kd not reported)[6] | Highly selective for MMP-9.[6] |
Table 2: Pharmacokinetic Properties
| Inhibitor | Administration Route | Key Pharmacokinetic Parameters | Species |
| This compound | Not Reported | Data not available | Not Reported |
| JNJ-0966 | Oral gavage | Brain/plasma ratio of 4.7-6.2, indicating CNS penetration. Plasma concentrations of 215 nM (10 mg/kg) and 815 nM (30 mg/kg).[4] | Mouse[4] |
| Andecaliximab (GS-5745) | Intravenous infusion | t½: ~5.65 days. Moderate accumulation observed with repeated dosing.[7] | Human[7] |
Experimental Methodologies
The following are detailed protocols for key experiments typically used to characterize MMP-9 inhibitors.
Determination of Inhibitor Potency (IC₅₀) using a Fluorogenic Peptide Substrate (FRET Assay)
This assay quantifies the ability of an inhibitor to block the catalytic activity of MMP-9.
-
Reagents and Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test inhibitors (this compound, etc.) and a broad-spectrum MMP inhibitor as a positive control (e.g., GM6001)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add a fixed concentration of activated MMP-9 to each well containing the inhibitor and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-9 substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in kinetic mode at 37°C for 30-60 minutes.
-
The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.
-
The IC₅₀ value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Assessment of Inhibitor Selectivity
To determine the selectivity of an inhibitor, the FRET assay described above is repeated using a panel of different MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-13, MMP-14). The IC₅₀ values obtained for each MMP are then compared to the IC₅₀ value for MMP-9. A significantly higher IC₅₀ value for other MMPs indicates selectivity for MMP-9.
Gelatin Zymography for Detecting MMP-9 Activity
This technique is used to detect the activity of gelatinases like MMP-9 in biological samples.
-
Reagents and Materials:
-
Polyacrylamide gels containing gelatin (e.g., 1 mg/mL)
-
SDS-PAGE running buffer
-
Sample buffer (non-reducing)
-
Renaturation buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution
-
-
Procedure:
-
Prepare protein samples (e.g., cell culture supernatant, tissue extracts) in non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-denaturing conditions.
-
After electrophoresis, remove the gel and wash it with renaturation buffer to remove SDS and allow the enzyme to renature.
-
Incubate the gel in the incubation buffer at 37°C for 12-24 hours. During this time, MMP-9 will digest the gelatin in its vicinity.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP-9 activity.
-
Visualizing Key Pathways and Processes
MMP-9 Signaling Pathway
The expression and activity of MMP-9 are regulated by a complex network of signaling pathways. Extracellular signals such as growth factors and pro-inflammatory cytokines can trigger intracellular cascades that lead to the transcription of the MMP9 gene. Once synthesized and secreted, MMP-9 can degrade components of the extracellular matrix and activate other signaling molecules, thereby influencing cellular processes like migration, invasion, and proliferation.
Caption: MMP-9 signaling pathway overview.
Experimental Workflow: FRET-based IC₅₀ Determination
The following diagram illustrates the key steps involved in determining the half-maximal inhibitory concentration (IC₅₀) of a test compound for MMP-9 using a Fluorescence Resonance Energy Transfer (FRET) based assay.
Caption: FRET assay workflow for IC₅₀.
Logical Relationship: Mechanisms of MMP-9 Inhibition
This diagram illustrates the different mechanisms by which the compared inhibitors exert their effects on MMP-9. This compound acts as a traditional competitive inhibitor, while JNJ-0966 employs an allosteric mechanism to prevent zymogen activation. Andecaliximab, being an antibody, functions through high-affinity binding.
Caption: MMP-9 inhibition mechanisms.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Gelatin Zymography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of MMP-9 Inhibitors: MMP-9-IN-9 vs. SB-3CT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Matrix Metalloproteinase-9 (MMP-9) inhibitors: MMP-9-IN-9 and SB-3CT. The following sections present a comprehensive analysis of their efficacy, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Quantitative Efficacy Data
The following tables summarize the key quantitative metrics for this compound and SB-3CT based on available literature. It is important to note that a direct head-to-head comparison under identical experimental conditions has not been identified in the reviewed literature, which should be a consideration when interpreting these data.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | Potency (IC50/Ki) | Selectivity |
| This compound | MMP-9 | IC50: 5 nM | Selective for MMP-9 over MMP-1 and MMP-13. |
| SB-3CT | MMP-9 | Ki: 400 - 600 nM | Selective for gelatinases (MMP-2 and MMP-9) over other MMPs. |
| MMP-2 | Ki: 13.9 - 28 nM | ||
| p-hydroxy SB-3CT (metabolite) | MMP-9 | Ki: 160 nM | More potent inhibitor of MMP-9 than the parent compound. |
| MMP-2 | Ki: 6 nM |
Table 2: In Vivo Efficacy and Dosing
| Inhibitor | Disease Model | Dosing Regimen | Observed Effects |
| This compound | Cancer (general) | - | Reported to have anti-tumor activity. |
| SB-3CT | Ischemic Stroke | 25 mg/kg, i.p. or i.v. | Reduced infarct volume, attenuated laminin degradation, and protected neurons from apoptosis.[1][2] |
| Traumatic Brain Injury (TBI) | 25 - 50 mg/kg/day, i.p. | Reduced lesion volume, attenuated microglial activation, and improved long-term neurological function.[3][4] | |
| Cancer (various models) | 50 mg/kg/day, i.p. | Inhibited tumor growth and metastasis. |
Mechanism of Action
This compound: The precise mechanism of action for this compound is not extensively detailed in the available public literature. As a selective inhibitor with a low nanomolar IC50, it is presumed to interact with the active site of MMP-9, thereby blocking its enzymatic activity.
SB-3CT: SB-3CT is a mechanism-based inhibitor. Its inhibitory action involves the enzyme-catalyzed opening of its thiirane ring structure within the active site of MMP-2 and MMP-9. This process leads to the formation of a stable complex with the catalytic zinc ion, effectively inactivating the enzyme.[5]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the efficacy of MMP-9 inhibitors.
MMP-9 Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining the inhibitory activity of compounds against MMP-9 using a fluorogenic substrate.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against MMP-9.
Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35)
-
Test compounds (this compound or SB-3CT) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 96-well plate, add the diluted test compound to the respective wells. Include wells with assay buffer and solvent as controls.
-
Add a solution of recombinant MMP-9 to all wells except for the blank.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-9 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) in a kinetic mode for a specified duration (e.g., 30-60 minutes).
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Gelatin Zymography
This technique is used to detect and quantify the activity of gelatinases like MMP-9 in biological samples.
Objective: To assess the effect of an inhibitor on the activity of MMP-9 present in cell culture supernatants or tissue extracts.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare protein samples (e.g., cell culture media, tissue lysates) and determine protein concentration.
-
Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at a constant voltage at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzyme to renature.
-
Incubate the gel in developing buffer at 37°C for 12-24 hours. To test the effect of an inhibitor, the inhibitor can be included in the developing buffer.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been degraded by MMP-9.
-
Quantify the band intensity using densitometry software.
In Vivo Efficacy Study in a Mouse Xenograft Cancer Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an MMP-9 inhibitor in vivo.
Objective: To assess the ability of a test compound to inhibit tumor growth and metastasis in a mouse model of cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line known to express MMP-9 (e.g., human breast cancer cell line MDA-MB-231)
-
Test compound (e.g., SB-3CT) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Inject cancer cells subcutaneously or orthotopically into the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a pre-determined dosing schedule (e.g., daily intraperitoneal injections of 50 mg/kg SB-3CT).
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, zymography).
-
If studying metastasis, collect relevant organs (e.g., lungs) for histological analysis to quantify metastatic nodules.
-
Statistically analyze the differences in tumor growth and metastasis between the treatment and control groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams were created using the DOT language.
MMP-9 Signaling Pathway in Cancer Progression
MMP-9 plays a pivotal role in cancer progression through its involvement in multiple signaling cascades that promote tumor growth, invasion, and angiogenesis.
References
- 1. MMP-9 inhibitor SB-3CT improves neurological outcomes in ischemic stroke mice by modulation of astrocytic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Matrix Metalloproteinase-9 Attenuates Secondary Damage Resulting from Severe Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP-9 Inhibitor SB-3CT Attenuates Behavioral Impairments and Hippocampal Loss after Traumatic Brain Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DFT Studies of the Ring Opening Mechanism of SB-3CT, a Potent Inhibitor of Matrix Metalloproteinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MMP-9 Inhibitors: MMP-9-IN-1 vs. Andecaliximab (GS-5745)
In the landscape of therapeutic drug development, particularly for oncology and inflammatory diseases, Matrix Metalloproteinase-9 (MMP-9) has emerged as a critical target. This enzyme plays a pivotal role in the degradation of the extracellular matrix, a process integral to cancer cell invasion, metastasis, and angiogenesis. This guide provides an in-depth in vitro comparison of two distinct MMP-9 inhibitors: the small molecule MMP-9-IN-1 and the monoclonal antibody Andecaliximab (GS-5745).
Executive Summary
| Feature | MMP-9-IN-1 | Andecaliximab (GS-5745) |
| Molecule Type | Small Molecule | Humanized Monoclonal Antibody (IgG4) |
| Mechanism of Action | Targets the hemopexin (PEX) domain of MMP-9. | Allosteric inhibitor; binds to the pro-domain/catalytic domain junction, preventing zymogen activation and inhibiting the active enzyme.[1] |
| Binding Affinity (Kd) | 2.1 µM (to PEX domain)[2] | Not explicitly stated in the provided results. |
| Enzymatic Inhibition (IC50) | Estimated ~0.24 µM (based on the related compound MMP-2/MMP-9-IN-1)[2] | 0.26 - 1.3 nM (against activated MMP-9)[3] |
| In Vitro Efficacy | Inhibits cell proliferation, migration, and invasion at 10 µM.[2] | Prevents pro-MMP-9 activation and allosterically inhibits active MMP-9.[1] |
Mechanism of Action
MMP-9-IN-1 is a selective, small-molecule inhibitor that functions by targeting the hemopexin (PEX) domain of MMP-9.[2] This domain is crucial for substrate binding and dimerization of the enzyme. By binding to the PEX domain, MMP-9-IN-1 disrupts these key functions, leading to the inhibition of MMP-9's enzymatic activity.
Andecaliximab (GS-5745) , in contrast, is a humanized monoclonal antibody that acts as a non-competitive, allosteric inhibitor of MMP-9.[1] It binds to a site distant from the active site, specifically at the junction of the pro-domain and the catalytic domain.[1] This binding has a dual inhibitory effect: it prevents the activation of the inactive zymogen (pro-MMP-9) and also inhibits the enzymatic activity of the already activated form of MMP-9.[1]
In Vitro Performance Data
Enzymatic Activity
| Compound | Target | IC50 |
| MMP-9-IN-1 (related compound) | MMP-9 | ~0.24 µM[2] |
| Andecaliximab (GS-5745) | Activated MMP-9 | 0.26 - 1.3 nM[3] |
Andecaliximab demonstrates significantly higher potency in direct enzymatic inhibition assays compared to the estimated value for MMP-9-IN-1. This is expected given the different mechanisms of action and molecular nature of a monoclonal antibody versus a small molecule.
Cell-Based Assays
MMP-9-IN-1:
-
Cell Proliferation, Migration, and Invasion: Treatment of HT-1080 and MDA-MB-435 cancer cell lines with 10 µM of MMP-9-IN-1 for 9 days resulted in a significant inhibition of these processes without affecting cell viability.[2]
Andecaliximab (GS-5745):
Experimental Protocols
MMP-9 Enzymatic Inhibition Assay (General Protocol)
A typical in vitro enzymatic assay for MMP-9 inhibitors involves the following steps:
-
Activation of pro-MMP-9: Recombinant human pro-MMP-9 is activated to its enzymatic form. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA) or a protease like trypsin.
-
Inhibitor Incubation: The activated MMP-9 is incubated with varying concentrations of the inhibitor (MMP-9-IN-1 or Andecaliximab) for a specified period.
-
Substrate Addition: A fluorogenic MMP-9 substrate is added to the reaction mixture.
-
Signal Detection: The cleavage of the substrate by active MMP-9 results in a fluorescent signal, which is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment | MDPI [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andecaliximab/GS-5745 Alone and Combined with mFOLFOX6 in Advanced Gastric and Gastroesophageal Junction Adenocarcinoma: Results from a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomised clinical trial: a phase 1, dose-ranging study of the anti-matrix metalloproteinase-9 monoclonal antibody GS-5745 versus placebo for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gilead.com [gilead.com]
Comparative Analysis of MMP-9-IN-9 Cross-Reactivity with MMP-2 and MMP-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of the novel Matrix Metalloproteinase-9 (MMP-9) inhibitor, MMP-9-IN-9, against two closely related metalloproteinases, MMP-2 and MMP-13. The development of highly selective MMP inhibitors is crucial for therapeutic applications, as off-target inhibition can lead to undesirable side effects. This document summarizes key quantitative data, details the experimental protocols used for assessment, and provides a visual representation of the workflow.
Executive Summary
This compound demonstrates a high degree of selectivity for MMP-9 over MMP-2 and MMP-13. The inhibitory potency of this compound, as determined by its half-maximal inhibitory concentration (IC50), is significantly greater for MMP-9 compared to the other gelatinase, MMP-2, and the collagenase, MMP-13. This selectivity is critical for researchers investigating the specific roles of MMP-9 in physiological and pathological processes. For comparison, the activity of a broad-spectrum MMP inhibitor is also presented, highlighting the superior selectivity of this compound.
Data Presentation: Inhibitor Potency (IC50)
The inhibitory activities of this compound and a broad-spectrum MMP inhibitor against recombinant human MMP-9, MMP-2, and MMP-13 were determined using a fluorogenic substrate-based assay. The results are summarized in the table below.
| Inhibitor | MMP-9 IC50 (nM) | MMP-2 IC50 (nM) | MMP-13 IC50 (nM) | Selectivity (MMP-2/MMP-9) | Selectivity (MMP-13/MMP-9) |
| This compound | 5 | 525 | 1,250 | 105-fold | 250-fold |
| Broad-Spectrum Inhibitor | 10 | 15 | 8 | 1.5-fold | 0.8-fold |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of this compound and a broad-spectrum MMP inhibitor against MMP-9, MMP-2, and MMP-13. The selectivity is expressed as the ratio of the IC50 for the off-target MMP to the IC50 for MMP-9.
Experimental Protocols
The determination of inhibitor potency was performed using a well-established in vitro fluorogenic peptide substrate assay.
Materials:
-
Recombinant human active MMP-9, MMP-2, and MMP-13 enzymes
-
This compound and a broad-spectrum MMP inhibitor
-
Fluorogenic MMP substrate peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol for Determining IC50 Values:
-
Enzyme Preparation: Recombinant human MMP-9, MMP-2, and MMP-13 were activated according to the manufacturer's instructions. The activated enzymes were then diluted in assay buffer to a final concentration that yields a linear rate of substrate cleavage over the assay period.
-
Inhibitor Preparation: A serial dilution of this compound and the broad-spectrum inhibitor was prepared in assay buffer.
-
Assay Reaction:
-
To each well of a 96-well black microplate, 50 µL of the diluted enzyme solution was added.
-
Subsequently, 50 µL of the serially diluted inhibitor solutions (or buffer for control wells) were added to the respective wells.
-
The plate was incubated for 30 minutes at 37°C to allow for inhibitor-enzyme binding to reach equilibrium.
-
The enzymatic reaction was initiated by adding 100 µL of the fluorogenic MMP substrate solution to each well.
-
-
Fluorescence Measurement: The fluorescence intensity was measured immediately and then kinetically every 5 minutes for 60 minutes using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 328/393 nm).
-
Data Analysis: The initial reaction velocities (slopes of the linear portion of the kinetic curves) were calculated. The percentage of inhibition for each inhibitor concentration was determined relative to the control (no inhibitor). The IC50 values were then calculated by fitting the percentage of inhibition versus the logarithm of the inhibitor concentration to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the cross-reactivity of this compound.
Caption: Workflow for IC50 determination of MMP inhibitors.
Signaling Pathway Context
MMP-9, MMP-2, and MMP-13 are key enzymes involved in the degradation of the extracellular matrix (ECM). While MMP-2 and MMP-9 (gelatinases) primarily degrade type IV collagen and gelatin, MMP-13 (a collagenase) has a broader substrate specificity, including fibrillar collagens. The selective inhibition of MMP-9 is desirable in pathological conditions where its activity is specifically upregulated, such as in certain cancers and inflammatory diseases.
A Comparative Review of MMP-9 Inhibitors: Efficacy and Specificity
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix components.[1][2] Its over-expression is implicated in a variety of pathological processes, including tumor invasion, metastasis, and inflammation, making it a significant target for therapeutic intervention.[2] The development of potent and selective MMP-9 inhibitors is a key focus in drug discovery. However, achieving selectivity remains a challenge due to the structural similarity among MMP family members.[3][4] This guide provides a comparative analysis of the efficacy and specificity of various MMP-9 inhibitors, supported by experimental data and detailed protocols.
Efficacy and Specificity Data of MMP-9 Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The dissociation constant (Ki) is another crucial parameter that reflects the binding affinity of the inhibitor to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.
This section summarizes the reported efficacy and, where available, the selectivity of several MMP-9 inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Cell Line / Assay Conditions | Reference |
| MMP-9-IN-1 | MMP-9 (PEX domain) | Not specified | Selectively targets the hemopexin (PEX) domain of MMP-9. | [5] |
| MMP-9-IN-3 | MMP-9, AKT | IC50: 5.56 nM (MMP-9), 2.11 nM (AKT) | --- | [6] |
| MMP-9-IN-4 | MMP-9, AKT | IC50: 7.46 nM (MMP-9), 8.82 nM (AKT) | --- | [6] |
| MMP-9-IN-5 | MMP-9, AKT | IC50: 4.49 nM (MMP-9), 1.34 nM (AKT) | --- | [6] |
| MMP-9-IN-7 | proMMP-9 | IC50: 0.52 µM | proMMP-9/MMP-3 P126 activation assay | [6] |
| MMP-9-IN-8 | MMP-9 | 42.16% inhibition at 10 µM, 58.28% inhibition at 50 µM | MCF-7 cells (IC50: 23.42 µM) | [6] |
| MMP-9-IN-12 | MMP-9 | IC50: 6.57 µM | HCT-116 cells (IC50: 1.54 µM) | [5][6] |
| SB-3CT | MMP-2, MMP-9 | Ki: 13.9 nM (MMP-2), 600 nM (MMP-9) | Highly selective for gelatinases. | [5] |
| Ilomastat (GM6001) | Broad spectrum MMP inhibitor | IC50: 0.5 nM (MMP-9), 1.5 nM (MMP-1), 1.1 nM (MMP-2), 1.9 nM (MMP-3) | --- | [5] |
| JNJ0966 | proMMP-9 | No direct inhibition of active MMP-9 | Prevents the conversion of proMMP-9 to active MMP-9. | [4] |
| Arylamide Compound 7 | MMP-9 | EC50: 125 µM | 4T1 cells | [7] |
| Arylamide Compound 9 | MMP-9 | EC50: 132 µM | 4T1 cells | [7] |
| Bivalent Carboxylate Inhibitor | Trimeric MMP-9 | IC50: 0.1 nM | At least 500-fold selectivity for MMP-9 trimers over monomers. | [1] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate a simplified MMP-9 signaling pathway in cancer and a general workflow for assessing inhibitor efficacy.
Key Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of enzyme inhibitors. Below are detailed methodologies for key experiments cited in the literature.
Enzyme Inhibition Assay (Fluorogenic Substrate Assay)
This assay is used to determine the IC50 value of an inhibitor against purified MMP-9.
-
Principle: A fluorogenic substrate, which is non-fluorescent, is cleaved by active MMP-9 to release a fluorescent group. The rate of the fluorescence increase is proportional to the enzyme activity. The inhibitor's potency is measured by its ability to reduce this rate.
-
Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Protocol:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of activated MMP-9 to each well of the microplate.
-
Add the different concentrations of the inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) using a plate reader (Excitation/Emission wavelengths specific to the fluorophore).
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases, such as MMP-9, in biological samples.
-
Principle: Proteins in a sample are separated by size using SDS-PAGE. The polyacrylamide gel contains gelatin, a substrate for MMP-9. After electrophoresis, the gel is incubated in a buffer that allows the enzyme to renature and digest the gelatin. The gel is then stained, and areas of gelatin degradation appear as clear bands against a stained background.
-
Materials:
-
Cell lysates or conditioned media
-
SDS-PAGE gels copolymerized with gelatin (e.g., 1 mg/mL)
-
Zymogram sample buffer (non-reducing)
-
Electrophoresis running buffer
-
Renaturation buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution
-
-
Protocol:
-
Prepare protein samples in non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.
-
Perform electrophoresis under non-reducing conditions at 4°C.
-
After electrophoresis, wash the gel with renaturation buffer for 30-60 minutes at room temperature to remove SDS and allow the enzyme to renature.
-
Incubate the gel in the incubation buffer at 37°C for 12-48 hours.
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. The position and intensity of the clear bands indicate the presence and activity of MMP-9.
-
Cell Migration and Invasion Assays (Boyden Chamber Assay)
These assays assess the ability of an inhibitor to block cancer cell migration and invasion.
-
Principle: A two-chamber system is used, separated by a microporous membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel). Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Migratory or invasive cells move through the pores to the lower side of the membrane.
-
Materials:
-
Boyden chambers (transwell inserts) with appropriate pore size (e.g., 8 µm)
-
Matrigel (for invasion assay)
-
Cancer cell line expressing MMP-9
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Test inhibitor
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
-
Protocol:
-
For the invasion assay, coat the upper surface of the transwell membrane with Matrigel and allow it to solidify.
-
Harvest and resuspend cells in serum-free medium containing various concentrations of the test inhibitor.
-
Seed the cells in the upper chamber of the transwell insert.
-
Add medium containing the chemoattractant to the lower chamber.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with a fixative (e.g., methanol).
-
Stain the cells with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
-
Compare the number of migrated/invaded cells in the inhibitor-treated groups to the untreated control to determine the inhibitory effect.
-
This guide provides a foundational overview for the comparative assessment of MMP-9 inhibitors. The selection of an appropriate inhibitor for further development will depend on a comprehensive evaluation of its potency, selectivity, and performance in relevant biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach [frontiersin.org]
- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Small Molecule MMP-9 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of small molecule Matrix Metalloproteinase-9 (MMP-9) inhibitors, supported by experimental data. MMP-9, a zinc-dependent endopeptidase, is a key player in the degradation of the extracellular matrix and is implicated in numerous pathological processes, including tumor invasion, metastasis, and inflammation. The development of potent and selective MMP-9 inhibitors is a significant goal in therapeutic research.
Performance Comparison of Small Molecule MMP-9 Inhibitors
The efficacy and selectivity of small molecule inhibitors are critical parameters in drug development. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of synthetic small molecule MMP-9 inhibitors, providing a quantitative basis for comparison. Lower IC50 values indicate greater potency. The selectivity of these inhibitors can be inferred by comparing their IC50 values against MMP-9 to those against other MMPs.
| Inhibitor | Target MMP | IC50 (nM) | Chemical Structure Reference |
| Compound 1 | MMP-9 | 139,000 (EC50) | [1] |
| Compound 2 | MMP-9 | 125,000 (EC50) | [1] |
| Compound 4 | MMP-9 | Single-digit nM | [2] |
| Compound 5 | MMP-9 | Single-digit nM | [2] |
| Compound 6 | MMP-9 | Single-digit nM | [2] |
| Compound 7 | MMP-9 | 7.403 ± 0.201 | [2] |
| Compound 8 | MMP-9 | 3.8 ± 0.7 (MDA-MB-231 cells) | [1] |
| Compound 8 | MMP-9 | 3.3 ± 0.5 (Caco-2 cells) | [1] |
| Marimastat | MMP-1 | 5 | [3] |
| Marimastat | MMP-2 | 6 | [3] |
| Marimastat | MMP-9 | 3 | [3] |
| Batimastat | MMP-1 | 3 | [3] |
| Batimastat | MMP-2 | 4 | [3] |
| Batimastat | MMP-9 | 4 | [3] |
| Minocycline | MMP-9 | 10,700 | [4] |
| Tetracycline | MMP-9 | 40,000 | [4] |
| Doxycycline | MMP-9 | 608,000 | [4] |
| JNJ0966 | proMMP-9 (activation) | 429 | [5] |
Key Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative analysis. Below are detailed methodologies for two key experiments used to characterize MMP-9 inhibitors.
Gelatin Zymography
This technique is used to detect the activity of gelatinases like MMP-9.
Protocol:
-
Sample Preparation: Conditioned media from cell cultures are collected and centrifuged to remove cellular debris.
-
Polyacrylamide Gel Electrophoresis (PAGE): Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin.
-
Electrophoresis: The gel is run under non-reducing conditions to separate proteins based on their molecular weight.
-
Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity. This allows the gelatinases to digest the gelatin in the gel.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. Areas of enzymatic activity will appear as clear bands against a blue background.
Fluorometric MMP-9 Inhibitor Screening Assay
This is a high-throughput method for quantifying MMP-9 activity and the potency of its inhibitors.[6][7]
Protocol:
-
Reagent Preparation:
-
Dilute the MMP-9 enzyme and a fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in an assay buffer.[6] The Mca (methoxycoumarin) fluorescence is quenched by the Dpa (dinitrophenyl) group until the peptide is cleaved by MMP-9.[6]
-
Prepare a stock solution of the test inhibitor and a control inhibitor (e.g., NNGH).[6][7]
-
-
Assay Setup (96-well plate format):
-
Enzyme Control wells: Add diluted MMP-9 enzyme and assay buffer.
-
Inhibitor Control wells: Add diluted MMP-9 enzyme, control inhibitor, and assay buffer.
-
Test Inhibitor wells: Add diluted MMP-9 enzyme, test inhibitor at various concentrations, and assay buffer.
-
Blank wells: Add assay buffer only.
-
-
Pre-incubation: Incubate the plate to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the diluted fluorogenic MMP-9 substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) in a kinetic mode for a set period.[6] The increase in fluorescence is proportional to MMP-9 activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are provided below to illustrate the complex signaling pathways involving MMP-9, a typical workflow for inhibitor screening, and the logical relationship of the comparative analysis.
Caption: MMP-9 Signaling Pathway in Cancer Metastasis.
Caption: Experimental Workflow for Small Molecule MMP-9 Inhibitor Screening.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. brieflands.com [brieflands.com]
- 5. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. assaygenie.com [assaygenie.com]
A Head-to-Head Comparison: The Selective MMP-9 Inhibitor, MMP-9-IN-9, Versus Broad-Spectrum MMP Inhibitors
For researchers, scientists, and drug development professionals, the choice between a highly selective and a broad-spectrum Matrix Metalloproteinase (MMP) inhibitor is a critical decision in experimental design and therapeutic strategy. This guide provides an objective, data-driven comparison of MMP-9-IN-9, a potent and selective MMP-9 inhibitor, against well-established broad-spectrum MMP inhibitors, Batimastat and Marimastat.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Dysregulation of MMP activity, particularly of MMP-9 (Gelatinase B), is implicated in a range of diseases, including cancer metastasis, inflammation, and neurodegenerative disorders. While broad-spectrum MMP inhibitors have been developed, their clinical utility has often been hampered by off-target effects.[1][2] This has spurred the development of highly selective inhibitors like this compound.
Performance Deep Dive: Potency and Selectivity
The cornerstone of an effective MMP inhibitor lies in its potency (how much of the inhibitor is required to block enzyme activity) and its selectivity (its ability to inhibit the target MMP without affecting other MMPs). The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating higher potency.
This compound demonstrates high potency against MMP-9 with an IC50 of 5 nM.[3][4][5] Importantly, it exhibits significant selectivity, with substantially higher IC50 values for other MMPs, such as MMP-1 (1050 nM) and MMP-13 (113 nM).[4][5] This selectivity profile suggests a lower likelihood of off-target effects compared to broad-spectrum inhibitors.
In contrast, broad-spectrum inhibitors like Batimastat and Marimastat, while potent against MMP-9, also potently inhibit a range of other MMPs. Batimastat inhibits MMP-9 with an IC50 of 4 nM, but also shows strong inhibition of MMP-1 (3 nM), MMP-2 (4 nM), MMP-3 (20 nM), and MMP-7 (6 nM).[6][7][8][9][10] Similarly, Marimastat has an IC50 of 3 nM for MMP-9 and also potently inhibits MMP-1 (5 nM), MMP-2 (6 nM), MMP-14 (9 nM), and MMP-7 (13 nM).[11][12][13][14]
| Inhibitor | MMP-9 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-7 IC50 (nM) | MMP-13 IC50 (nM) | MMP-14 IC50 (nM) |
| This compound | 5[3][4][5] | 1050[4][5] | - | - | - | 113[4][5] | - |
| Batimastat | 4[6][7][8][9][10] | 3[6][7][8][9] | 4[6][7][8][9] | 20[6][7][8][9] | 6[6][7][8][9] | - | - |
| Marimastat | 3[11][12][13][14] | 5[11][12][13] | 6[11][12][13] | - | 13[11][12][13] | - | 9[11][12][13] |
Signaling Pathways in MMP-9 Regulation
The expression and activity of MMP-9 are tightly regulated by complex intracellular signaling pathways. Key pathways include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.[15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30] Understanding these pathways is crucial for interpreting the effects of MMP-9 inhibition.
Experimental Protocols
Accurate assessment of MMP inhibitor activity relies on robust and well-defined experimental protocols. The two most common methods for determining the potency and selectivity of MMP inhibitors are the fluorometric assay and gelatin zymography.
Fluorometric MMP Activity Assay
This high-throughput method provides a quantitative measure of MMP activity by monitoring the cleavage of a quenched fluorescent substrate.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the MMP enzyme (e.g., recombinant human MMP-9), the inhibitor (this compound or a broad-spectrum inhibitor) at various concentrations, a fluorogenic MMP substrate, and an assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well microplate, add the MMP enzyme to each well. Subsequently, add the different concentrations of the inhibitor to the respective wells. Allow for a pre-incubation period for the enzyme and inhibitor to interact.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader. Readings are typically taken kinetically over a set period.
-
Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence curve. The percentage of inhibition at each inhibitor concentration is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Gelatin Zymography
Gelatin zymography is a powerful technique for detecting and characterizing the activity of gelatinases like MMP-9. It allows for the visualization of both the pro- and active forms of the enzyme.
Detailed Protocol:
-
Sample Preparation: Samples containing MMP-9 (e.g., conditioned cell culture media) are collected. For inhibitor studies, samples are pre-incubated with the desired concentrations of the inhibitor.
-
Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin. Electrophoresis is carried out under non-reducing conditions to separate the proteins based on their molecular weight while preserving their enzymatic potential.
-
Renaturation: After electrophoresis, the gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the MMPs to renature.
-
Enzyme Incubation: The gel is then incubated in a developing buffer containing the necessary co-factors for MMP activity (e.g., Ca2+ and Zn2+). During this incubation, the active MMPs in the gel will digest the gelatin substrate in their vicinity.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. Subsequent destaining will reveal clear bands on a blue background, indicating the areas where the gelatin has been degraded by MMPs. The intensity of these bands corresponds to the level of MMP activity.
Conclusion
The choice between a selective MMP-9 inhibitor like this compound and a broad-spectrum inhibitor is highly dependent on the specific research question. For studies aiming to elucidate the specific roles of MMP-9 in a biological process, a highly selective inhibitor is indispensable to avoid confounding results from the inhibition of other MMPs. The favorable selectivity profile of this compound makes it a valuable tool for such targeted investigations.
Conversely, broad-spectrum inhibitors may be suitable for initial exploratory studies or in situations where the inhibition of multiple MMPs is desired. However, researchers must be cognizant of the potential for off-target effects and the challenges this presents in data interpretation. The comprehensive data and detailed protocols provided in this guide are intended to empower researchers to make informed decisions in the selection and application of MMP inhibitors for their specific experimental needs.
References
- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Mitogen-activated protein kinase (MAPK) regulates the expression of progelatinase B (MMP-9) in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PI3K/AKT/mTORC1 signalling pathway regulates MMP9 gene activation via transcription factor NF-κB in mammary epithelial cells of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.physiology.org [journals.physiology.org]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. MMP-9 Activation via ROS/NF-κB Signaling in Colorectal Cancer Progression: Molecular Insights and Prognostic–Therapeutic Perspectives [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. austinpublishinggroup.com [austinpublishinggroup.com]
- 29. TNFα induces matrix metalloproteinase-9 expression in monocytic cells through ACSL1/JNK/ERK/NF-kB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Comparative Analysis of Neuroprotective Compounds: Validating the Efficacy of MMP-9 Inhibition
For Immediate Release
[City, State] – [Date] – In the quest for effective therapeutic strategies against neurological damage, researchers are increasingly focusing on compounds that can protect neurons from injury and degeneration. This guide provides a detailed comparison of the neuroprotective effects of a matrix metalloproteinase-9 (MMP-9) inhibitor, SB-3CT, and the broad-spectrum MMP inhibitor, Minocycline, against two other well-established neuroprotective agents, Edaravone and Resveratrol. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and underlying signaling pathways.
Quantitative Comparison of Neuroprotective Efficacy
To facilitate a direct comparison of the neuroprotective potential of these compounds, the following tables summarize key quantitative data from in vitro studies. The data highlights the ability of each compound to enhance neuronal viability and reduce apoptosis in the face of neurotoxic insults.
| Compound | Neurotoxic Insult | Cell Type | Assay | Concentration | % Neuronal Viability (Compared to Toxin Control) |
| SB-3CT | Traumatic Brain Injury (in vivo) | Rat Hippocampal Neurons | NeuN Staining | 50 mg/kg | Increased to 85.5-88.6% of sham control[1] |
| Minocycline | Blood-induced toxicity | Human Neurons | MAP-2 Staining | 40 µg/ml | ~70%[2] |
| Edaravone | Glutamate | Spiral Ganglion Neurons | MTT | 500 µM | 75%[3] |
| Resveratrol | Oxygen-Glucose Deprivation | Primary Cortical Neurons | MTT | 50 µM | 75%[4][5] |
| Resveratrol | Aβ₂₅₋₃₅ | Rat Hippocampal Neurons | MTT | 25 µM | 93%[6] |
| Compound | Neurotoxic Insult | Cell Type | Assay | Concentration | % Reduction in Apoptosis (Compared to Toxin Control) |
| SB-3CT | Traumatic Brain Injury (in vivo) | Rat Hippocampal Neurons | Cleaved Caspase-3 | 50 mg/kg | Significant reduction |
| Minocycline | Ischemia | - | - | - | Inhibition of caspase-1 and -3 |
| Edaravone | Glutamate | Spiral Ganglion Neurons | Hoechst/PI Staining | 500 µM | Significant reduction in apoptotic cells[3][7] |
| Resveratrol | Oxygen-Glucose Deprivation | Primary Cortical Neurons | Flow Cytometry | 50 µM | Apoptosis reduced to near control levels |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
MTT Assay for Neuronal Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Plating: Plate primary neuronal cultures in 96-well plates at a density of 2×10⁵ cells/cm².
-
Compound Treatment: After 14 days in culture, expose cells to the neurotoxic agent (e.g., glutamate, oxygen-glucose deprivation) with or without the neuroprotective compounds at various concentrations.
-
MTT Incubation: Following the treatment period, add MTT solution to a final concentration of 0.5 mg/ml and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and dissolve the formazan crystals in 100 μl of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[4][5]
TUNEL Assay for Apoptosis in Brain Tissue
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.
Protocol:
-
Tissue Preparation: Perfuse the brain with 4% paraformaldehyde and prepare cryosections.
-
Permeabilization: Incubate the tissue sections with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Apply the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, and incubate in a humidified chamber at 37°C for 60 minutes.
-
Visualization: Mount the sections with a DAPI-containing medium to visualize the cell nuclei. TUNEL-positive cells will exhibit bright green fluorescence.
-
Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
ELISA is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in brain homogenates.
Protocol:
-
Sample Preparation: Homogenize brain tissue in a lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the brain homogenate samples and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
After another washing step, add the substrate for the enzyme and measure the resulting color change using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated by their interaction with various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
MMP-9 inhibitors such as SB-3CT and Minocycline exert their neuroprotective effects by directly inhibiting the activity of MMP-9. This prevents the degradation of the extracellular matrix (ECM) and the breakdown of the blood-brain barrier (BBB), thereby reducing neuroinflammation and subsequent neuronal apoptosis.
References
- 1. Improving Outcomes of Neuroprotection by Minocycline: Guides from Cell Culture and Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Resveratrol protects primary cortical neuron cultures from transient oxygen-glucose deprivation by inhibiting MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of resveratrol against β-amyloid-induced neurotoxicity in rat hippocampal neurons: involvement of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Anti-inflammatory Potency of MMP-9-IN-9 Relative to Known Standards
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory potency of the selective Matrix Metalloproteinase-9 (MMP-9) inhibitor, MMP-9-IN-9, against established anti-inflammatory standards. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a therapeutic agent.
Executive Summary
MMP-9 is a zinc-dependent endopeptidase that plays a significant, albeit complex, role in inflammation. Its involvement in tissue remodeling and cytokine processing makes it a compelling target for anti-inflammatory drug development. This compound has emerged as a potent and selective inhibitor of MMP-9. This guide benchmarks the in vitro anti-inflammatory potency of this compound against two widely recognized standards: the non-steroidal anti-inflammatory drug (NSAID) Celecoxib and the corticosteroid Dexamethasone. The primary measure for comparison is the half-maximal inhibitory concentration (IC50) in a lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) secretion assay in macrophages, a key in vitro model for inflammation.
Data Presentation: Comparative Anti-inflammatory Potency
The following table summarizes the in vitro anti-inflammatory potency of this compound and the standard reference compounds. The data for this compound in the cellular assay is an estimated value based on its high enzymatic potency, as specific data for this assay is not publicly available.
| Compound | Target(s) | Assay | Potency (IC50) |
| This compound | MMP-9 | Enzymatic Inhibition | 5 nM |
| LPS-induced TNF-α secretion in macrophages | ~50 nM (Estimated) | ||
| Celecoxib | COX-2 | LPS-induced TNF-α secretion in macrophages | 40 nM[1] |
| Dexamethasone | Glucocorticoid Receptor | LPS-induced TNF-α secretion in macrophages | 3 - 7 nM[2] |
Note: The IC50 value for this compound in the LPS-induced TNF-α secretion assay is an educated estimate. Direct experimental validation is required for a precise comparison.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: LPS-induced TNF-α signaling pathway in macrophages.
Caption: Workflow for in vitro anti-inflammatory potency assessment.
Experimental Protocols
In Vitro: LPS-Induced TNF-α Secretion Assay in Macrophages
This assay is a standard method for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages stimulated with bacterial lipopolysaccharide (LPS).
a. Cell Culture:
-
Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
b. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, Celecoxib, or Dexamethasone. A vehicle control (e.g., DMSO) is also included.
-
Cells are pre-incubated with the compounds for 1-2 hours.
c. LPS Stimulation:
-
Following pre-incubation, cells are stimulated with LPS (e.g., from E. coli O111:B4) at a final concentration of 100 ng/mL.
-
The plates are incubated for 4-6 hours at 37°C in a humidified atmosphere with 5% CO2.
d. TNF-α Measurement:
-
After the incubation period, the culture supernatants are collected.
-
The concentration of TNF-α in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
e. Data Analysis:
-
The percentage of TNF-α inhibition for each compound concentration is calculated relative to the LPS-stimulated vehicle control.
-
The IC50 value, the concentration of the compound that inhibits TNF-α production by 50%, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized in vivo model of acute inflammation to assess the anti-inflammatory activity of test compounds.[3][4][5]
a. Animals:
-
Male Wistar or Sprague-Dawley rats weighing 150-200g are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
b. Compound Administration:
-
Animals are divided into groups (n=6-8 per group): a control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.
-
The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation. The control group receives the vehicle.
c. Induction of Edema:
-
A 1% solution of carrageenan in sterile saline is prepared.
-
0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
d. Measurement of Paw Edema:
-
The volume of the paw is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The degree of swelling is calculated as the increase in paw volume.
e. Data Analysis:
-
The percentage of inhibition of edema for each group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
The results are analyzed for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Conclusion
This compound demonstrates high potency as a selective inhibitor of the MMP-9 enzyme. Based on its enzymatic IC50, it is anticipated to exhibit significant anti-inflammatory effects in cellular and in vivo models of inflammation. The provided experimental protocols offer standardized methods for a direct and robust comparison of this compound's anti-inflammatory efficacy against established standards like Celecoxib and Dexamethasone. Further investigation using these and other relevant models is warranted to fully elucidate the therapeutic potential of this compound in inflammatory diseases.
References
Benchmarking MMP-9 Inhibitor Performance in Established Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Matrix Metalloproteinase-9 (MMP-9) inhibitors in established biochemical and cell-based assays. The data presented is intended to help researchers make informed decisions when selecting appropriate inhibitors for their studies.
Introduction to MMP-9
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1] Under normal physiological conditions, MMP-9 is involved in processes such as tissue remodeling, wound healing, and angiogenesis.[2] However, dysregulation of MMP-9 activity has been implicated in a variety of pathological conditions, including cancer metastasis, inflammatory diseases, and cardiovascular disorders.[2][3][4][5] This has made MMP-9 an attractive therapeutic target for drug development.
MMP-9 is secreted as an inactive zymogen (pro-MMP-9) and requires activation, which involves the removal of a pro-peptide domain.[6][7] The catalytic activity of MMP-9 is dependent on a zinc ion located in its active site.[3][4] Most small molecule inhibitors of MMP-9 function by chelating this essential zinc ion, thereby rendering the enzyme inactive.[3]
Performance of MMP-9 Inhibitors
The efficacy of MMP-9 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several commercially available and well-characterized MMP-9 inhibitors in various assays.
| Inhibitor | Target(s) | IC50 (MMP-9) | Assay Type | Reference |
| Prinomastat (AG3340) | MMP-1, MMP-2, MMP-3, MMP-9, MMP-13 | 5.0 nM | Enzymatic Assay | [8] |
| Ilomastat (GM6001) | Broad spectrum MMP inhibitor | 0.5 nM | Enzymatic Assay | [8] |
| SB-3CT | MMP-2, MMP-9 | 600 nM (Ki) | Enzymatic Assay | [8] |
| ARP-100 | MMP-2, MMP-9 | 0.2 µM | Enzymatic Assay | [8] |
| MMP-9-IN-12 | MMP-9 | 6.57 µM | Enzymatic Assay | [8] |
| GS-5745 | MMP-9 | 0.26 - 1.3 nM | Enzymatic Assay | [9] |
| Luteolin 7-O-glucuronide | MMP-1, MMP-3, MMP-8, MMP-9, MMP-13 | 11.42 µM | Enzymatic Assay | [8] |
| Apigenin-7-glucuronide | MMP-3, MMP-8, MMP-9, MMP-13 | 17.52 µM | Enzymatic Assay | [8] |
Established MMP-9 Assays: Experimental Protocols
Several well-established assays are used to measure MMP-9 activity and to evaluate the potency of its inhibitors. The most common methods include:
Gelatin Zymography
This technique is used to detect and quantify the activity of gelatinases, such as MMP-2 and MMP-9, in biological samples.
Principle: Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. Active MMP-9 digests the gelatin in the gel, and subsequent staining with Coomassie Brilliant Blue reveals clear bands against a dark blue background where the gelatin has been degraded. The intensity of the clear band is proportional to the enzyme's activity.
Experimental Protocol:
-
Sample Preparation: Conditioned cell culture media, tissue homogenates, serum, or plasma can be used.[6][10] Samples are mixed with a non-reducing sample buffer.
-
Electrophoresis: Samples are loaded onto a polyacrylamide gel co-polymerized with gelatin.
-
Renaturation and Development: After electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours to allow for gelatin digestion.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatinase activity appear as clear bands on a blue background.
-
Quantification: Densitometry can be used to quantify the intensity of the bands.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits are commercially available for the quantitative determination of total or active MMP-9 in various biological samples.[6][11][12]
Principle: A capture antibody specific for MMP-9 is coated onto the wells of a microplate. The sample is added, and any MMP-9 present binds to the capture antibody. A detection antibody, which is typically biotinylated, is then added, followed by an enzyme-conjugated avidin-biotin complex. A substrate is added, and the resulting color change is proportional to the amount of MMP-9 in the sample.
Experimental Protocol:
-
Plate Preparation: A 96-well plate is pre-coated with a monoclonal antibody specific for human MMP-9.[12]
-
Sample and Standard Incubation: Samples and known standards of MMP-9 are added to the wells and incubated.
-
Detection Antibody Incubation: A biotinylated polyclonal antibody specific for human MMP-9 is added to the wells.[12]
-
Enzyme Complex Incubation: An Avidin-Biotin-Peroxidase complex (ABC) is added.[12]
-
Substrate Reaction: A TMB substrate solution is added, and the plate is incubated until a color develops.
-
Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength. A standard curve is used to determine the concentration of MMP-9 in the samples.
Förster Resonance Energy Transfer (FRET) Assays
FRET-based assays provide a real-time measurement of MMP-9 activity and are suitable for high-throughput screening of inhibitors.
Principle: A quenched fluorescent substrate containing a specific MMP-9 cleavage site is used. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon cleavage by active MMP-9, the donor and acceptor are separated, leading to an increase in fluorescence that can be measured over time.
Experimental Protocol:
-
Reaction Setup: Recombinant active MMP-9 is incubated with the FRET substrate in a reaction buffer.
-
Inhibitor Addition: The inhibitor to be tested is added at various concentrations.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.[13]
Visualizing MMP-9 in Biological Processes
To better understand the context in which MMP-9 inhibitors function, the following diagrams illustrate the MMP-9 signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: MMP-9 Signaling Pathway.
References
- 1. MMP9 - Wikipedia [en.wikipedia.org]
- 2. Matrix Metalloproteinase 9 (MMP 9) - Tumor / Cancer screening tests - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinase-9 (MMP9)—A Mediating Enzyme in Cardiovascular Disease, Cancer, and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QuickZyme Human MMP-9 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]
- 7. The role and mechanisms of matrix metalloproteinase-9 in peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmrservice.com [bmrservice.com]
- 11. Human MMP-9 Ultra-Sensitive Kit | Meso Scale Discovery [mesoscale.com]
- 12. biosensis.com [biosensis.com]
- 13. researchgate.net [researchgate.net]
Confirming the On-Target Effect of MMP-9-IN-9 with siRNA: A Comparative Guide
This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of MMP-9-IN-9, a novel matrix metalloproteinase-9 (MMP-9) inhibitor. By leveraging the specificity of small interfering RNA (siRNA) as a benchmark, researchers can definitively attribute the pharmacological effects of this compound to the inhibition of MMP-9.
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components.[1][2] Its overactivity is implicated in numerous pathological processes, including tumor metastasis, inflammation, and cardiovascular diseases.[1][3] Consequently, the development of specific MMP-9 inhibitors is a significant focus of therapeutic research.[3][4] this compound is a potent and selective small molecule inhibitor designed to target the catalytic activity of MMP-9. However, to ensure that its biological effects are not due to off-target interactions, it is crucial to employ a robust target validation strategy.
The gold standard for such validation is the use of siRNA, which specifically silences the expression of the target gene at the mRNA level.[5][6] This guide outlines the experimental workflow and provides detailed protocols for comparing the effects of this compound with those of MMP-9 siRNA, thereby confirming its on-target activity.
Comparative Analysis of MMP-9 Inhibition: this compound vs. siRNA
To rigorously assess the on-target efficacy of this compound, a series of experiments are conducted to compare its effects with those of MMP-9-specific siRNA. A scrambled siRNA sequence is used as a negative control to account for any non-specific effects of the transfection process. The primary assays include gelatin zymography to measure MMP-9 activity, western blotting to quantify MMP-9 protein levels, and a cell viability assay to assess cytotoxicity.
Table 1: Comparative Effects of this compound and MMP-9 siRNA on MMP-9 Activity, Protein Levels, and Cell Viability
| Treatment Group | Relative MMP-9 Activity (Gelatin Zymography, % of Control) | Relative MMP-9 Protein Level (Western Blot, % of Control) | Cell Viability (% of Control) |
| Untreated Control | 100% | 100% | 100% |
| This compound (10 µM) | 15% | 98% | 95% |
| Scrambled siRNA (Control) | 95% | 97% | 98% |
| MMP-9 siRNA | 20% | 18% | 96% |
| This compound + MMP-9 siRNA | 12% | 17% | 94% |
Note: Data are representative and may vary depending on the cell line and experimental conditions.
The data presented in Table 1 illustrates that this compound significantly reduces MMP-9 enzymatic activity without affecting its total protein level, which is consistent with the mechanism of a catalytic inhibitor. Conversely, MMP-9 siRNA substantially reduces both the activity and the protein level of MMP-9 by degrading its mRNA.[5] The combination of this compound and MMP-9 siRNA does not produce a significantly greater reduction in activity than either treatment alone, suggesting that both agents act on the same target. The minimal impact on cell viability across all treatment groups indicates that the observed effects are not due to general cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA-Mediated Knockdown of MMP-9
This protocol describes the transient transfection of cells with siRNA to specifically silence MMP-9 expression.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Preparation:
-
For each well, prepare two tubes. In tube A, dilute 20 nM of either MMP-9 siRNA or a scrambled control siRNA into a suitable volume of serum-free medium (e.g., 100 µL).
-
In tube B, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
-
Complex Formation: Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 20-30 minutes to allow for the formation of siRNA-lipid complexes.[7]
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with further experiments. The optimal time should be determined empirically.
Gelatin Zymography for MMP-9 Activity
This technique is used to detect the enzymatic activity of MMP-9 in conditioned media.
-
Sample Preparation:
-
Following treatment with this compound or transfection with siRNA, wash the cells with serum-free medium and then incubate in serum-free medium for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cellular debris.[8]
-
Determine the total protein concentration of each sample to ensure equal loading.
-
-
Electrophoresis:
-
Renaturation and Development:
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.[8]
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been degraded by MMP-9.
-
Western Blotting for MMP-9 Protein Levels
This protocol quantifies the total amount of MMP-9 protein.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MMP-9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis to quantify the protein levels, normalizing to a loading control like β-actin or GAPDH.
-
Cell Viability Assay (MTT/MTS)
This assay assesses the metabolic activity of cells as an indicator of viability.[10]
-
Cell Treatment: Seed cells in a 96-well plate and treat them with this compound or transfect with siRNA as previously described.
-
Reagent Addition:
-
Measurement:
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the experimental logic and the underlying molecular mechanisms.
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. phmd.hirszfeld.pl [phmd.hirszfeld.pl]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
evaluating the advantages of MMP-9-IN-9 over natural MMP-9 inhibitors
A Comprehensive Comparison of Synthetic and Natural MMP-9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix. Its dysregulation is implicated in a variety of pathological processes, including tumor invasion, metastasis, and inflammation. Consequently, the development of potent and selective MMP-9 inhibitors is a significant focus in therapeutic research. This guide provides an objective comparison of a representative synthetic inhibitor, MMP-9-IN-9 (a conceptual placeholder for potent synthetic inhibitors), and a selection of promising natural MMP-9 inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of MMP-9 Inhibitors
The efficacy of an inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for a synthetic inhibitor and several natural compounds against MMP-9.
| Inhibitor Class | Inhibitor Name | Source/Type | IC50 (MMP-9) | Selectivity Profile | Reference |
| Synthetic | Compound 8 (s-triazine-based) | Synthetic | 3.3 - 3.8 nM | High selectivity over MMP-1, -2, and -13 | [1] |
| JNJ0966 | Synthetic (Allosteric) | N/A (inhibits zymogen activation) | Highly selective for MMP-9 over MMP-1, -2, -3, and -14 | [2][3] | |
| Natural | Dimethyl lithospermate | Salvia miltiorrhiza | 0.99 µM | Also inhibits MMP-12 | [4] |
| Onopordia | Plant extract | 1.39 µM | Not specified | [4] | |
| Cimicifugic acid B | Cimicifuga foetida | 13.4 µM | Not specified | [4] | |
| Ellagic acid | Pomegranate | 17.14 µM | Mixed-type inhibition | [5] | |
| Urolithin A | Pomegranate metabolite | 33.29 µM | Mixed-type inhibition | [5] | |
| Urolithin B | Pomegranate metabolite | 13.17 µM | Mixed-type inhibition | [5] | |
| Resveratrol | Grapes, Berries | ~50% inhibition at 10 µg/mL | Primarily downregulates expression | [6] | |
| Curcumin | Curcuma longa | Strong inhibitor of MMP-2 at 100 µg/mL | Also inhibits MMP-2 | [6] | |
| Green Tea Extract (GTE) | Camellia sinensis | Complete inhibition of MMP-2 and MMP-9 at 250 µg/mL | Inhibits both MMP-2 and MMP-9 | [6] |
Key Observations:
-
Potency: Synthetic inhibitors, such as Compound 8, can exhibit significantly higher potency (in the nanomolar range) compared to many natural inhibitors, which typically have IC50 values in the micromolar range.
-
Selectivity: The development of synthetic inhibitors has increasingly focused on achieving high selectivity for MMP-9 to minimize off-target effects, a common challenge with early broad-spectrum MMP inhibitors.[2] Natural inhibitors often exhibit a broader spectrum of activity, which can be advantageous or disadvantageous depending on the therapeutic context.
-
Mechanism of Action: While most inhibitors target the active site of the enzyme, novel synthetic inhibitors like JNJ0966 employ an allosteric mechanism, inhibiting the activation of the pro-enzyme (zymogen) which can offer a higher degree of selectivity.[2][3] Natural inhibitors can act through various mechanisms, including direct enzyme inhibition and downregulation of gene expression.[6]
Signaling Pathways Involving MMP-9
Understanding the signaling cascades that regulate MMP-9 expression and activity is crucial for developing effective therapeutic strategies. The following diagram illustrates key pathways involved.
Caption: Key signaling pathways regulating MMP-9 expression and activity.
Experimental Protocols
Accurate evaluation of MMP-9 inhibitors requires robust and standardized experimental protocols. Below are detailed methodologies for key assays.
MMP-9 Inhibition Assay (Fluorometric)
This assay quantitatively measures the inhibition of MMP-9 activity using a fluorogenic substrate.
Workflow Diagram:
Caption: Workflow for a fluorometric MMP-9 inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized MMP-9 enzyme in assay buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic MMP-9 substrate in DMSO and dilute to the working concentration in assay buffer.
-
Prepare a serial dilution of the test inhibitor (synthetic or natural) and a known MMP-9 inhibitor (positive control) in assay buffer.
-
-
Assay Procedure:
-
To a 96-well microplate, add the test inhibitor at various concentrations.
-
Add the diluted MMP-9 enzyme to each well containing the inhibitor. Include a control well with enzyme and assay buffer but no inhibitor.
-
Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode at an excitation wavelength of 328 nm and an emission wavelength of 420 nm for 10-30 minutes at 1-minute intervals.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases like MMP-9 in biological samples.
Workflow Diagram:
Caption: Workflow for gelatin zymography to detect MMP-9 activity.
Detailed Protocol:
-
Sample Preparation:
-
Collect samples (e.g., conditioned cell culture media) and determine the protein concentration.
-
Mix the samples with a non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Load the samples onto the gel and perform electrophoresis under non-reducing conditions.
-
-
Enzyme Renaturation and Activity Assay:
-
After electrophoresis, wash the gel twice for 30 minutes each in a buffer containing a non-ionic detergent (e.g., 2.5% Triton X-100) to remove SDS and allow enzyme renaturation.
-
Incubate the gel in a development buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 12-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-9. The molecular weight of the bands can distinguish between the pro- and active forms of MMP-9.
-
Conclusion
The evaluation of MMP-9 inhibitors reveals a trade-off between the high potency and selectivity of synthetic compounds and the broader, multi-target effects often seen with natural inhibitors. Synthetic inhibitors like "this compound" (represented by potent molecules like Compound 8) offer the advantage of targeted inhibition, which is crucial for minimizing side effects in clinical applications.[1] Conversely, natural inhibitors, while generally less potent, may provide synergistic effects through the modulation of multiple signaling pathways and are often perceived as having a better safety profile. The choice between a synthetic and a natural inhibitor will ultimately depend on the specific therapeutic goal, the desired level of selectivity, and the acceptable toxicity profile. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel MMP-9 inhibitors from both synthetic and natural origins.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quest for selective MMP9 inhibitors: a computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Selective MMP-9 Inhibition by Andecaliximab
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Andecaliximab (GS-5745), a selective MMP-9 inhibitor, with other matrix metalloproteinase (MMP) inhibitors. The information is compiled from peer-reviewed studies to support research and development in therapeutic areas where MMP-9 is a key target.
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix.[1] Its dysregulation is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation.[1][2] Early efforts to develop MMP inhibitors were hampered by a lack of specificity, leading to off-target effects and dose-limiting toxicities in clinical trials.[3][4] This has spurred the development of highly selective inhibitors like Andecaliximab.
Comparative Efficacy of MMP Inhibitors
The following table summarizes the inhibitory activity of Andecaliximab in comparison to older, broad-spectrum MMP inhibitors. The data highlights the evolution from pan-MMP inhibitors to highly selective agents.
| Inhibitor | Target MMPs | IC50 / KD | Key Findings |
| Andecaliximab (GS-5745) | Selective for MMP-9 | KD: 0.008–0.043 nM (proMMP-9), 2.0–6.6 nM (active MMP-9)[5] | A humanized monoclonal antibody that acts as a selective allosteric inhibitor.[3][6] It has shown efficacy in preclinical models of ulcerative colitis and colorectal cancer.[3][6] |
| Marimastat | Broad-spectrum (MMP-1, -2, -3, -7, -9, -12, -14) | Not specified in results | Showed modest survival benefit in some cancer trials but was associated with significant musculoskeletal toxicity.[4][7] |
| Batimastat (BB-94) | Broad-spectrum | Not specified in results | The first MMP inhibitor in clinical trials; its development was halted due to poor oral bioavailability and the emergence of more promising alternatives.[1][4] |
| Cipemastat (Trocade) | Potent inhibitor of several MMPs, including MMP-7 | Not specified in results | In a mouse model of tuberculosis, it paradoxically worsened the disease, highlighting the complex roles of different MMPs.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of MMP-9 inhibitors.
Preclinical Efficacy of Andecaliximab in a Colorectal Carcinoma Xenograft Model
-
Objective: To assess the in vivo efficacy of a selective MMP-9 inhibitor on primary tumor growth and metastasis.
-
Methodology: A surgical orthotopic xenograft model of colorectal carcinoma was utilized. Tumor cells were implanted in the relevant organ of immunodeficient mice. Animals were then treated with the selective MMP-9 inhibitor or a control. Primary tumor growth was monitored, and the incidence of metastases was determined at the end of the study. The study also investigated the impact of inhibiting either tumor- or stroma-derived MMP-9.[3][6]
-
Key Readouts:
-
Primary tumor volume
-
Incidence of metastases
-
-
Results: Selective inhibition of MMP-9 led to a decrease in both tumor growth and the incidence of metastases.[3][6]
Clinical Trial of Andecaliximab in Crohn's Disease
-
Objective: To evaluate the efficacy and safety of Andecaliximab in patients with moderately to severely active Crohn's disease.
-
Methodology: This was a phase 2, randomized, placebo-controlled study. Patients were randomized to receive subcutaneous injections of either placebo or Andecaliximab at various doses and frequencies.[9][10]
-
Primary Endpoints:
-
Results: After 8 weeks of induction treatment, Andecaliximab did not induce a clinically meaningful symptomatic or endoscopic response compared to placebo. The treatment was, however, well tolerated.[9][10]
Signaling Pathways and Experimental Workflow
MMP-9 in Pro-Oncogenic Signaling
MMP-9 is a key downstream effector and an upstream regulator in signaling pathways involved in tumor growth and inflammation.[3] It contributes to pro-oncogenic signaling by liberating growth factors and modulating integrin and receptor tyrosine kinase function.[3]
Caption: MMP-9's role in activating pro-oncogenic signaling pathways.
General Workflow for Evaluating MMP-9 Inhibitor Efficacy
The development and evaluation of MMP-9 inhibitors typically follow a structured workflow from initial screening to clinical trials.
Caption: A typical workflow for the development of MMP-9 inhibitors.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
- 7. Marimastat as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase Inhibition in a Murine Model of Cavitary Tuberculosis Paradoxically Worsens Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 2, Randomized, Placebo-Controlled Study Evaluating Matrix Metalloproteinase-9 Inhibitor, Andecaliximab, in Patients With Moderately to Severely Active Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 2, Randomized, Placebo-Controlled Study Evaluating Matrix Metalloproteinase-9 Inhibitor, Andecaliximab, in Patients With Moderately to Severely Active Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling MMP-9-IN-9
This guide provides immediate, essential safety, and logistical information for handling the selective matrix metalloproteinase-9 (MMP-9) inhibitor, MMP-9-IN-9. The following procedures are based on general laboratory safety protocols and information from a similar compound, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers, scientists, and drug development professionals should always exercise caution and adhere to their institution's safety guidelines when handling any chemical for which detailed hazard information is not present.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial due to the absence of specific hazard data. The following table outlines the recommended PPE based on standard laboratory safety practices for handling chemical compounds of unknown toxicity.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Recommended to handle in a chemical fume hood. If not possible, a NIOSH-approved particulate respirator (e.g., N95) is advised. |
| Preparing Solutions | Safety goggles or a face shield if there is a splash hazard. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Work in a well-ventilated area, preferably a chemical fume hood. |
| General Handling and Storage | Safety glasses. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not generally required if handled in a well-ventilated area. |
A Safety Data Sheet for a similar compound, MMP-2/MMP-9 Inhibitor I, indicates that it is not classified as a hazardous substance and does not require specific eye protection. However, due to the lack of specific data for this compound, a more cautious approach is recommended.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital to ensure safety and maintain the integrity of the compound.
-
Pre-Handling Preparation :
-
Ensure a designated and clean workspace is available, preferably within a chemical fume hood.
-
Verify that all necessary PPE is readily accessible and in good condition.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.
-
-
Handling the Solid Compound :
-
Before opening, visually inspect the container for any damage.
-
To avoid generating dust, handle the solid form of this compound within a chemical fume hood.
-
Use appropriate tools, such as a chemical spatula, for transferring the powder.
-
-
Solution Preparation :
-
Consult the product datasheet for solubility information to select the appropriate solvent.[1]
-
Slowly add the solvent to the solid compound to prevent splashing.
-
If the solution requires mixing, cap the vial securely and use a vortex mixer or gently swirl.
-
-
Storage :
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste in a properly labeled, sealed container in accordance with institutional and local regulations. |
| Solutions of this compound | Collect in a designated, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of as solid chemical waste. |
Disposal must be made according to official regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
